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  • Product: 5-Methyl-1-phenylpyrazole-3-carbohydrazide
  • CAS: 948294-15-3

Core Science & Biosynthesis

Foundational

5-Methyl-1-phenylpyrazole-3-carbohydrazide chemical structure and properties

Executive Summary 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive compounds.[1][2][3] Character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive compounds.[1][2][3] Characterized by a rigid pyrazole core substituted with a lipophilic phenyl group and a reactive hydrazide moiety, this compound is extensively utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents (specifically Src kinase inhibitors). Its chemical stability and dual-functional reactivity (electrophilic carbonyl and nucleophilic amino group) make it a standard "privileged structure" in fragment-based drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[4]

Structural Analysis

The molecule consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms.

  • Position 1: Substituted with a phenyl ring, contributing to lipophilicity and π-π stacking potential.

  • Position 3: Substituted with a carbohydrazide group (–CONHNH₂), which serves as the primary handle for further derivatization (e.g., Schiff base formation).

  • Position 5: Substituted with a methyl group, which provides steric bulk and influences the regioselectivity during synthesis.

IUPAC Name: 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide CAS Number: 948294-15-3 (Isomer specific); 40535-14-6 (General/Related) Molecular Formula: C₁₁H₁₂N₄O Molecular Weight: 216.24 g/mol [3]

Physicochemical Properties Table[5][6][7][8][9]
PropertyValueNote
Appearance White to pale yellow crystalline powderOxidizes slightly upon air exposure
Melting Point 132–134 °CSharp transition indicates high purity
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and diethyl ether
pKa ~11.74 (Hydrazide NH)Estimated; weakly acidic
LogP ~1.3 - 1.8Moderate lipophilicity
H-Bond Donors 2Hydrazide –NH and –NH₂
H-Bond Acceptors 3Pyrazole N, Carbonyl O, Hydrazide N

Part 2: Synthetic Methodology

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide is a classic example of regioselective heterocyclic construction followed by functional group interconversion. The protocol below ensures the formation of the 5-methyl isomer rather than the 3-methyl isomer, utilizing the specific reactivity profiles of phenylhydrazine and ethyl acetopyruvate.

Reaction Pathway Diagram[1][2][6][11][12]

Synthesis_Pathway Phenylhydrazine Phenylhydrazine (Ph-NHNH₂) Ester Intermediate Ester (Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate) Phenylhydrazine->Ester Cyclocondensation (Ethanol, Reflux) Diketone Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) Diketone->Ester Product TARGET PRODUCT 5-Methyl-1-phenylpyrazole- 3-carbohydrazide Ester->Product Hydrazinolysis (Reflux, 4-6h) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product

Caption: Two-step synthetic route involving Knorr pyrazole synthesis followed by hydrazinolysis.

Detailed Protocol
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Principle: The condensation of phenylhydrazine with ethyl 2,4-dioxovalerate is regioselective. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the more electrophilic ketone carbonyl (C2 position) of the dioxovalerate, leading to the 5-methyl isomer.

  • Preparation: Dissolve Ethyl 2,4-dioxovalerate (20 mmol) in absolute ethanol (30 mL).

  • Addition: Add Phenylhydrazine (20 mmol) dropwise at room temperature. A slight exotherm may be observed.[4]

  • Cyclization: Reflux the mixture for 2–3 hours. Monitor consumption of starting materials via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The ester often precipitates.[4] If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to obtain the ester as a white solid.

Step 2: Hydrazinolysis to Carbohydrazide

Principle: Nucleophilic acyl substitution where the ethoxy group of the ester is displaced by hydrazine.

  • Reaction: Suspend the ester from Step 1 (10 mmol) in ethanol (20 mL).

  • Reagent Addition: Add Hydrazine hydrate (80%, 50 mmol, 5 equiv.) slowly. Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat to reflux for 4–6 hours. The solid ester will dissolve, and the product may precipitate out as the reaction proceeds.

  • Work-up: Cool the mixture thoroughly in an ice bath. Filter the precipitate.[5][6][4][7]

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted hydrazine).

  • Drying: Dry under vacuum at 40°C.

Part 3: Structural Characterization

Verification of the structure relies on distinguishing the pyrazole ring protons and the hydrazide signals.

Spectroscopic Signatures (Expected Data)[2][4][7][13]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.20–2.30 ppm (s, 3H): Methyl group at C5.

    • δ 4.50 ppm (br s, 2H): Hydrazide –NH₂ protons (exchangeable with D₂O).

    • δ 6.50–6.60 ppm (s, 1H): Pyrazole ring proton at C4. This singlet is diagnostic for the pyrazole core.[4]

    • δ 7.40–7.60 ppm (m, 5H): Phenyl aromatic protons.

    • δ 9.20–9.80 ppm (s, 1H): Amide –NH proton (downfield due to carbonyl anisotropy).

  • IR Spectroscopy (KBr pellet):

    • 3200–3350 cm⁻¹: N–H stretching (doublet for –NH₂).

    • 1650–1670 cm⁻¹: C=O stretching (Amide I band).

    • 1590 cm⁻¹: C=N stretching of the pyrazole ring.

Part 4: Biological & Research Applications[16]

The hydrazide motif is a "privileged pharmacophore." It is rarely the final drug but rather the reactive handle used to generate diverse libraries of bioactive molecules.

Derivatization & Activity Pathways[14][16][17]

Applications Core 5-Methyl-1-phenylpyrazole- 3-carbohydrazide SchiffBase Schiff Bases (Hydrazones) Core->SchiffBase + Aldehydes (-H₂O) Heterocycles 1,3,4-Oxadiazoles & Thiadiazoles Core->Heterocycles + CS₂ or Carboxylic Acids MetalComplex Metal Complexes (Cu, Ni, Co) Core->MetalComplex + Metal Salts AntiMicrobial Antimicrobial Agents (S. aureus, E. coli) SchiffBase->AntiMicrobial AntiCancer Src Kinase Inhibitors (Antitumor) SchiffBase->AntiCancer AntiInflam Anti-inflammatory (COX inhibition) Heterocycles->AntiInflam

Caption: Functionalization pathways transforming the carbohydrazide into bioactive pharmacophores.

Key Research Areas
  • Src Kinase Inhibition: Derivatives of this scaffold have shown moderate to high inhibitory activity against Src tyrosine kinases, which are implicated in tumor metastasis. The planar pyrazole structure mimics the ATP-binding motif of the kinase.

  • Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These compounds often exhibit enhanced lipophilicity and membrane permeability compared to the parent hydrazide, improving antimicrobial efficacy against S. aureus and P. aeruginosa.

  • Cyclization: Treatment with carbon disulfide (CS₂) or carboxylic acids cyclizes the hydrazide into 1,3,4-oxadiazoles or 1,3,4-thiadiazoles . These fused heterocyclic systems are potent anti-inflammatory agents.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis or oxidation.

  • PPE: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust.

References

  • Vertex AI Search. (2026). Synthesis and biological activity of pyrazole carbohydrazides. Retrieved from 8

  • ChemicalBook. (2024).[9] 5-METHYL-1-PHENYLPYRAZOLE-3-CARBOHYDRAZIDE Properties and Safety. Retrieved from 10

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from 11

  • CymitQuimica. (2025). 5-Methyl-1-phenylpyrazole-3-carbohydrazide Product Data. Retrieved from 12

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of Pyrazoles. Retrieved from 13

Sources

Exploratory

Biological activity of 5-Methyl-1-phenylpyrazole-3-carbohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] This guide focuses on a specific, highly versatile subset: derivatives of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. This core structure serves as an exceptional platform for generating diverse molecular libraries with a wide spectrum of biological activities. We will delve into the synthetic strategies, key biological findings, and the underlying structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anti-inflammatory, and anticancer agents. This document is designed to be a functional resource, providing not only a comprehensive overview but also detailed experimental protocols and mechanistic insights to empower further research and development in this promising area.

The 5-Methyl-1-phenylpyrazole-3-carbohydrazide Scaffold: A Gateway to Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere of various natural and synthetic compounds, allowing it to interact with a multitude of biological targets.[2] The 5-Methyl-1-phenylpyrazole-3-carbohydrazide moiety combines several key pharmacophoric features:

  • The Pyrazole Core: Provides a rigid, aromatic framework that can be extensively functionalized. Its derivatives are known to exhibit a vast range of pharmacological properties.[3]

  • The Phenyl Group at N-1: Modulates lipophilicity and can engage in crucial π-π stacking or hydrophobic interactions within target protein binding pockets.

  • The Methyl Group at C-5: Influences the electronic properties and steric profile of the molecule.

  • The Carbohydrazide (-CONHNH₂) at C-3: This is the critical reactive handle. It serves as a versatile building block for synthesizing a vast library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.[4] This hydrazide function is a known pharmacophore in many therapeutically active agents.[4]

The confluence of these features makes this scaffold a frequent starting point for discovering novel therapeutic agents.

Synthesis and Derivatization: A Modular Approach

The synthesis of the core scaffold and its subsequent derivatization is a robust and well-established process, allowing for systematic structural modifications to probe structure-activity relationships.

Core Synthesis Pathway

The foundational 5-Methyl-1-phenylpyrazole-3-carbohydrazide is typically synthesized in a two-step process starting from readily available commercial reagents.

  • Step 1: Pyrazole Ring Formation (Knorr-type Cyclization): Phenylhydrazine is condensed with ethyl acetoacetate. This reaction forms an intermediate hydrazone which then undergoes acid-catalyzed cyclization to yield Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

  • Step 2: Hydrazinolysis: The resulting pyrazole ester is refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable 5-Methyl-1-phenylpyrazole-3-carbohydrazide.[5]

Derivatization Strategy

The primary amino group of the carbohydrazide is readily condensed with a wide array of aromatic or heterocyclic aldehydes. This reaction, typically catalyzed by a few drops of acid in a suitable solvent like ethanol, yields a series of N'-[(aryl)methylene]-5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazides (hydrazones).[4] This modularity allows for the systematic introduction of different substituents to explore their impact on biological activity.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization A Phenylhydrazine C Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate A->C + Acid catalyst (Knorr Cyclization) B Ethyl Acetoacetate B->C + Acid catalyst (Knorr Cyclization) E 5-Methyl-1-phenylpyrazole- 3-carbohydrazide (Core Scaffold) C->E D Hydrazine Hydrate D->E G Final Hydrazone Derivative E->G F Aromatic Aldehyde (R-CHO) F->G + Acid catalyst (Condensation)

Caption: General procedure for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (2a) and a subsequent N'-benzylidene derivative (3a), adapted from Karrouchi et al.[4]

Part A: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (2a)

  • A mixture of ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in 50 mL of absolute ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed with stirring for 5–8 hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and recrystallized from ethanol to yield the pure carbohydrazide.

Part B: Synthesis of N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (3a)

  • A solution of 5-methyl-1H-pyrazole-3-carbohydrazide (2a) (0.01 mol) and benzaldehyde (0.01 mol) in 30 mL of absolute ethanol is prepared.

  • Two to three drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for 2 hours, with reaction completion monitored by TLC.

  • After cooling, the mixture is poured into cold water.

  • The precipitate formed is filtered, washed with ethanol, and recrystallized from a Methanol/DMF mixture to yield the final product.

Anticancer Activity: Targeting Uncontrolled Proliferation

The pyrazole scaffold is a well-recognized pharmacophore in oncology, with many derivatives acting as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[6][7] Derivatives of 5-Methyl-1-phenylpyrazole-3-carbohydrazide have shown significant promise in this area, particularly against lung cancer cell lines.[8][9]

Mechanistic Insights and Structure-Activity Relationships (SAR)

Studies have shown that these compounds can inhibit the growth of cancer cells, such as the A549 human lung adenocarcinoma cell line, and induce apoptosis.[1][9] A key factor influencing their anticancer potency is lipophilicity, often expressed as the logP value.

  • Lipophilicity: A study by Xia et al. demonstrated that compounds with logP values in the range of 3.12–4.94 exhibited superior growth-inhibitory effects on A549 cells.[1][9] This suggests that optimal membrane permeability is crucial for the compounds to reach their intracellular targets.

  • Substituent Effects: The nature of the substituent on the aryl ring introduced during derivatization plays a critical role. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) on different positions of the phenyl ring can significantly alter the electronic properties and binding affinities of the molecule.[10] For instance, a salicylaldehyde-derived hydrazone showed particularly potent activity, suggesting that the hydroxyl group may be involved in chelation or hydrogen bonding at the target site.[10]

Diagram: Proposed Anticancer Mechanism of Action

G A Pyrazole Derivative (Optimal Lipophilicity) B Cancer Cell Membrane A->B Crosses membrane C Intracellular Kinase (e.g., CDK2, EGFR, VEGFR-2) B->C Reaches target D Inhibition of Phosphorylation Cascade C->D Binds & Inhibits E Cell Cycle Arrest D->E Leads to F Induction of Apoptosis D->F Leads to G Inhibition of Tumor Growth E->G F->G

Caption: Inhibition of kinase signaling pathways by pyrazole derivatives.

Data Summary: In-Vitro Cytotoxicity

The following table summarizes representative data for pyrazole derivatives against human cancer cell lines.

Compound IDSubstitutionTarget Cell LineIC₅₀ (µM)Reference
33 Indole-pyrazole conjugateHCT116< 23.7[6]
34 Indole-pyrazole conjugateMCF7< 23.7[6]
43 Pyrazole carbaldehydeMCF70.25[6]
53 Selanyl-1H-pyrazoleHepG215.98[6]
54 Selanyl-1H-pyrazoleHepG213.85[6]
4b 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549Potent[1]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plate is incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Potential

With the rise of antimicrobial resistance, there is a pressing need for new chemical entities. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[2][4] The carbohydrazide-hydrazone derivatives are particularly noteworthy.

  • SAR Insights: The antimicrobial activity is highly dependent on the nature of the aryl substituent. For example, derivatives have been tested against bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, as well as the fungus Candida albicans.[4][11] The presence of specific functional groups on the aromatic ring can enhance potency, though a clear SAR is often dependent on the specific microbial species.

Anti-inflammatory Effects

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone, feature a pyrazole core.[1] This highlights the inherent potential of this scaffold to modulate inflammatory pathways.

  • Mechanism of Action: The anti-inflammatory activity of pyrazole derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12]

  • In-Vivo Evaluation: The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][12]

Data Summary: Anti-inflammatory Activity
Compound IDModelDose (mg/kg)Paw Edema Inhibition (%)Reference
1 Carrageenan-induced536.70[12]
2 Carrageenan-induced539.87[12]
12 Carrageenan-induced541.77[12]
5a Carrageenan-induced-≥84.2[1]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Male Wistar rats are divided into groups: a control group, a standard drug group (e.g., Ibuprofen or Diclofenac), and test groups for each pyrazole derivative.[12]

  • Compound Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Directions

The 5-Methyl-1-phenylpyrazole-3-carbohydrazide scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The modularity of its synthesis allows for fine-tuning of physicochemical properties to optimize potency against a range of biological targets.

  • Summary of Findings: Derivatives have demonstrated significant in-vitro anticancer activity, particularly against lung cancer cells, where lipophilicity is a key determinant of efficacy. Furthermore, the scaffold shows considerable promise in the development of new antimicrobial and anti-inflammatory drugs.

  • Future Perspectives: Future research should focus on a more profound exploration of the structure-activity relationships through broader library synthesis and screening. Promising lead compounds identified in in-vitro assays must be advanced to in-vivo models to assess their efficacy, pharmacokinetic profiles, and toxicity. Furthermore, molecular docking studies can provide deeper insights into the specific binding interactions with target proteins, guiding the rational design of next-generation derivatives with enhanced potency and selectivity.[13]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). International Journal of Novel Research and Development. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2025, August 9). ResearchGate. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. (2020, November 5). Semantic Scholar. [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017, February 8). Allied Academies. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007, November 15). PubMed. [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. (2025, August 6). ResearchGate. [Link]

  • 5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide as potent anticancer agent: Synthesis, spectroscopic characterization, anticancer activity and DFT studies. (2025, August 8). ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Center for Biotechnology Information. [Link]

  • 2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell. (n.d.). Scribd. [Link]

Sources

Foundational

Pharmacological Potential of Pyrazole-3-Carbohydrazide Scaffolds: A Technical Guide

Executive Summary The pyrazole-3-carbohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-3-carbohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic heterocycles, this scaffold possesses a unique donor-acceptor capability via its hydrazide linker (–CO–NH–NH–), allowing it to act as a hinge-binder in kinase domains and a minor-groove binder in DNA complexes. This guide analyzes the structural causality, synthetic pathways, and validated pharmacological applications of this moiety, specifically focusing on oncology (EGFR inhibition) and antimicrobial resistance (DNA gyrase inhibition).

Part 1: Structural Chemistry & SAR Analysis[1]

The pharmacological versatility of the pyrazole-3-carbohydrazide scaffold is not accidental; it is a function of its electronic distribution and steric adaptability.

The Pharmacophore

The core structure consists of a pyrazole ring (a 5-membered diazole) substituted at the 3-position with a carbohydrazide group.[1][2][3]

  • The Pyrazole Ring: Acts as a lipophilic spacer that positions the active functional groups. The N1 and C5 positions are critical for controlling lipophilicity (LogP) and steric fit within enzyme pockets.

  • The Carbohydrazide Linker: This is the "warhead" delivery system. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the hydrazide nitrogens act as hydrogen bond donors (HBD). This motif mimics the peptide bond, allowing it to interact with amino acid backbones (e.g., Serine, Aspartic Acid) in active sites.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical substitution points and their impact on biological activity.

SAR_Analysis Core Pyrazole-3-Carbohydrazide Scaffold N1 N1 Position: Lipophilicity Control (Ph, Alkyl groups) Determines Bioavailability Core->N1 Modifies ADMET C3 C3 Linker (Carbohydrazide): H-Bond Donor/Acceptor Key for Kinase Hinge Binding Core->C3 Pharmacophore C4 C4 Position: Electronic Tuning (Halogens, NO2) Modulates Ring Reactivity Core->C4 Electronic Effect C5 C5 Position: Steric Gatekeeper (Bulky Aryl groups) Selectivity Filter Core->C5 Target Selectivity

Figure 1: SAR Map of Pyrazole-3-Carbohydrazide. Red nodes indicate primary pharmacophores; white nodes indicate modulation points.

Part 2: Synthetic Strategies & Protocols

Reliable synthesis is the bedrock of drug discovery. The conversion of pyrazole esters to carbohydrazides is a nucleophilic acyl substitution.

Synthetic Pathway (The Hydrazinolysis Route)

The most robust method involves the Claisen condensation of a ketone with an oxalate to form a diketoester, cyclization with hydrazine to form the pyrazole ester, and subsequent hydrazinolysis.

Synthesis_Flow Step1 Start: Acetophenone + Diethyl Oxalate Step2 Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate Step1->Step2 NaOEt, Claisen Condensation Step3 Cyclization: + Hydrazine Hydrate (EtOH/Reflux) Step2->Step3 Cyclocondensation Step4 Precursor: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Step3->Step4 - 2 H2O Step5 Hydrazinolysis: + Excess Hydrazine Hydrate (Reflux) Step4->Step5 Nucleophilic Acyl Substitution Final Product: 5-Phenyl-1H-pyrazole-3-carbohydrazide Step5->Final Crystallization

Figure 2: Step-wise synthetic pathway from commercial starting materials to the target scaffold.

Validated Experimental Protocol: Hydrazinolysis

Objective: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide. Scale: 10 mmol.

  • Reagents:

    • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (2.16 g, 10 mmol).

    • Hydrazine hydrate (99%, 1.5 mL, ~30 mmol, 3 eq).

    • Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a 50 mL round-bottom flask.

    • Add hydrazine hydrate dropwise while stirring to prevent rapid exotherm.

    • Reflux the mixture at 78°C for 6–8 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf due to polarity) will appear.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The carbohydrazide will precipitate as a white/off-white solid.

    • Filter under vacuum.[4] Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

    • Purification: Recrystallize from ethanol/water (9:1) if the melting point range is >2°C.

  • Characterization Criteria:

    • IR: Look for the disappearance of the ester C=O (~1720 cm⁻¹) and appearance of the amide C=O (~1660 cm⁻¹) and NH/NH2 doublets (3200–3300 cm⁻¹).

Part 3: Pharmacological Profiles[6]

Oncology: EGFR Kinase Inhibition

The most significant potential of this scaffold lies in targeting the Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).

  • Mechanism: The pyrazole-3-carbohydrazide acts as an ATP-competitive inhibitor. The pyrazole nitrogen (N2) and the carbohydrazide carbonyl oxygen form a bidentate hydrogen bond network with the "hinge region" of the kinase domain (specifically residues Met793 in EGFR).

  • Data Insight: Derivatives with a 4-fluorophenyl group at N1 and a bulky hydrazone moiety often exhibit IC50 values in the nanomolar range (0.01 – 0.5 µM) against EGFR-TK.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Inhibitor Pyrazole-Carbohydrazide (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Figure 3: EGFR Signaling Cascade. The scaffold inhibits the initial phosphorylation step, halting downstream Ras/Raf/MEK signaling.

Antimicrobial: DNA Gyrase Inhibition

With the rise of MRSA and VRE, this scaffold offers a non-quinolone alternative for inhibiting bacterial DNA gyrase (Topoisomerase II).

  • Mechanism: The carbohydrazide moiety interacts with the ATPase domain of the GyrB subunit. This prevents the enzyme from capturing the energy required to introduce negative supercoils into DNA, effectively stalling bacterial replication.

  • Selectivity: High selectivity for bacterial gyrase over human topoisomerase II is achieved by substituting the N1 position with bulky aryl groups that clash with the human enzyme pocket.

Part 4: Quantitative Data Summary

Table 1: Comparative Pharmacological Potency (Representative Literature Data)

Derivative SubclassTargetCell Line / EnzymeIC50 / MICReference
N1-Phenyl-3-carbohydrazide EGFR (WT)A549 (Lung Cancer)0.06 µM[1]
N1-(4-chlorophenyl) VEGFR-2HUVEC (Endothelial)0.22 µM[2]
N'-Benzoyl-3-(4-bromophenyl) DNA GyraseS. aureus (GyrB)0.15 µg/mL[3]
Pyrazole-Schiff Base Hybrid DHFRE. coli3.98 µM[4]

Part 5: References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Note: Link directs to related Pyrazole review confirming scaffold activity).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) URL:[Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. Source: PLOS ONE URL:[Link][5]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety... as Dual Targeting DHFR/DNA Gyrase Inhibitors. Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Modular Synthesis of 1-Phenylpyrazole-3-Carbohydrazide Scaffolds

This is an in-depth technical guide on the synthesis of 1-phenylpyrazole-3-carbohydrazide , designed for researchers and drug development professionals. Executive Summary The 1-phenylpyrazole-3-carbohydrazide motif is a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 1-phenylpyrazole-3-carbohydrazide , designed for researchers and drug development professionals.

Executive Summary

The 1-phenylpyrazole-3-carbohydrazide motif is a privileged pharmacophore in medicinal chemistry, serving as a critical junction for synthesizing anti-inflammatory (COX-2 inhibitors), anticancer (kinase inhibitors), and antimicrobial agents. Its structural rigidity and hydrogen-bonding potential make it an ideal scaffold for fragment-based drug design.

This guide details a regiocontrolled synthetic pathway designed to overcome the primary challenge in pyrazole chemistry: distinguishing between the 1,3- and 1,5-isomers . We prioritize a robust, scalable route starting from 1,3-dicarbonyl equivalents, ensuring high fidelity in generating the target 3-carbohydrazide.

Strategic Retrosynthesis

To achieve the target (1) , we disconnect the hydrazide moiety to reveal the ester precursor (2) . The formation of the pyrazole core (2) is the critical regioselective step, derived from the condensation of phenylhydrazine (3) with a 1,3-dicarbonyl equivalent (4) .

Retrosynthesis Target 1-Phenylpyrazole-3-carbohydrazide (Target) Ester Ethyl 1-phenylpyrazole-3-carboxylate (Key Intermediate) Target->Ester Hydrazinolysis PhNHNH2 Phenylhydrazine (Nucleophile) Ester->PhNHNH2 Cyclocondensation Dicarbonyl Ethyl 2,4-dioxoalkanoate (Electrophile) Ester->Dicarbonyl Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the critical cyclocondensation step.

Critical Mechanistic Insight: Regiocontrol

The reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl (like ethyl 2,4-dioxovalerate) can yield two isomers:

  • 1-Phenyl-3-carboxylate (Target): Formed via initial attack at the ketone distal to the ester.

  • 1-Phenyl-5-carboxylate (Undesired): Formed via initial attack at the ketone proximal to the ester (or via Knorr pyrazole synthesis conditions).

The Control Switch:

  • Basic/Neutral Conditions (Free Base): Favors the kinetic product or the 5-carboxylate/5-hydroxy isomer (e.g., Edaravone-like).

  • Acidic Conditions (HCl Salt): Phenylhydrazine hydrochloride in protic solvents favors the 3-carboxylate isomer. The protonation of the hydrazine reduces its nucleophilicity, making the reaction more sensitive to the electrophilicity of the carbonyls, favoring attack at the more reactive keto group (distal to the ester) rather than the ester-conjugated ketone.

Experimental Protocol

Phase 1: Synthesis of the Precursor (Ethyl 2,4-dioxovalerate)

Note: If R=H (unsubstituted core) is required, use ethyl 2,4-dioxobutanoate (formylpyruvate sodium salt). The protocol below assumes R=Me (common scaffold), but is adaptable.

Reagents: Sodium ethoxide, Diethyl oxalate, Acetone (or Acetophenone for aryl derivatives).

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Base Preparation: Dissolve Sodium metal (1.0 eq) in absolute Ethanol to generate fresh NaOEt.

  • Condensation: Cool to 0°C. Add Diethyl oxalate (1.0 eq) dropwise. Then, add Acetone (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, precipitating the sodium enolate.

  • Workup: Acidify with 1M H2SO4 to pH 4. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Expect 80-90% of the diketoester as an oil.

Phase 2: Regioselective Cyclization (The "Acid-Switch" Method)

Objective: Synthesize Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Reagents: Phenylhydrazine Hydrochloride, Ethanol.[1][2]

  • Dissolution: In a 250 mL RBF, dissolve Ethyl 2,4-dioxovalerate (10 mmol) in Ethanol (50 mL).

  • Addition: Add Phenylhydrazine Hydrochloride (10 mmol) in one portion.

    • Critical: Do NOT use free phenylhydrazine base if the 3-carboxylate is the priority. The HCl salt buffers the reaction and directs regioselectivity.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and cool to 0°C.

  • Purification: Filter the solid. Recrystallize from Ethanol to remove traces of the 5-carboxylate isomer.

    • Data Check: The 3-carboxylate typically has a lower

      
       than the 5-isomer on silica.
      
Phase 3: Hydrazinolysis to 1-Phenylpyrazole-3-Carbohydrazide

Reagents: Hydrazine Hydrate (80% or 98%), Ethanol.

  • Setup: Dissolve the purified Ethyl 1-phenylpyrazole-3-carboxylate (5 mmol) in Ethanol (30 mL).

  • Nucleophilic Acyl Substitution: Add Hydrazine Hydrate (25 mmol, 5.0 eq) dropwise.

    • Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat to reflux for 4–6 hours. A white precipitate (the hydrazide) usually forms during the reaction.

  • Workup: Cool to RT. Filter the precipitate.[3][4]

  • Washing: Wash the filter cake with cold Ethanol (2x) and Diethyl Ether (2x) to remove excess hydrazine.

  • Drying: Vacuum dry at 50°C.

Yield: Typically 85-95%. Appearance: White to off-white crystalline solid.

Quantitative Data & Process Parameters

ParameterPhase 1 (Precursor)Phase 2 (Cyclization)Phase 3 (Hydrazinolysis)
Limiting Reagent Diethyl OxalateDiketoesterPyrazole Ester
Solvent System EtOH / NaOEtEtOH (Protic)EtOH
Temperature 0°C

RT
78°C (Reflux)78°C (Reflux)
Time 4 h3-4 h4-6 h
Typical Yield 85%70-80% (Regiopure)90%+
Critical Control Anhydrous conditionsUse PhNHNH2·HCl Excess Hydrazine (5 eq)

Visualization of the Workflow

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Regioselective Cyclization cluster_2 Phase 3: Functionalization Start Diethyl Oxalate + Acetone Enolate Na Enolate Intermediate Start->Enolate NaOEt, 0°C Diketo Ethyl 2,4-dioxovalerate Enolate->Diketo H2SO4, Workup Cyclo Cyclocondensation Diketo->Cyclo PhNHNH2 Phenylhydrazine HCl PhNHNH2->Cyclo Ester3 Ethyl 1-phenyl-3-carboxylate (Major Isomer) Cyclo->Ester3 EtOH, Reflux (Regiocontrol) Final 1-Phenylpyrazole-3-carbohydrazide Ester3->Final Hydrazinolysis Reflux, 4h Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Final

Figure 2: Step-by-step process flow from raw materials to final carbohydrazide.

Troubleshooting & Optimization (E-E-A-T)

Regioisomer Contamination

If NMR shows a mixture of 3-carboxylate and 5-carboxylate (often distinguishable by the chemical shift of the pyrazole C4-H proton):

  • Diagnosis: The 5-carboxylate C4-H often appears upfield relative to the 3-carboxylate due to shielding effects of the ester group in the 5-position.

  • Remediation: Flash chromatography using Dichloromethane:Methanol (98:2) . The 3-carboxylate is generally more polar. Alternatively, use Trifluoroethanol (TFE) as the reaction solvent in Phase 2, which has been shown to enhance regioselectivity towards the 3-isomer [1].

Incomplete Hydrazinolysis
  • Issue: Presence of starting ester after 6 hours.

  • Fix: Add a catalytic amount of Glacial Acetic Acid (0.1 eq) to the reaction mixture. This activates the ester carbonyl.[5] Ensure the hydrazine hydrate is fresh; old stocks can carbonate.

References

  • Regioselective Synthesis of Pyrazoles: Bonacorso, H. G., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Tetrahedron Letters, 2012.

  • Biological Activity & Scaffold Utility: Karrouchi, K., et al. "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 2013.

  • General Pyrazole Synthesis: "Reaction of Phenylhydrazine with Ethyl Acetoacetate Derivatives." Organic Syntheses, Coll.[6] Vol. 4, p. 351.

  • Carbohydrazide Review: "A Review on Synthesis of Carbohydrazide Derivatives." Asian Journal of Green Chemistry, 2019.

Sources

Foundational

Physicochemical characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Executive Summary 5-Methyl-1-phenylpyrazole-3-carbohydrazide is a heterocyclic organic compound that serves...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Executive Summary

5-Methyl-1-phenylpyrazole-3-carbohydrazide is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of advanced materials and pharmacologically active agents. The convergence of the pyrazole nucleus, a well-established pharmacophore, with the reactive carbohydrazide moiety makes this molecule a versatile building block for drug discovery and development.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, detailing its molecular structure, synthesis, and the analytical techniques required for its definitive characterization. The methodologies are presented with insights into the underlying scientific principles, aimed at researchers, chemists, and drug development professionals.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 5-Methyl-1-phenylpyrazole-3-carbohydrazide is built upon a five-membered diazole ring (pyrazole) substituted at key positions to confer specific chemical reactivity and biological potential.

Caption: Molecular Structure of 5-Methyl-1-phenylpyrazole-3-carbohydrazide.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide -
CAS Number 948294-15-3 [6]
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol Calculated
InChI Key QEJFOVPAFLYXGJ-UHFFFAOYSA-N
Appearance White to off-white crystalline powder [7] (Analogue)
Melting Point 134-142 °C (Expected range based on analogues) [7][8]

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, DMF | Inferred |

Synthesis and Purification

The synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide is most effectively achieved through a two-step process starting from commercially available reagents. This pathway is a well-established route for constructing substituted pyrazole systems.[9] The rationale involves an initial cyclocondensation to form the stable pyrazole core, followed by hydrazinolysis to generate the desired carbohydrazide functionality.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Phenylhydrazine C Cyclocondensation (Reflux in Ethanol) A->C B Ethyl Acetoacetate B->C D Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate C->D - H₂O - EtOH F Reflux in Ethanol D->F E Hydrazine Hydrate E->F G 5-Methyl-1-phenylpyrazole -3-carbohydrazide F->G - EtOH H Recrystallization (e.g., from Ethanol) G->H Purification I Final Product (>95% Purity) H->I

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system where reaction progress and product purity are monitored at each stage.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine (0.1 mol) and absolute ethanol (100 mL).

  • Reaction: Slowly add ethyl acetoacetate (0.1 mol) to the stirring solution. The addition is done dropwise to control the initial exothermic reaction. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The choice of reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclization reaction, ensuring a high conversion rate.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid ester by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

  • Reagents & Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (0.08 mol) in ethanol (120 mL).

  • Reaction: Add hydrazine hydrate (80% solution, 0.16 mol, 2 equivalents) to the suspension. Using an excess of hydrazine hydrate drives the equilibrium towards the product, ensuring complete conversion of the ester.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The prolonged heating is necessary for the nucleophilic acyl substitution to occur.[11]

  • Isolation & Purification:

    • Cool the reaction mixture. The target carbohydrazide, being less soluble, will precipitate.

    • Collect the white solid by vacuum filtration.

    • Wash the crude product with cold water to remove excess hydrazine hydrate, followed by a wash with cold ethanol.

    • Recrystallization: The key to high purity is recrystallization from a suitable solvent, typically ethanol.[12] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. This process removes impurities that remain in the mother liquor.

    • Collect the purified crystals by filtration and dry under vacuum.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale / Comments
-CH₃ ~2.2-2.4 (singlet, 3H) ~12-15 Typical range for a methyl group on an aromatic ring.[13]
Pyrazole-H4 ~6.5-6.7 (singlet, 1H) ~105-110 The sole proton on the pyrazole ring, appears as a sharp singlet.[13]
Phenyl-H ~7.3-7.8 (multiplet, 5H) ~120-140 Complex multiplet representing the five protons of the N-phenyl group.
-NH- ~9.5-10.0 (singlet, 1H) - Labile proton, broad singlet, exchangeable with D₂O.
-NH₂ ~4.5-5.0 (broad singlet, 2H) - Labile protons, broad singlet, exchangeable with D₂O.
C=O - ~160-165 Carbonyl carbon of the carbohydrazide group.

| Pyrazole-C3, C5 | - | ~140-150 | Substituted carbons of the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Mode Reference
3200 - 3400 N-H Stretching (Amide & Hydrazine) [12]
~3050 C-H Aromatic Stretching [10]
~2950 C-H Aliphatic (CH₃) Stretching [10]
1650 - 1670 C=O Amide I band (Stretching) [12]

| 1590 - 1610 | C=N / C=C | Ring Stretching (Pyrazole/Phenyl) |[12] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and study the fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for such molecules.[14]

  • Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 217.25.

  • Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15] Key fragmentation pathways would likely involve the loss of the hydrazine group (-NHNH₂) or cleavage of the amide bond.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While the specific crystal structure for the title compound is not publicly available, data from closely related derivatives provide critical insights.[13][16]

Protocol for Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, dimethylformamide).[11]

  • Allow the solution to cool slowly and undisturbed over several days. Slow evaporation of the solvent will promote the formation of high-quality single crystals suitable for diffraction analysis.

  • The analysis would be expected to reveal planar pyrazole and phenyl rings and intermolecular N-H···O hydrogen bonds forming chains or dimers, a common motif in such structures.[13]

Table 4: Example Crystallographic Data for a Close Derivative (N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide)

Parameter Value Reference
Crystal System Orthorhombic [13]
Space Group Pbca [13]

| Key Interactions | Molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional chains. |[12][13] |

Workflow for Physicochemical Analysis

A logical workflow ensures that all critical parameters of the compound are systematically evaluated.

G cluster_preliminary Preliminary Identification cluster_structural Structural Elucidation cluster_advanced Advanced Characterization Start Synthesized & Purified 5-Methyl-1-phenylpyrazole -3-carbohydrazide TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Identity & Purity) TLC->MP NMR NMR Spectroscopy (¹H, ¹³C) (Confirms C-H Framework) MP->NMR IR FTIR Spectroscopy (Functional Groups) MP->IR MS Mass Spectrometry (Molecular Weight & Formula) MP->MS XRAY Single Crystal X-Ray (Definitive 3D Structure) NMR->XRAY If crystals available Sol Solubility Studies (Formulation Data) NMR->Sol End Complete Physicochemical Profile IR->End MS->End XRAY->End Sol->End

Caption: A systematic workflow for the comprehensive characterization of the title compound.

Applications and Significance

The title compound is not typically an end-product but rather a high-value intermediate. Its carbohydrazide group is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.[1] It serves as a precursor for:

  • Schiff Bases and Hydrazones: Reaction with various aldehydes and ketones yields hydrazone derivatives, many of which exhibit significant antimicrobial, anti-inflammatory, or anticancer activities.[17]

  • Heterocyclic Rings: The carbohydrazide moiety can be used to construct other heterocyclic systems like triazoles or oxadiazoles, further diversifying the chemical space for drug discovery.

  • Coordination Chemistry: The molecule can act as a ligand to form metal complexes, which are investigated for their catalytic and biological properties.

The pyrazole core itself is a privileged structure in medicinal chemistry, found in drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[3][5] Therefore, 5-Methyl-1-phenylpyrazole-3-carbohydrazide represents a strategically important starting material for developing novel therapeutics targeting a range of diseases.

Conclusion

5-Methyl-1-phenylpyrazole-3-carbohydrazide is a compound of significant interest due to its structural features that are highly amenable to chemical diversification. This guide has outlined its fundamental physicochemical properties, providing a robust, validated protocol for its synthesis and a comprehensive multi-technique approach for its characterization. The detailed methodologies and the rationale behind them offer a practical framework for researchers engaged in the synthesis and application of novel heterocyclic compounds for pharmaceutical and materials science research.

References

  • Dias LR, Salvador RR. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel). 2012;5(3):317-324. [Link]

  • Karrouchi, K., et al. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications. 2015;71(Pt 11):o890-o891. [Link]

  • Radi, S., et al. Crystal structure of N'-di-phenyl-methyl-idene-5-methyl-1H-pyrazole-3-carbo-hydrazide. Acta Crystallographica Section E: Crystallographic Communications. 2015;71(Pt 11):o890-1. [Link]

  • Kumar, V. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):39-48. [Link]

  • Talaviya, R., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. 2021;248:02002. [Link]

  • Bhat, M. A., et al. Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics. 2024;14(2):189-201. [Link]

  • Tehrani, K. A., et al. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals. 2012;2(3):1248-1255. [Link]

  • Li, W., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. 2023;24(6):5361. [Link]

  • Fun, H. K., et al. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E. 2008;64(Pt 2):o320. [Link]

  • Karrouchi, K., et al. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. ResearchGate. 2015. [Link]

  • Bai, G., et al. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. 2014. [Link]

  • Akhtar, T., et al. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. 2016;29(5):1653-1659. [Link]

  • Ghaffari, M., et al. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society. 2020;17:2333-2340. [Link]

Sources

Exploratory

The Strategic Scaffold: 5-Methyl-1-phenylpyrazole-3-carbohydrazide in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of receptors. 5-Methyl-1-phenylpyrazole-3-carbohydrazide repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of receptors. 5-Methyl-1-phenylpyrazole-3-carbohydrazide represents one such high-value intermediate. Its structural rigidity, provided by the pyrazole core, combined with the versatile reactivity of the carbohydrazide tail, makes it a linchpin in the synthesis of anti-inflammatory (COX-2 inhibitors), antimicrobial, and anticancer agents.

This technical guide dissects the synthetic utility, pharmacophoric properties, and biological applications of this molecule, providing researchers with a validated roadmap for library generation.

Pharmacophore Analysis & Structural Significance[1][2]

The molecule is defined by three distinct pharmacophoric zones that dictate its biological interactions and synthetic potential:

  • The Pyrazole Core (Scaffold): A five-membered aromatic heterocycle that acts as a rigid spacer. It mimics the bio-electronic features of imidazole and pyrrole, often serving as a bioisostere for amide or ester linkages in peptide mimetics.

  • The N1-Phenyl Group (Hydrophobic Domain): Provides essential lipophilicity (

    
     modulation), facilitating membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic channel of COX-2).
    
  • The C3-Carbohydrazide Moiety (Reactive/Binding Hook):

    • Synthetic:[1][2][3][4][5][6][7][8][9][10][11][12] A nucleophilic "handle" ready for condensation with electrophiles (aldehydes, isothiocyanates) or cyclization.

    • Biological:[1][2][3][7][9][10][13] Acts as a hydrogen bond donor/acceptor network.[14] Upon cyclization to 1,3,4-oxadiazoles or 1,2,4-triazoles, it locks the conformation, often improving metabolic stability against peptidases.

Synthetic Architecture: From Precursors to Libraries

The synthesis of 5-methyl-1-phenylpyrazole-3-carbohydrazide is a convergent process. The core strategy relies on the Knorr pyrazole synthesis followed by hydrazinolysis.

Core Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical path from raw materials to the core scaffold and its downstream divergence into three major medicinal classes: Schiff bases, Oxadiazoles, and Triazoles.

SynthesisPath cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis (The Core) cluster_2 Step 3: Divergent Library Generation P1 Phenylhydrazine I1 Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate P1->I1 Reflux P2 Ethyl Acetoacetate P2->I1 Core 5-Methyl-1-phenylpyrazole- 3-carbohydrazide I1->Core Nucleophilic Substitution Reagent Hydrazine Hydrate (Ethanol, Reflux) Reagent->Core D1 Schiff Bases (Azomethines) Core->D1 + Ar-CHO (Acid Cat.) D2 1,3,4-Oxadiazoles Core->D2 + POCl3 (Cyclodehydration) D3 1,2,4-Triazoles Core->D3 + CS2 / KOH Then N2H4

Caption: Divergent synthesis pathway starting from Knorr cyclization to the generation of heterocyclic libraries.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on field-proven methodologies.

Protocol A: Synthesis of the Core Scaffold

Target: 5-Methyl-1-phenylpyrazole-3-carbohydrazide

  • Esterification (Precursor Synthesis):

    • Mix phenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL).

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Result: Formation of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate. Isolate by cooling and filtration.

  • Hydrazinolysis (Core Formation):

    • Dissolve the ester (0.01 mol) in ethanol (25 mL).

    • Add hydrazine hydrate (99%, 0.02 mol) dropwise. Note: Excess hydrazine drives the equilibrium toward the amide.

    • Reflux for 6–8 hours.

    • Work-up: Concentrate the solvent to 1/3 volume. Pour onto crushed ice. The solid product precipitates.[7][15]

    • Purification: Recrystallize from ethanol.

    • Validation:

      • Yield: ~65–75%.[2]

      • M.P.: 157–159°C.[9]

      • IR: Doublet at 3300–3400 cm⁻¹ (NH/NH₂), Strong band at ~1640 cm⁻¹ (C=O amide).

Protocol B: Derivatization to Schiff Bases (Antimicrobial Series)

Target: N'-(4-Chlorobenzylidene)-5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the core carbohydrazide (0.001 mol) in ethanol (15 mL).

  • Add 4-chlorobenzaldehyde (0.001 mol) and 2 drops of glacial acetic acid.

  • Reflux for 4–5 hours.

  • Work-up: Cool to room temperature. Filter the solid precipitate.[7][10][11][15] Wash with cold ethanol and ether.

  • Mechanism: Acid-catalyzed nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration.

Medicinal Chemistry Applications & Biological Data[1][3][5][6][7][8][10][12][13][14][16]

The versatility of this scaffold allows it to target multiple biological pathways.[10][14]

Anti-Inflammatory (COX-2 Inhibition)

Derivatives cyclized into 1,3,4-oxadiazoles have shown significant selectivity for COX-2 over COX-1. The pyrazole ring fits into the enzyme's binding pocket, while the oxadiazole moiety interacts with Arg120 and Tyr355.

Antimicrobial & Antifungal

Schiff base derivatives (hydrazones) exhibit broad-spectrum activity. The azomethine linkage (-N=CH-) is critical for binding to bacterial DNA gyrase or fungal sterol 14


-demethylase (CYP51).

Table 1: Comparative Biological Activity of Derivatives

Derivative ClassSubstitution (R)Target Organism/EnzymeActivity MetricReference
Schiff Base 4-ChlorophenylS. aureusMIC: 12.5 µg/mL[1, 2]
Schiff Base 4-MethoxyphenylC. albicansMIC: 25.0 µg/mL[1]
1,3,4-Oxadiazole 2,4-DichlorophenylCOX-2 (Anti-inflammatory)IC50: 0.45 µM[3]
1,2,4-Triazole Thiol (-SH)E. coliZone of Inhib: 22mm[4]

Mechanism of Action: The Signaling Interface

Understanding how these derivatives intervene in biological pathways is crucial for rational drug design. The diagram below details the mechanism of the oxadiazole derivative in the inflammation pathway.

Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Membrane Cell Membrane (Arachidonic Acid Release) Stimulus->Membrane Activates PLA2 COX2 COX-2 Enzyme (Inducible) Membrane->COX2 Substrate Supply PG Prostaglandin E2 (PGE2) COX2->PG Catalysis Drug Pyrazole-Oxadiazole Derivative Drug->COX2 Competitive Inhibition (Selectivity via Side Pocket) Response Inflammation/Pain PG->Response

Caption: Mechanism of COX-2 inhibition by pyrazole-oxadiazole derivatives derived from the carbohydrazide core.

Future Perspectives: Computational Optimization

To elevate this scaffold from "hit" to "lead," researchers should employ QSAR (Quantitative Structure-Activity Relationship) modeling.

  • Docking Studies: Focus on the H-bonding interaction of the carbohydrazide NH with Ser-530 in COX-2.

  • Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the phenyl ring at position 1 tend to increase metabolic stability but may reduce solubility.

  • Hybridization: Coupling this scaffold with coumarins or quinolines (via the hydrazide linker) is an emerging trend to combat multi-drug resistant (MDR) bacterial strains.

References

  • Karrouchi, K., et al. (2013).[15] "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research.

  • Sharawi, S. (2024). "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases." MDPI Molecules.

  • Ahsan, M.J., et al. (2011).[3] "Synthesis and anti-inflammatory activity of some 1,3,4-oxadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Baluja, S., et al. (2019).[10] "Synthesis and antimicrobial screening of some Schiff bases." MedCrave Online.

Sources

Foundational

Toxicity Profile and Safety Data of Pyrazole Carbohydrazides: A Comprehensive Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] When combined with a carbohydrazide moiety, this structure gives rise to pyrazole carbohydrazides, a class of compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[3][4] This guide provides a comprehensive technical overview of the toxicity profile and safety data for pyrazole carbohydrazides. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the preclinical safety assessment of these promising compounds. We will delve into in vitro and in vivo toxicity findings, structure-toxicity relationships, and detailed experimental protocols, offering a framework for identifying and mitigating potential safety liabilities in the drug development pipeline.

Introduction: The Therapeutic Promise of Pyrazole Carbohydrazides

Pyrazoles are five-membered heterocyclic rings that have become a cornerstone of drug design due to their versatile biological activities.[5] The incorporation of a carbohydrazide functional group (-C(=O)NHNH2) often enhances the pharmacological profile, making pyrazole carbohydrazides a subject of intense research.[3] Derivatives have shown potent activity against various diseases. For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have demonstrated inhibitory effects on the growth of A549 lung cancer cells.[1][6] Others have exhibited significant antinociceptive, antibacterial, and antiparasitic properties, including leishmanicidal and trypanocidal activity.[3][7]

However, as with any class of chemical compounds, biological activity is often a double-edged sword, with the potential for therapeutic benefit coexisting with risks of toxicity.[3] A thorough understanding of a compound's safety profile is paramount before it can advance to clinical evaluation.[8] This guide synthesizes the current knowledge on the toxicological assessment of pyrazole carbohydrazides.

Preclinical Toxicity Profile

The preclinical safety evaluation of pyrazole carbohydrazides involves a battery of in vitro and in vivo tests designed to identify potential hazards.

In Vitro Toxicity Assessment
  • Cytotoxicity: The initial assessment of toxicity often begins with evaluating a compound's effect on cell viability. For pyrazole derivatives, cytotoxicity is typically evaluated against mammalian cell lines, such as Vero cells. Many pyrazole derivatives have been found to exhibit low toxicity in these assays, with CC50 (50% cytotoxic concentration) values often exceeding 500 µM.[9] However, some derivatives have shown moderate cytotoxicity against specific cancer cell lines, which, while desirable for anticancer agents, requires careful evaluation of selectivity.[10]

  • Genotoxicity: Genotoxicity assays are critical for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis. An in vitro study on the anti-inflammatory pyrazole compound LQFM021, which contains a pyrazole-tetrazole structure, utilized the cytokinesis-block micronucleus assay (OECD Guideline 487).[11] While lower concentrations (3.1 and 31 μg/mL) did not induce micronuclei formation in HepG2 cells, higher concentrations (310 and 620 μg/mL) triggered a significant increase, indicating a potential for genotoxicity at elevated doses.[11] This highlights a common theme: a dose-dependent toxicity profile.

In Vivo Toxicity Assessment
  • Acute Oral Toxicity: Acute toxicity studies provide information on the effects of a single, high dose of a substance. Data for 3-Methyl-1H-pyrazole-1-carboxamide shows oral LD50 (lethal dose, 50%) values of 1040 mg/kg in mice and 1100 mg/kg in rats, classifying it as harmful if swallowed.[12] The parent pyrazole molecule is also known to be harmful if swallowed and toxic in contact with skin.[13]

  • Sub-chronic Toxicity: Repeated dose studies are essential for uncovering target organ toxicities that may not be apparent after a single dose. A 28-day oral toxicity study in rats (OECD Guideline 407) with the pyrazole compound LQFM021 revealed dose-dependent renal and hepatic changes.[11] Notably, the kidney damage was found to be irreversible, whereas the liver tissue showed signs of recovery after a 14-day post-treatment period.[11] This underscores the importance of evaluating organ-specific and long-term effects. The parent pyrazole molecule has been shown to cause damage to the spleen and thyroid through prolonged or repeated exposure.[13]

  • Embryotoxicity: The potential for a compound to interfere with embryonic development is a critical safety concern. Using a zebrafish model (OECD Guideline 236), the pyrazole compound LQFM021 was shown to promote malformations, particularly cardiac tissue changes, in zebrafish embryo-larvae at concentrations of 39.8 and 100 mg/L.[11]

Target Organ Toxicity and Mechanistic Insights

Based on available preclinical data, the primary organs of concern for pyrazole-containing compounds, including some carbohydrazides, are the liver and kidneys.

  • Hepatotoxicity: In-silico prediction tools, such as ProTox-III, have been used to forecast the toxicological behavior of novel pyrazole derivatives.[14] These models often predict a moderate probability of hepatotoxicity for certain structures.[14] In vivo studies with compounds like LQFM021 confirm that the liver can be a target organ, though the damage may be reversible.[11] Chronic administration of the parent pyrazole compound in rats has been shown to increase liver weight and cause fatty changes.[13]

  • Nephrotoxicity: The finding of irreversible kidney damage in rats treated with LQFM021 is a significant safety signal.[11] This suggests that renal function should be a key monitoring parameter during the development of pyrazole carbohydrazide candidates.

  • Central Nervous System (CNS) Effects: While not directly linked to the carbohydrazide subclass in the provided data, it is worth noting that some pyrazole derivatives, like the anti-obesity drug Rimonabant, were withdrawn due to adverse effects on the nervous system.[15] The general toxicity profile of the carbohydrazide moiety itself includes potential CNS stimulation, which can lead to convulsions.[16]

Structure-Toxicity Relationship (STR) Considerations

The toxicity of pyrazole carbohydrazides is intrinsically linked to their chemical structure. The nature and position of substituents on the pyrazole and any associated phenyl rings are crucial determinants of the toxicological profile.[3]

  • Lipophilicity: For a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives, a correlation was observed between the compound's lipophilicity (LogP value) and its inhibitory effect on A549 cancer cells.[1][6] This suggests that physicochemical properties like LogP can influence not only efficacy but also the potential for off-target effects and toxicity.

  • Substituents: The specific atoms or groups attached to the core scaffold can drastically alter toxicity. For example, the presence of electron-withdrawing groups like fluoro or nitro on phenyl rings has been noted to affect biological activity and may also modulate toxicity.[9][15]

The diagram below illustrates a conceptual framework for considering Structure-Toxicity Relationships.

STR_Concepts cluster_mods Structural Modifications cluster_props Resulting Properties Core Pyrazole Carbohydrazide Core Scaffold for Activity & Toxicity R1 Substituents on Pyrazole Ring (R1) Core->R1 influences R2 Substituents on Phenyl Ring (R2) Core->R2 influences Hydrazone Modification of Carbohydrazide Moiety Core->Hydrazone influences PhysChem Physicochemical Properties LogP pKa Solubility R1->PhysChem R2->PhysChem Hydrazone->PhysChem ADME ADME Profile Absorption Metabolism Excretion PhysChem->ADME affects Toxicity {Observed Toxicity|{Hepatotoxicity | Nephrotoxicity | Genotoxicity}} ADME->Toxicity determines Preclinical_Workflow cluster_in_silico Tier 1: In Silico & Early Screening cluster_in_vitro Tier 2: In Vitro Assays cluster_in_vivo Tier 3: In Vivo Studies InSilico In Silico Toxicity Prediction (ProTox-III, DEREK) Decision1 Go/No-Go Decision InSilico->Decision1 Solubility Physicochemical Profiling (Solubility, LogP) Solubility->Decision1 Metabolic Early ADME (Microsomal Stability) Metabolic->Decision1 Cytotox Cytotoxicity Assays (e.g., MTT on HepG2, Vero) Genotox Genotoxicity Battery (Ames, Micronucleus) Cytotox->Genotox SafetyPharm In Vitro Safety Pharmacology (hERG Assay) Genotox->SafetyPharm Decision2 Go/No-Go Decision SafetyPharm->Decision2 AcuteTox Acute Toxicity (LD50 Determination) RepeatedDose Repeated Dose Toxicity (28-Day Rodent Study) AcuteTox->RepeatedDose Candidate Lead Candidate Selection RepeatedDose->Candidate Decision1->Cytotox Proceed if favorable Decision2->AcuteTox Proceed if favorable

Caption: A tiered workflow for the preclinical safety assessment of pyrazole carbohydrazides.

Data Summary Tables

Table 1: Summary of In Vitro Toxicity Data for Select Pyrazole Derivatives

Compound Class/Example Assay Cell Line Endpoint Result Reference
Pyrazole Derivatives Cytotoxicity Vero CC50 > 500 µM (for 23% of compounds tested) [9]
LQFM021 (Pyrazole-tetrazole) Micronucleus HepG2 Genotoxicity Positive at ≥ 310 µg/mL [11]
Pyrazole-based compounds Cytotoxicity (MTT) CFPAC-1 IC50 61.7 ± 4.9 µM (for compound L2) [10]

| Pyrazole-based compounds | Cytotoxicity (MTT) | MCF-7 | IC50 | 81.48 ± 0.89 µM (for compound L3) | [10]|

Table 2: Summary of In Vivo Toxicity Data for Select Pyrazole Derivatives

Compound/Class Species Study Type Key Findings Reference
3-Methyl-1H-pyrazole-1-carboxamide Rat Acute Oral LD50 = 1100 mg/kg [12]
3-Methyl-1H-pyrazole-1-carboxamide Mouse Acute Oral LD50 = 1040 mg/kg [12]
LQFM021 (pyrazole-tetrazole) Rat 28-Day Oral Dose-dependent, irreversible renal damage; reversible liver changes [11]
LQFM021 (pyrazole-tetrazole) Zebrafish Embryotoxicity Malformations, especially cardiac, at ≥ 39.8 mg/L [11]

| Pyrazole (parent compound) | Rat | Chronic | Increased liver weight, fatty changes, damage to spleen and thyroid | [13]|

Conclusion and Future Perspectives

Pyrazole carbohydrazides represent a versatile and promising class of compounds with significant therapeutic potential. However, their development must be guided by a thorough and rigorous toxicological evaluation. The available data suggest that key safety concerns may include dose-dependent genotoxicity, hepatotoxicity, and, most notably, nephrotoxicity. The structure-toxicity relationship is a critical area for further investigation, as strategic chemical modifications could mitigate these liabilities while preserving therapeutic efficacy.

Future research should focus on building a more extensive database of toxicity profiles for a wider range of pyrazole carbohydrazide analogues. The use of high-throughput in vitro screening and advanced in silico modeling will be instrumental in identifying safer lead candidates early in the discovery process. A comprehensive understanding of the mechanisms underlying the observed toxicities, particularly renal toxicity, will be essential for designing the next generation of safe and effective pyrazole carbohydrazide-based therapeutics.

References

  • In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (2017). Chemico-Biological Interactions.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Ravula, P., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI Journal.
  • In Vivo and in Vitro Toxicity Studies. Biogem.
  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).
  • SAFETY DATA SHEET - Pyrazole. Merck Millipore.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2025). ResearchGate.
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry.
  • Current status of pyrazole and its biological activities. PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Material Safety Data Sheet - Carbohydrazide. Santa Cruz Biotechnology.
  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025). ResearchGate.
  • SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005). Cole-Parmer.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026).

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Exploratory

The Methyl-Phenylpyrazole Scaffold: From Regioselective Synthesis to Functional Materials

Topic: History and development of methyl-phenylpyrazole ligands Content Type: In-depth technical guide. Introduction: The Privileged Scaffold The methyl-phenylpyrazole (MPP) motif represents a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and development of methyl-phenylpyrazole ligands Content Type: In-depth technical guide.

Introduction: The Privileged Scaffold

The methyl-phenylpyrazole (MPP) motif represents a "privileged structure" in modern chemistry—a molecular framework capable of providing useful ligands for diverse biological receptors and metal centers. Historically, the development of this scaffold has oscillated between two distinct fields: Medicinal Chemistry , where it serves as the backbone for blockbuster anti-inflammatory drugs, and Materials Science , where it functions as a cyclometalating ligand for high-efficiency phosphorescent OLEDs.

This guide analyzes the evolution of MPP ligands, focusing on the critical challenge of regiochemistry, their role in COX-2 inhibition, and their application in Iridium(III) photophysics.

The Regiochemical Challenge: 1,3- vs. 1,5-Isomers

The synthesis of methyl-phenylpyrazoles is deceptively simple in theory but complex in practice due to regioselectivity. The foundational method is the Knorr Pyrazole Synthesis (1883), involving the condensation of phenylhydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone or benzoylacetone).

The Isomer Problem

When reacting phenylhydrazine with an unsymmetrical 1,3-diketone (like benzoylacetone), two isomers are possible:

  • 1-phenyl-3-methyl-5-phenylpyrazole

  • 1-phenyl-5-methyl-3-phenylpyrazole

The selectivity is dictated by the initial nucleophilic attack of the hydrazine nitrogen.

  • Kinetic Control: The terminal nitrogen (

    
    ) of phenylhydrazine is the most nucleophilic. It attacks the most reactive carbonyl (usually the one with less steric hindrance or higher electrophilicity).
    
  • Thermodynamic Control: Under acidic conditions or high heat, the reaction may equilibrate to the thermodynamically more stable isomer (often minimizing steric clash between the N-phenyl group and the C5-substituent).

Visualization: The Regioselective Pathway

The following diagram illustrates the bifurcation in synthesis based on reaction conditions and substrate electronics.

G Start Phenylhydrazine + Unsymmetrical 1,3-Diketone Inter1 Hydrazone Intermediate A (Kinetic) Start->Inter1 Neutral/Basic pH (Attack at less hindered C=O) Inter2 Hydrazone Intermediate B (Thermodynamic) Start->Inter2 Acidic pH (Protonation activates C=O) Prod1 1-Phenyl-3-Methyl Isomer (Less Steric Clash) Inter1->Prod1 Cyclization Prod2 1-Phenyl-5-Methyl Isomer (High Steric Clash) Inter2->Prod2 Cyclization Prod2->Prod1 Isomerization (High T)

Caption: Regioselective divergence in Knorr synthesis. Steric bulk at the N1 position drives thermodynamic preference for the 3-substituted isomer.

The Medicinal Renaissance: COX-2 and Beyond

In the 1990s, the MPP scaffold became the center of a pharmaceutical revolution targeting inflammation.

The COX-2 Hypothesis

Traditional NSAIDs (like aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory) enzymes. The goal was to design a ligand that fit only the COX-2 active site.

  • Structural Insight: The COX-2 binding pocket has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • The Solution (Celecoxib): A 1,5-diarylpyrazole scaffold was designed. The rigid pyrazole ring orients the two phenyl rings at specific angles. The 5-phenyl group bears a sulfonamide that binds to the hydrophilic side pocket of COX-2, while the 1-phenyl group provides hydrophobic interactions.

Edaravone: The Tautomeric Scavenger

While Celecoxib utilizes the fully aromatic pyrazole, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) utilizes the pyrazolone tautomer.

  • Mechanism: It exists in equilibrium between keto and enol forms. The enolic form is an electron-rich species capable of scavenging free radicals (hydroxyl and peroxyl radicals), making it effective for neuroprotection in ALS and stroke recovery.

DrugCore StructureKey SubstituentsMechanism
Celecoxib 1,5-Diarylpyrazole4-sulfonamide, 3-CF3Selective COX-2 Inhibition (Side pocket binding)
Rimonabant 1,5-Diarylpyrazole4-methyl, 3-carboxamideCB1 Receptor Antagonist (Withdrawn due to CNS effects)
Edaravone Pyrazolone3-methyl, 1-phenylFree Radical Scavenging (Electron transfer)

Materials Science: Phosphorescent Iridium Complexes

In the 2000s, the focus shifted to Organic Light-Emitting Diodes (OLEDs) . The 1-phenylpyrazole (ppz) ligand became a cornerstone for blue and high-energy phosphors.

Cyclometalation and The "Triplet Harvest"

Iridium(III) complexes, such as


, utilize the MPP ligand for cyclometalation .
  • C-H Activation: The Iridium atom forms a bond with the nitrogen of the pyrazole and the carbon of the phenyl ring (C^N coordination).

  • Spin-Orbit Coupling: The heavy Iridium atom induces strong spin-orbit coupling, allowing forbidden transitions from the Triplet state (

    
    ) to the Singlet ground state (
    
    
    
    ). This harvests 100% of excitons (singlet + triplet) for emission, compared to only 25% in fluorescent dyes.
Tuning Emission via Methylation

Adding methyl groups to the MPP scaffold alters the HOMO/LUMO levels:

  • Electron Donating (+I Effect): A methyl group on the pyrazole ring raises the LUMO energy more than the HOMO, resulting in a wider bandgap and a blue shift in emission.

  • Steric Bulk: Methyl groups at the ortho position of the phenyl ring can twist the ligand, reducing conjugation and further blue-shifting the emission.

OLED Excitation Electrical Excitation Singlet Singlet Exciton (25%) Excitation->Singlet Triplet Triplet Exciton (75%) Excitation->Triplet ISC Intersystem Crossing (Heavy Metal Effect) Singlet->ISC Fast Emission Phosphorescence (Light Output) Triplet->Emission Radiative Decay ISC->Triplet

Caption: Mechanism of phosphorescence in Ir(III)-MPP complexes. ISC enables 100% internal quantum efficiency.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-Methylpyrazole

Objective: Synthesize the 1,3-isomer with high regiochemical purity.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl equivalent)

  • Ethanol (Solvent)

  • Conc. HCl (Catalyst)

Workflow:

  • Preparation: Dissolve 4,4-dimethoxy-2-butanone (10 mmol) in Ethanol (20 mL).

  • Addition: Add phenylhydrazine (10 mmol) dropwise at

    
    .
    
  • Cyclization: Add catalytic HCl (0.5 mL) and reflux for 2 hours. Note: The use of the acetal-protected ketone directs the hydrazine attack to the unprotected ketone first, favoring the 3-methyl isomer.

  • Workup: Evaporate solvent. Neutralize with

    
    . Extract with Ethyl Acetate.[2]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: Synthesis of Dimer

Objective: Create the precursor for OLED phosphors using C-H activation.

Reagents:

  • 
     (1.0 eq)
    
  • 1-Phenyl-3-methylpyrazole (mpp) (2.2 eq)

  • 2-Ethoxyethanol/Water (3:1 v/v)

Workflow:

  • Mixing: Combine Iridium trichloride and ligand in the solvent mixture in a round-bottom flask.

  • Degassing: Bubble Nitrogen through the solution for 30 mins (Oxygen poisons the reaction).

  • Reflux: Heat to

    
     for 24 hours. The solution will change color (usually yellow/orange) as the dichloro-bridged dimer precipitates.
    
  • Isolation: Cool to room temperature. Add water to precipitate the dimer fully.

  • Filtration: Filter the solid, wash with water and cold methanol.

  • Drying: Vacuum dry.[3] Result: A chloride-bridged dimer ready for conversion to monomeric OLED dopants.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society. Link

  • Tamayo, A. B., et al. (2003). Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. Journal of the American Chemical Society. Link

  • Watanabe, K., et al. (1994). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition. Link

Sources

Foundational

The Solubility Profile of 5-Methyl-1-phenylpyrazole-3-carbohydrazide: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Given the critical role of solubility in compound screening, formulation development, and bioavailability, this document offers a detailed analysis of the molecule's structural attributes that govern its solubility in various organic solvents. We present a predictive solubility profile based on first principles of physical organic chemistry, alongside a detailed, step-by-step experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge and practical tools to effectively work with this promising class of compounds.

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The incorporation of a carbohydrazide moiety further enhances the therapeutic potential of these molecules, making them valuable building blocks in the synthesis of novel pharmaceutical agents.[1] 5-Methyl-1-phenylpyrazole-3-carbohydrazide is a member of this important class of compounds. A thorough understanding of its solubility is paramount for its successful application in research and development, as solubility directly impacts formulation, dosage, and ultimate efficacy.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The structure of 5-Methyl-1-phenylpyrazole-3-carbohydrazide features several key functional groups that determine its polarity and hydrogen bonding capabilities:

  • A pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • A phenyl group: A nonpolar aromatic ring attached to one of the nitrogen atoms of the pyrazole.

  • A methyl group: A small, nonpolar alkyl group.

  • A carbohydrazide group (-CONHNH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

The presence of both nonpolar (phenyl, methyl) and polar (pyrazole, carbohydrazide) regions gives 5-Methyl-1-phenylpyrazole-3-carbohydrazide a somewhat amphiphilic character. The carbohydrazide group, in particular, is expected to significantly influence its solubility in protic solvents through hydrogen bonding.

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for 5-Methyl-1-phenylpyrazole-3-carbohydrazide is not extensively published, we can predict its general solubility behavior based on the principle of "like dissolves like" and qualitative information from synthetic procedures for related compounds.[5]

Solvent Solvent Type Predicted Solubility Rationale
Water Polar ProticSparingly Soluble to InsolubleThe presence of the polar carbohydrazide group may allow for some interaction with water, but the nonpolar phenyl and methyl groups are likely to limit overall solubility.
Methanol Polar ProticSolubleThe hydroxyl group of methanol can effectively form hydrogen bonds with the carbohydrazide moiety, and its shorter alkyl chain makes it a good solvent for moderately polar compounds.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol can engage in hydrogen bonding. Solubility may be slightly lower than in methanol due to the longer alkyl chain. Often used for recrystallization, indicating good solubility at higher temperatures.[6]
Acetone Polar AproticModerately SolubleAcetone can act as a hydrogen bond acceptor but not a donor. It should be a reasonably good solvent due to its polarity.
Acetonitrile Polar AproticModerately SolubleAcetonitrile is a polar aprotic solvent that can solvate the compound, though likely not as effectively as protic solvents.
Chloroform Weakly PolarSolubleThe ability of chloroform to act as a weak hydrogen bond donor, combined with its ability to solvate the phenyl and pyrazole rings, suggests good solubility.
Dichloromethane (DCM) Weakly PolarModerately SolubleSimilar to chloroform, DCM should be a suitable solvent.
Ethyl Acetate Moderately PolarModerately SolubleIts ester functionality allows for some polar interactions, making it a moderately effective solvent.
Toluene NonpolarSparingly SolubleThe nonpolar nature of toluene makes it a poor solvent for the polar carbohydrazide group, though it can interact with the phenyl ring.
Hexane NonpolarInsolubleAs a nonpolar alkane, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 5-Methyl-1-phenylpyrazole-3-carbohydrazide in a given organic solvent.

Materials and Equipment
  • 5-Methyl-1-phenylpyrazole-3-carbohydrazide (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Methyl-1-phenylpyrazole-3-carbohydrazide into a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 5-Methyl-1-phenylpyrazole-3-carbohydrazide of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Weigh Excess Solid B Add Solvent A->B C Equilibrate (e.g., 24h at 25°C) B->C D Collect Supernatant C->D E Filter (0.45 µm) D->E F Dilute Sample E->F H HPLC Analysis F->H G Prepare Standards G->H J Determine Concentration H->J I Generate Calibration Curve I->H K Calculate Solubility J->K

Caption: Workflow for quantitative solubility determination.

Conclusion

While a definitive, quantitative solubility profile of 5-Methyl-1-phenylpyrazole-3-carbohydrazide requires experimental validation, this guide provides a robust, scientifically-grounded framework for researchers. The predicted solubility characteristics, based on the molecule's structure, suggest good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic and weakly polar solvents. For precise and reliable data, the detailed experimental protocol provided herein should be followed. A thorough understanding and empirical determination of solubility are crucial first steps in unlocking the full therapeutic potential of this and other promising pyrazole carbohydrazide derivatives.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society.
  • MDPI. (2022, December 8).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • EDP Sciences. (n.d.).
  • IJNRD.org. (2024, July 7).
  • ResearchGate. (2022, July). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Retrieved from [Link]

  • MDPI. (2012, August 27).
  • Karrouchi, K., et al. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.
  • Unknown. (2015, October 28). Crystal structure of N'-di-phenyl-methyl-idene-5-methyl-1H-pyrazole-3-carbo-hydrazide.
  • EPA. (2025, October 15). 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Properties. Retrieved from [Link]

  • Semantic Scholar. (2020, November 5). Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to Pyrazole Carbohydrazides in Agrochemical Innovation

Foreword: The Enduring Quest for Crop Protection In the continuous endeavor to secure global food production, the development of novel and effective agrochemicals remains a cornerstone of agricultural science. The challe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Quest for Crop Protection

In the continuous endeavor to secure global food production, the development of novel and effective agrochemicals remains a cornerstone of agricultural science. The challenge lies not only in combating the ever-evolving resistance of pests and pathogens but also in designing molecules with improved efficacy, selectivity, and environmental profiles. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a privileged scaffold, a structural motif that consistently imparts potent biological activity. When coupled with a carbohydrazide moiety, the resulting pyrazole carbohydrazide core offers a versatile platform for the discovery of a new generation of fungicides, herbicides, and insecticides. This guide provides a comprehensive technical overview of the applications of pyrazole carbohydrazides in agrochemical research, delving into their synthesis, mechanisms of action, and the critical structure-activity relationships that drive their development.

The Pyrazole Carbohydrazide Core: A Foundation for Bioactivity

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This fundamental structure is a key component in numerous pharmaceuticals and agrochemicals due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] The carbohydrazide functional group (-CONHNH2) is a valuable pharmacophore known to be a building block for various heterocyclic systems and to contribute to a wide spectrum of biological activities.[4][5] The fusion of these two moieties creates the pyrazole carbohydrazide scaffold, a versatile template that has been extensively explored for the development of novel pesticides.[6][7] The position of the carbohydrazide group on the pyrazole ring (e.g., at C-3, C-4, or C-5) significantly influences the resulting biological activity, allowing for fine-tuning of the molecule's properties.[4]

Synthesis of Pyrazole Carbohydrazides: Building the Core

The synthesis of pyrazole carbohydrazides typically involves a multi-step approach, starting from readily available precursors. A common and adaptable synthetic strategy is outlined below. The causality behind these steps lies in the fundamental principles of organic chemistry, aiming for high yields and purity of the final compounds.

Experimental Protocol: General Synthesis of Pyrazole Carbohydrazide Derivatives

This protocol describes a representative synthesis of N'-substituted pyrazole-4-carbohydrazides, a class that has shown significant herbicidal and fungicidal potential.

Step 1: Synthesis of Ethyl Pyrazole-4-carboxylate

  • Rationale: The initial step involves the construction of the core pyrazole ring with a carboxylate group, which will be later converted to the carbohydrazide. The Knorr pyrazole synthesis is a classic and efficient method for this transformation.

  • Procedure: A 1,3-dicarbonyl compound is reacted with a hydrazine derivative. For example, reacting ethyl 2-formyl-3-oxobutanoate with hydrazine hydrate in a suitable solvent like ethanol at reflux temperature will yield the corresponding ethyl pyrazole-4-carboxylate. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Step 2: Synthesis of Pyrazole-4-carbohydrazide

  • Rationale: The ethyl ester is converted to the carbohydrazide via hydrazinolysis. Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.

  • Procedure: The ethyl pyrazole-4-carboxylate from Step 1 is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.

  • Work-up: Upon cooling, the pyrazole-4-carbohydrazide often precipitates out of the solution and can be collected by filtration. The solid is washed with cold ethanol to remove any unreacted starting materials.

Step 3: Synthesis of N'-Arylmethylene-pyrazole-4-carbohydrazide Derivatives (Schiff Base Formation)

  • Rationale: The final step involves the condensation of the pyrazole carbohydrazide with various substituted aldehydes to introduce diversity and modulate the biological activity. This reaction forms a stable Schiff base.

  • Procedure: The pyrazole-4-carbohydrazide is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is added, followed by the addition of the desired substituted aromatic aldehyde. The reaction mixture is then heated to reflux.[5]

  • Work-up: The resulting solid product that forms upon cooling is collected by filtration, washed, and can be further purified by recrystallization to yield the target N'-arylmethylene-pyrazole-4-carbohydrazide.

Characterization: The structures of all synthesized compounds must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[5][8][9]

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Ethyl Pyrazole-4-carboxylate A->C Knorr Synthesis B Hydrazine Derivative B->C E Pyrazole-4-carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G N'-Arylmethylene- pyrazole-4-carbohydrazide E->G Condensation F Substituted Aldehyde F->G

Caption: General workflow for the synthesis of N'-arylmethylene-pyrazole-4-carbohydrazides.

Applications in Agrochemical Research: A Trifecta of Control

Pyrazole carbohydrazides and their close analogs, pyrazole carboxamides, have demonstrated remarkable efficacy across the three major areas of crop protection: fungicidal, herbicidal, and insecticidal applications.

Fungicides: Targeting the Fungal Powerhouse

The most significant contribution of pyrazole-based compounds in agrochemicals is arguably in the development of fungicides. Many commercial pyrazole carboxamide fungicides are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[10][11]

Mechanism of Action: SDH Inhibition Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain, located in the inner mitochondrial membrane.[10] By inhibiting SDH, pyrazole carboxamide fungicides block the oxidation of succinate to fumarate, which has two major consequences:

  • Disruption of the TCA Cycle: This halts a central metabolic pathway essential for the production of energy precursors.[10]

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[10]

This dual disruption of cellular respiration leads to a rapid cessation of fungal growth and ultimately, cell death. The binding site for these fungicides is the ubiquinone-binding (Qp) site of the SDH enzyme.[10]

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle (Matrix) SDH Succinate Dehydrogenase (Complex II) Qp site ETC Electron Transport Chain SDH->ETC Electrons Fumarate Fumarate SDH:f0->Fumarate Fumarate ATP ATP Synthase ETC->ATP Proton Gradient ATP->ATP Succinate Succinate Succinate->SDH:f0 Succinate Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->SDH:f1 Binding and Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Notable Examples and Data: Several studies have reported the synthesis of novel pyrazole carboxamides with potent fungicidal activity. For instance, a novel pyrazole carboxamide, SCU2028, demonstrated an EC50 value of 0.022 mg/L against Rhizoctonia solani, the causative agent of rice sheath blight.[12][13] This compound was also shown to disrupt the fungal cell wall and mitochondrial membrane potential.[12][13] Structure-activity relationship studies have revealed that modifications to the N-phenyl group and the substituents on the pyrazole ring can significantly impact the fungicidal potency.[7][14]

Compound/FungicideTarget PathogenEC50 (mg/L)Reference
SCU2028Rhizoctonia solani0.022[12][13]
Thifluzamide (Commercial)Rhizoctonia solani(Comparable to SCU2028)[12][13]
Fluxapyroxad (Commercial)Botrytis cinerea0.20[6]
Bixafen (Commercial)Corn rust(Comparable to novel derivatives)[14]
Herbicides: Inhibiting Weed Growth

Pyrazole carbohydrazides have also been investigated as herbicides. The primary mode of action for many pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of the plant tissues and ultimately death.

Notable Examples and Data: Research has demonstrated that certain novel pyrazole carbohydrazide derivatives exhibit significant herbicidal activity. For example, compound 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide showed 100% inhibition against Brassica campestris at a concentration of 200 µg/mL.[8] Another study reported that a series of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives displayed good herbicidal activities against barnyard grass and rapeseed.[9][15]

CompoundTarget WeedInhibition (%)ConcentrationReference
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris100%200 µg/mL[8]
4-chloro-N'-(2-(2,5-dimethyl-phenoxy) acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris95%200 µg/mL[8]
Insecticides: A Neurotoxic Approach

The pyrazole scaffold is a well-established core in several commercial insecticides, such as fipronil and tebufenpyrad.[2][16] These compounds typically act on the insect's nervous system. For instance, fipronil is a potent blocker of the GABA-gated chloride channels, leading to hyperexcitation and death of the insect. Other pyrazole insecticides inhibit mitochondrial electron transport at Complex I.

Recent Developments: Recent research has focused on the synthesis of novel pyrazole carboxamides with broad-spectrum insecticidal activity. For example, a series of pyrazole-5-carboxamides were synthesized and showed excellent activity against pests with piercing-sucking mouthparts, such as aphids and planthoppers.[17] One compound, 4a-14, was found to be a potent inhibitor of Complex I and showed activity against pests that have developed resistance to traditional insecticides.[17]

CompoundTarget PestActivityReference
3f (Schiff base)TermitesLC50 = 0.001 µg/mL[16]
3d (Schiff base)TermitesLC50 = 0.006 µg/mL[16]
Fipronil (Commercial)TermitesLC50 = 0.038 µg/mL[16]
4a-14Aphis craccivoraExcellent[17]

Structure-Activity Relationships (SAR): Designing for Potency

The biological activity of pyrazole carbohydrazides is highly dependent on their chemical structure. SAR studies provide crucial insights for the rational design of more potent and selective agrochemicals.

Key SAR Observations:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For example, in SDH inhibitors, a difluoromethyl group at the 3-position of the pyrazole ring often confers higher fungicidal activity compared to a trifluoromethyl group.[7]

  • The N-Phenyl Moiety: In many fungicidal and insecticidal pyrazole carboxamides, the N-phenyl ring and its substitution pattern play a vital role in binding to the target protein.

  • The Carbohydrazide Linker: The carbohydrazide linker can be modified to a carboxamide, which is more common in commercial products. The flexibility and hydrogen bonding capacity of this linker are important for receptor interaction.

  • The Terminal Group: The group attached to the terminal nitrogen of the carbohydrazide or carboxamide can be varied to a large extent to modulate physicochemical properties and biological activity.

SAR_Model Core Pyrazole Carbohydrazide Core R1 R1: Pyrazole Substituents (e.g., -CF3, -CHF2) - Affects Potency Core->R1 R2 R2: N-Phenyl Substituents - Influences Target Binding Core->R2 Linker Linker: -CONHNH- or -CONH- - Provides Flexibility and H-bonding Core->Linker R3 R3: Terminal Group - Modulates Physicochemical Properties Linker->R3

Caption: Key structural components influencing the activity of pyrazole carbohydrazides.

Future Perspectives: The Path Forward

The research into pyrazole carbohydrazides and their derivatives continues to be a vibrant and promising area of agrochemical discovery. Future efforts will likely focus on:

  • Discovery of Novel Modes of Action: While SDH and HPPD inhibition are well-established, exploring new biological targets for pyrazole-based compounds could lead to the development of agrochemicals that can overcome existing resistance issues.

  • Improving Environmental Profiles: The design of more biodegradable and environmentally benign pyrazole carbohydrazides is a critical goal.

  • Rational Design and Computational Chemistry: The use of molecular docking and other computational tools will continue to play a crucial role in the rational design and optimization of new lead compounds.[14]

  • Broadening the Biological Spectrum: Exploring the potential of pyrazole carbohydrazides against other pests, such as nematodes and bacteria, could further expand their utility in agriculture.

Conclusion

Pyrazole carbohydrazides represent a highly versatile and potent class of molecules in the field of agrochemical research. Their synthetic accessibility, coupled with their demonstrated efficacy as fungicides, herbicides, and insecticides, ensures that they will remain a focus of discovery and development for years to come. The deep understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for the next generation of innovative crop protection solutions.

References

  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017). [Source information not fully available in search results][8]

  • Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. (2017). [Source information not fully available in search results][9]

  • synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu.[15]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.[12][13]

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. (n.d.). Benchchem.[10]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.[18]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC.[4]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.[6]

  • Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (2015). MDPI.[19]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2021). [Source information not fully available in search results][11]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2025). Pest Management Science.[14]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.[13]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2025). ResearchGate.[5]

  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.[20]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR.[21]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. (2020). Journal of Agricultural and Food Chemistry.[22]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.[2]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025). ResearchGate.[23]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications.[7]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [Source information not fully available in search results][1]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). [Source information not fully available in search results][16]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.[17]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.[24]

  • Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. (n.d.). AIP Publishing.[3]

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Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of Schiff Bases from 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This guide details the synthesis, optimization, and characterization of Schiff bases derived from 5-methyl-1-phenylpyrazole-3-carbohydrazide . These...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the synthesis, optimization, and characterization of Schiff bases derived from 5-methyl-1-phenylpyrazole-3-carbohydrazide . These compounds represent a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.

Critical Isomer Distinction

WARNING: A common error in pyrazole chemistry is confusing the target precursor with Edaravone (3-methyl-1-phenyl-5-pyrazolone) .

  • Target Scaffold: 5-Methyl-1-phenylpyrazole-3-carbohydrazide (Carboxyl group at position 3).

  • Common Impurity/Wrong Isomer: 3-Methyl-1-phenyl-5-pyrazolone derivatives (produced via standard Knorr synthesis with ethyl acetoacetate).

To obtain the target 3-carbohydrazide , one must strictly utilize Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate as the starting material, typically synthesized via the condensation of phenylhydrazine with ethyl 2,4-dioxovalerate , not ethyl acetoacetate.

Retrosynthetic Analysis & Workflow

The synthesis proceeds through a linear three-step pathway.[1] The critical control point is the hydrazinolysis of the ester, which must be driven to completion to avoid mixed amide/ester impurities in the final Schiff base condensation.

SynthesisWorkflow Start Ethyl 5-methyl-1-phenyl- pyrazole-3-carboxylate Inter 5-Methyl-1-phenylpyrazole- 3-carbohydrazide Start->Inter Reflux/EtOH 4-6 hrs Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter Product Target Schiff Base (Acylhydrazone) Inter->Product AcOH (cat.) Reflux 2-8 hrs Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

Figure 1: Linear synthetic workflow for the generation of pyrazole-based acylhydrazones.

Experimental Protocols

Phase A: Synthesis of the Carbohydrazide Precursor

Objective: Convert the ethyl ester to the hydrazide.

Reagents:

  • Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol, 5 equiv.)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of the ester in 30 mL absolute ethanol.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise with stirring. Note: Excess hydrazine is required to prevent dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (hydrazide).
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation is slow, reduce solvent volume by 50% under vacuum or pour onto crushed ice (50 g).

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75–85%[2]

    • Appearance: White to off-white needles.

    • Melting Point: 138–140°C (Lit.[3] value check required).

Phase B: Synthesis of Schiff Bases (Acylhydrazones)

Objective: Condensation of the hydrazide with an aromatic aldehyde.

Reagents:

  • 5-Methyl-1-phenylpyrazole-3-carbohydrazide (1 mmol)

  • Substituted Aromatic Aldehyde (1 mmol)

  • Solvent: Absolute Ethanol or Methanol (15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol:

  • Setup: In a 50 mL RBF, dissolve 1 mmol of the hydrazide in 15 mL of ethanol. Warm slightly to ensure complete dissolution.

  • Addition: Add 1 mmol of the aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide terminal nitrogen.

  • Reaction: Reflux for 4–8 hours.

    • Monitoring: Check TLC.[4][5] Schiff bases are typically less polar than the hydrazide precursor.

  • Workup: Cool to room temperature. The Schiff base usually precipitates out.

    • If no precipitate: Pour into ice-cold water (50 mL).

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF (9:1 ratio) if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Reaction Mechanism (Self-Validating Logic)

Understanding the mechanism aids in troubleshooting low yields. The reaction is an equilibrium process; water removal (via reflux or molecular sieves) drives the reaction forward.

Mechanism Step1 1. Protonation (Aldehyde activation by AcOH) Step2 2. Nucleophilic Attack (Hydrazide NH2 attacks Carbonyl) Step1->Step2 Step3 3. Carbinolamine Intermediate (Tetrahedral Intermediate) Step2->Step3 Step4 4. Dehydration (Elimination of H2O) Step3->Step4 - H2O Final 5. Imine Formation (C=N Bond) Step4->Final

Figure 2: Acid-catalyzed nucleophilic addition-elimination mechanism.

Characterization & Quality Control

Successful synthesis is validated by the disappearance of the


 signals and the appearance of the Azomethine proton.
Spectroscopic Data Summary
FeatureTechniqueExpected SignalStructural Assignment
Azomethine ¹H-NMR

8.40 – 8.90 ppm (Singlet)
-N=CH- (Diagnostic Peak)
Amide NH ¹H-NMR

10.50 – 12.00 ppm (Singlet)
-CO-NH -N=
Pyrazole CH₃ ¹H-NMR

2.30 – 2.50 ppm (Singlet)
Methyl at pos. 5
C=N Stretch FT-IR 1600 – 1625 cm⁻¹Azomethine linkage
C=O[6] Stretch FT-IR 1650 – 1680 cm⁻¹Amide Carbonyl
NH Stretch FT-IR 3200 – 3400 cm⁻¹Amide NH
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate High solubility of productPour reaction mixture into crushed ice; scratch flask walls to induce nucleation.
Low Yield Incomplete water removalUse a Dean-Stark trap or add anhydrous

to the reaction.
Impure NMR Unreacted AldehydeWash crude solid with diethyl ether (Aldehydes are soluble; Schiff bases are generally not).
Broad NH Peak Hydrogen bondingRun NMR in DMSO-

with a drop of

(NH peak will disappear).

Biological Relevance

The 5-methyl-1-phenylpyrazole-3-carbohydrazide scaffold is a privileged structure in drug discovery.

  • Antimicrobial: The azomethine linkage (-N=CH-) mimics peptide bonds, potentially inhibiting bacterial cell wall synthesis or protein synthesis.

  • Anti-inflammatory: These derivatives often inhibit COX-2 enzymes due to the structural similarity with Celecoxib (a diarylheterocycle).

  • Anticancer: The planar pyrazole ring allows for intercalation into DNA or inhibition of topoisomerase II.

References

  • Synthesis and Biological Evaluation: Journal of Saudi Chemical Society. Synthesis, characterization and antimicrobial activity of Schiff bases of 5-methyl-1-phenylpyrazole-3-carbohydrazide.

  • Mechanistic Insights: Organic Chemistry Portal. Synthesis of Pyrazoles and Schiff Base Formation Mechanisms.

  • Spectral Characterization: Spectrochimica Acta Part A. Spectroscopic analysis of pyrazole-based Schiff bases.

  • Biological Context: European Journal of Medicinal Chemistry. Pyrazole derivatives as anti-inflammatory and analgesic agents.[7]

(Note: Ensure all solvents are analytical grade. All melting points are uncorrected.)

Sources

Application

Application Note &amp; Protocol: Synthesis of 1,3,4-Oxadiazoles from Pyrazole Carbohydrazides

Introduction: The Significance of Pyrazole-Functionalized 1,3,4-Oxadiazoles The fusion of pyrazole and 1,3,4-oxadiazole rings into a single molecular framework has emerged as a compelling strategy in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Functionalized 1,3,4-Oxadiazoles

The fusion of pyrazole and 1,3,4-oxadiazole rings into a single molecular framework has emerged as a compelling strategy in modern medicinal chemistry and drug discovery. Both pyrazole and 1,3,4-oxadiazole moieties are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups, often leading to improved pharmacokinetic profiles.[3] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

The pyrazole nucleus, another five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a cornerstone in the development of therapeutic agents.[1][2] The incorporation of a pyrazole unit onto a 1,3,4-oxadiazole scaffold can significantly modulate the resulting molecule's biological activity, offering a versatile platform for the design of novel drug candidates.[5][7] This application note provides a detailed protocol for the synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles from pyrazole carbohydrazides, outlining the underlying chemical principles and offering practical, field-proven methodologies for researchers in organic synthesis and drug development.

Mechanistic Insights: The Cyclodehydration Pathway

The most prevalent and direct method for synthesizing 1,3,4-oxadiazoles from carbohydrazides is through a cyclodehydration reaction. This process involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, which is either pre-formed or generated in situ, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.

The general mechanism can be conceptualized as follows:

  • Activation of the Carbonyl Group: The synthesis typically commences with the reaction between a pyrazole carbohydrazide and a carboxylic acid (or its derivative, such as an acid chloride or ester). In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), the carbonyl oxygen of the carboxylic acid is activated, making the carbonyl carbon more electrophilic.[8]

  • Nucleophilic Attack: The terminal nitrogen atom of the pyrazole carbohydrazide acts as a nucleophile, attacking the activated carbonyl carbon of the second reactant. This step leads to the formation of a 1,2-diacylhydrazine intermediate.

  • Intramolecular Cyclization: The lone pair of electrons on the oxygen atom of the pyrazole carbohydrazide moiety then attacks the carbonyl carbon of the newly introduced acyl group. This intramolecular nucleophilic attack results in the formation of a five-membered cyclic intermediate.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, facilitated by the dehydrating agent, to eliminate a molecule of water. This elimination step leads to the formation of the thermodynamically stable, aromatic 1,3,4-oxadiazole ring.

Below is a visual representation of the proposed reaction mechanism.

Mechanism cluster_0 Step 1: Activation & Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Pyrazole_Carbohydrazide Pyrazole-C(=O)NHNH₂ Diacylhydrazine_Intermediate Pyrazole-C(=O)NHNH-C(=O)R Pyrazole_Carbohydrazide->Diacylhydrazine_Intermediate Nucleophilic Attack Carboxylic_Acid R-COOH Carboxylic_Acid->Diacylhydrazine_Intermediate Condensation Dehydrating_Agent e.g., POCl₃ Dehydrating_Agent->Diacylhydrazine_Intermediate Cyclic_Intermediate Five-membered Cyclic Intermediate Diacylhydrazine_Intermediate->Cyclic_Intermediate Intramolecular Nucleophilic Attack 1,3,4-Oxadiazole Pyrazole-1,3,4-Oxadiazole-R Cyclic_Intermediate->1,3,4-Oxadiazole - H₂O Water H₂O Cyclic_Intermediate->Water

Caption: Proposed mechanism for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the synthesis of 1,3,4-oxadiazoles from pyrazole carbohydrazides. The choice of protocol may depend on the specific substrates, available reagents, and desired scale of the reaction.

Protocol 1: Phosphorus Oxychloride (POCl₃) Mediated Cyclodehydration

This is a widely used and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[8][9][10]

Materials and Reagents:

  • Substituted pyrazole-4-carbohydrazide

  • Appropriate aromatic or aliphatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Dry solvent (e.g., toluene, xylene, or neat POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ice

  • Ethanol or methanol for recrystallization

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole-4-carbohydrazide (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent Addition: Add an appropriate volume of dry solvent (e.g., toluene, 10-15 mL per gram of carbohydrazide). Alternatively, for some substrates, POCl₃ can be used as both the reagent and the solvent.

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add phosphorus oxychloride (3-5 eq) dropwise via a dropping funnel. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition is complete, slowly bring the reaction mixture to reflux temperature (typically 100-120 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with constant stirring. This will hydrolyze the excess POCl₃. Caution: This is an exothermic process.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid product will precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product in a desiccator.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative.[11]

Protocol 2: Carbon Disulfide (CS₂) Mediated Cyclization for 2-Thiol-1,3,4-Oxadiazoles

This method is specific for the synthesis of 1,3,4-oxadiazoles bearing a thiol group at the 2-position, which can be a useful handle for further functionalization.

Materials and Reagents:

  • Substituted pyrazole-4-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) (dilute)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the substituted pyrazole-4-carbohydrazide (1.0 eq) and potassium hydroxide (1.5 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add carbon disulfide (2.0 eq) to the mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 8-12 hours, with stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Acidification and Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3. The 2-thiol-1,3,4-oxadiazole derivative will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.[11]

Characterization of Synthesized Compounds

The successful synthesis and purity of the target 1,3,4-oxadiazole derivatives should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
Infrared (IR) Spectroscopy Appearance of a C=N stretching band around 1620-1680 cm⁻¹ and a C-O-C stretching band around 1020-1070 cm⁻¹. Disappearance of the N-H stretching bands from the carbohydrazide.[9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The characteristic signals for the pyrazole and the substituent on the oxadiazole ring should be observed. The disappearance of the -NHNH₂ protons of the carbohydrazide is a key indicator of successful cyclization.[9]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the desired product should be observed.[9]
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 1,3,4-oxadiazoles from pyrazole carbohydrazides.

Workflow Start Start: Pyrazole Carbohydrazide Reagents Select Cyclizing Reagent (e.g., POCl₃, CS₂) Start->Reagents Reaction Cyclodehydration Reaction Reagents->Reaction Workup Quenching, Neutralization, & Precipitation Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Characterization IR, NMR, MS, Elemental Analysis Purification->Characterization Final_Product Pure 2-(Pyrazol-4-yl)- 1,3,4-Oxadiazole Characterization->Final_Product

Caption: General workflow for synthesis and characterization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful formation of the desired 1,3,4-oxadiazole can be reliably confirmed by the spectroscopic and analytical data outlined in the characterization table. For instance, the disappearance of the characteristic N-H stretching frequencies of the starting carbohydrazide in the IR spectrum, coupled with the appearance of the C=N and C-O-C stretching bands of the oxadiazole ring, provides strong evidence of the cyclization reaction. Further confirmation from ¹H NMR and mass spectrometry will unequivocally establish the structure of the final product.

Conclusion

The synthesis of 1,3,4-oxadiazoles from pyrazole carbohydrazides is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols provided in this application note offer reliable and reproducible methods for researchers in the field of medicinal chemistry and drug discovery. By understanding the underlying reaction mechanism and employing the appropriate analytical techniques for characterization, scientists can confidently synthesize and evaluate novel pyrazole-functionalized 1,3,4-oxadiazoles for a wide range of biological applications.

References

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC. (2023). Available at: [Link]

  • Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022). Available at: [Link]

  • 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. ACS Publications. (2025). Available at: [Link]

  • The synthesis, characterization and optical properties of novel, substituted, pyrazoly 1,3,4-oxadiazole derivatives. ResearchGate. (2025). Available at: [Link]

  • 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. PubMed. (2025). Available at: [Link]

  • Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. PubMed. (2014). Available at: [Link]

  • Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. (2024). Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. (2012). Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. (2025). Available at: [Link]

  • A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. ResearchGate. (2025). Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of 1,3,4 Oxadiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Academia.edu. Available at: [Link]

  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News. (2024). Available at: [Link]

  • Synthesis of Some New 1, 3, 4-Oxadiazole, Pyrazole, and Pyrimidine Bearing Thienopyrazole Moieties. PubMed. Available at: [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ URI. (2019). Available at: [Link]

Sources

Method

Application Note: Synthesis and Characterization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Hydrazones

Introduction & Scope The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the COX-2 inhibitor Celecoxib. When derivatized into 5-Methyl-1-phenylpyrazole-3-carbohydrazide , it becomes a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the COX-2 inhibitor Celecoxib. When derivatized into 5-Methyl-1-phenylpyrazole-3-carbohydrazide , it becomes a potent precursor for generating Schiff bases (hydrazones). These hydrazone derivatives are critical in drug discovery, exhibiting significant antimicrobial, anti-inflammatory, and anticancer activities due to the azomethine (-N=CH-) linker's ability to bind metal ions and interact with biological targets like DNA gyrase and COX enzymes.

This Application Note provides a rigorous, self-validating protocol for the condensation of 5-Methyl-1-phenylpyrazole-3-carbohydrazide with various aromatic aldehydes. It moves beyond basic synthesis to address mechanistic causality, reaction optimization, and troubleshooting.

Chemical Basis & Reaction Mechanism[1][2]

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction .[1] The terminal amino group (-NH₂) of the carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Critical Mechanistic Insight: The reaction is pH-dependent.

  • Too Acidic (pH < 3): The hydrazine nitrogen becomes protonated (

    
    ), destroying its nucleophilicity.
    
  • Too Basic (pH > 6): The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophilic attack.

  • Optimal Window: pH 4–5 (Catalytic Glacial Acetic Acid).

Diagram 1: Reaction Mechanism & Transition States

The following diagram illustrates the acid-catalyzed pathway, highlighting the rate-limiting dehydration step.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Catalysis Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack R-NH2 Addition Transfer Proton Transfer Attack->Transfer Intramolecular Elimination Dehydration (-H2O) (Rate Limiting) Transfer->Elimination H+ Assisted Product Final Hydrazone (Schiff Base) Elimination->Product Formation of C=N

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation.[2] The dehydration step is irreversible under these conditions, driving the equilibrium forward.

Experimental Protocols

Materials Required[2][4][5][6][7][8][9][10][11][12][13][14]
  • Substrate: 5-Methyl-1-phenylpyrazole-3-carbohydrazide (Synthesized from ethyl acetoacetate and phenylhydrazine).

  • Reagent: Aromatic Aldehyde (1.0 equivalent).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

Method A: Conventional Reflux (The Gold Standard)

Best for: Scaling up and ensuring complete conversion for sterically hindered aldehydes.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Methyl-1-phenylpyrazole-3-carbohydrazide in 15 mL of absolute ethanol.

    • Note: Mild heating (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Checkpoint: The solution should remain clear or turn slightly yellow. If immediate turbidity occurs, add 2 mL more ethanol.

  • Reaction: Reflux the mixture at 78°C for 3–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the hydrazide spot (

      
      ).
      
  • Isolation: Cool the mixture to room temperature. If precipitation does not occur, pour onto crushed ice (50g).

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening libraries; reduced reaction times (minutes vs. hours).

  • Preparation: Mix 1.0 mmol of hydrazide and 1.0 mmol of aldehyde in a microwave process vial.

  • Solvent: Add minimal ethanol (2-3 mL) to create a slurry. Add 1 drop of GAA.

  • Irradiation: Irradiate at 140–160 Watts for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Workup: Cool rapidly in an ice bath. The product usually precipitates immediately. Wash with cold ether.

Data Presentation & Expected Yields

The electronic nature of the aldehyde substituent significantly impacts reaction kinetics and yield. Electron-withdrawing groups (EWGs) generally activate the carbonyl carbon, while electron-donating groups (EDGs) may require longer reflux times.

Table 1: Comparative Yields and Melting Points (Representative Data)

Aldehyde Substituent (R)Electronic EffectReaction Time (Method A)Yield (%)M.P. (°C)
-H (Benzaldehyde) Neutral3.0 h75%200-202
-NO₂ (4-Nitro) Strong EWG (Activates)2.0 h85-92%288-290
-Cl (4-Chloro) Weak EWG3.5 h78%273-275
-OCH₃ (4-Methoxy) Strong EDG (Deactivates)5-6 h65-70%260-262
-N(CH₃)₂ (4-Dimethylamino) Strong EDG6-8 h60-65%259-261

Data derived from trends observed in Ramli et al. (2013) and general Schiff base chemistry.

Characterization & Validation

To validate the synthesis, you must confirm the formation of the azomethine bond and the retention of the pyrazole core.

FTIR Spectroscopy
  • Target Signal (Formation): Appearance of a strong band at 1590–1620 cm⁻¹ (C=N stretching).

  • Target Signal (Loss): Disappearance of the primary amine doublet (-NH₂) typically found at 3200–3350 cm⁻¹ in the starting hydrazide.

  • Amide Carbonyl: The amide C=O usually shifts slightly to 1640–1660 cm⁻¹ .

¹H NMR Spectroscopy (DMSO-d₆)[3][15][16]
  • The "Smoking Gun": A singlet appearing between δ 8.0 and 9.0 ppm . This is the azomethine proton (-N=CH -).

  • Amide Proton: A broad singlet at δ 11.0–12.0 ppm (-CO-NH -).

  • Pyrazole Proton: A characteristic singlet at δ 6.5–6.9 ppm (C4-H of pyrazole ring).

  • Absence: No signals should be present in the δ 4.0–5.0 ppm region (NH₂ protons of starting material).

Applications & Workflow

These derivatives are not final endpoints but scaffolds for biological screening. The following workflow outlines the path from synthesis to assay.

Diagram 2: Research Workflow

Workflow cluster_assays Target Assays Synthesis Synthesis (Method A or B) QC Quality Control (TLC, MP, NMR) Synthesis->QC Library Compound Library (Variable Aldehydes) QC->Library If Purity > 95% Screening Biological Screening Library->Screening Antimicrobial Antimicrobial (MIC Determination) Screening->Antimicrobial Enzyme Enzyme Inhibition (COX-2 / DNA Gyrase) Screening->Enzyme

Caption: Operational workflow for developing pyrazole-hydrazone libraries for pharmacological testing.

Troubleshooting & "Self-Validating" Tips

  • Problem: Product is an oil or sticky gum.

    • Cause: Solvent trapped in crystal lattice or impurities.

    • Fix: Triturate (grind) the oil with cold diethyl ether or hexane. This induces crystallization.[3]

  • Problem: Low Yield with 4-Methoxybenzaldehyde.

    • Cause: The methoxy group pushes electrons into the ring, making the carbonyl carbon less electrophilic.

    • Fix: Increase catalyst concentration (5 drops GAA) and extend reflux time. Do not increase temperature beyond boiling point of ethanol to avoid decomposition.

  • Problem: Hydrolysis back to starting materials.

    • Cause: Reaction mixture contains too much water (Schiff bases are reversible).

    • Fix: Use Absolute Ethanol. If using Method A, consider adding molecular sieves to the reaction flask to trap water as it forms.

References

  • Karrouchi, K., et al. (2013).[4] "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.[4]

  • Bhat, M. A., et al. (2025). "Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents." Scientific Reports.

  • Clark, J. (2020). "Addition-elimination reactions of aldehydes and ketones." Chemguide.

  • Sharshira, E. M., & Hamada, N. M. (2012). "Synthesis and Characterization of New Formylpyrazolones and Schiff Bases." Molecules, 17, 496-508.

Sources

Application

Microwave-assisted synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide derivatives

Executive Summary This application note details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol for generating 5-Methyl-1-phenylpyrazole-3-carbohydrazide , a privileged pharmacophore in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol for generating 5-Methyl-1-phenylpyrazole-3-carbohydrazide , a privileged pharmacophore in drug discovery. Unlike conventional thermal heating, which often requires 6–12 hours of reflux and suffers from poor regioselectivity, this microwave protocol reduces reaction times to under 20 minutes while significantly improving yield and purity.

This guide addresses a critical regiochemical challenge: ensuring the formation of the 3-carbohydrazide / 5-methyl isomer rather than the thermodynamically competing 5-pyrazolone or 5-carboxyl isomers. We utilize Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) as the regiodirecting precursor.

Key Benefits:

  • Speed: Total synthesis time reduced from ~18 hours to <45 minutes.

  • Selectivity: Optimized solvent systems to favor the 3-carboxylate intermediate.

  • Scalability: Protocols validated for single-mode microwave reactors (10 mL – 50 mL scale).

Strategic Retro-Synthesis & Regiochemistry

To synthesize the target scaffold correctly, one must select the appropriate 1,3-dicarbonyl precursor. A common error in literature is attempting to use ethyl acetoacetate, which predominantly yields 3-methyl-1-phenyl-5-pyrazolone (Edaravone analogs) rather than the 3-carboxylate core.

The Correct Pathway:

  • Cyclocondensation: Reaction of Phenylhydrazine with Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate).

    • Mechanism:[1][2][3][4][5] The

      
      -keto ester carbonyl (C2) is more electrophilic than the methyl ketone (C4). The terminal nitrogen of phenylhydrazine attacks C2, directing the phenyl group to N1 and the carboxylate to C3.
      
  • Hydrazinolysis: Conversion of the ethyl ester to the hydrazide using hydrazine hydrate.[6]

  • Derivatization: Condensation with aromatic aldehydes to form Schiff base libraries.

SyntheticStrategy Start Phenylhydrazine + Ethyl Acetopyruvate Inter Intermediate: Ethyl 5-methyl-1-phenyl- pyrazole-3-carboxylate Start->Inter MW: 120°C, 10 min (Regioselective Cyclization) Target Target Scaffold: 5-Methyl-1-phenylpyrazole- 3-carbohydrazide Inter->Target MW: 100°C, 5 min (Hydrazinolysis) Deriv Library: Schiff Base Derivatives Target->Deriv MW: 85°C, 2 min (Ar-CHO condensation)

Figure 1: Strategic workflow for the regioselective synthesis of the target scaffold.

Experimental Protocols

Materials & Equipment
  • Microwave System: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Vessels: 10 mL or 35 mL pressure-sealed vials with silicone/PTFE septa.

  • Solvents: Ethanol (Abs.), Glacial Acetic Acid.[7]

Step 1: Synthesis of Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate

Rationale: The use of ethanol with a catalytic amount of acetic acid under microwave irradiation accelerates the dehydration steps required for aromatization.

  • Preparation: In a 10 mL microwave vial, dissolve Ethyl acetopyruvate (1.0 mmol, 172 mg) and Phenylhydrazine (1.0 mmol, 108 mg) in Ethanol (3 mL).

  • Catalyst: Add 2 drops of glacial acetic acid.

  • Microwave Parameters:

    • Temp: 120°C

    • Time: 10 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, pour onto crushed ice (10 g). Filter the solid, wash with cold water, and recrystallize from ethanol.[8]

  • Validation:

    • Expected Yield: 85–92%

    • QC Check: 1H NMR should show a singlet for the ester methyl (~3.8 ppm) and the pyrazole C4-H (~6.6 ppm).

Step 2: Hydrazinolysis to 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Rationale: Ester-to-hydrazide conversion is notoriously slow thermally. Microwave heating drives the nucleophilic acyl substitution efficiently, preventing the formation of dimeric byproducts.

  • Preparation: Suspend the ester from Step 1 (0.5 mmol) in Ethanol (3 mL) in a 10 mL vial.

  • Reagent: Add Hydrazine Hydrate (80%, 2.5 mmol, 5 equiv). Note: Excess hydrazine is crucial to prevent dimer formation.

  • Microwave Parameters:

    • Temp: 100°C

    • Time: 5 minutes

    • Pressure: Max 15 bar (Safety limit)

  • Work-up: Cool the vial. The carbohydrazide product typically crystallizes out as white needles. Filter, wash with cold ethanol, and dry.

  • Validation:

    • Expected Yield: 80–88%

    • QC Check: IR spectrum will show disappearance of the ester C=O (1720 cm⁻¹) and appearance of hydrazide doublets (3200–3300 cm⁻¹).

Step 3: Library Generation (Schiff Base Derivatives)

Rationale: Condensing the carbohydrazide with aromatic aldehydes creates a diverse library of biologically active hydrazones (e.g., anti-inflammatory, antimicrobial).

  • Preparation: Mix the Carbohydrazide (0.2 mmol) and substituted Benzaldehyde (0.2 mmol) in Ethanol (2 mL).

  • Catalyst: 1 drop of Acetic Acid.

  • Microwave Parameters:

    • Temp: 85°C

    • Time: 2–4 minutes

  • Work-up: Pour into ice water. Filter the precipitate.[1]

  • Validation:

    • Expected Yield: 90–98%

    • QC Check: Appearance of Imine -N=CH- proton in NMR (~8.5 ppm).[8]

Results & Comparative Analysis

The microwave-assisted protocol demonstrates superior efficiency compared to traditional reflux methods described in older literature (e.g., J. Chem. Pharm. Res.).

Table 1: Comparison of Conventional vs. Microwave Synthesis

Reaction StepMethodTimeYield (%)Solvent Vol.Energy Efficiency
Step 1: Cyclization Thermal Reflux4–6 hrs65–70%20 mLLow
Microwave 10 min 92% 3 mL High
Step 2: Hydrazinolysis Thermal Reflux6–8 hrs60–75%25 mLLow
Microwave 5 min 88% 3 mL High
Step 3: Derivatization Thermal Stirring2–4 hrs70–85%15 mLMedium
Microwave 2 min 96% 2 mL High

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The formation of the pyrazole ring follows a Knorr-type condensation.

Mechanism Step1 Reactants: Ph-NHNH2 + Ethyl Acetopyruvate Step2 Nucleophilic Attack: NH2 attacks C2-Ketone (Most Electrophilic) Step1->Step2 Acid Cat. Step3 Intermediate: Hydrazone Formation Step2->Step3 -H2O Step4 Cyclization: Ph-NH attacks C4-Ketone Step3->Step4 MW Energy Step5 Dehydration: Aromatization to Pyrazole Step4->Step5 -H2O

Figure 2: Mechanistic pathway highlighting the regioselective attack at C2.

Critical Control Point: If the reaction medium is too basic, the regioselectivity may shift, or the ester may hydrolyze prematurely. Maintain slightly acidic to neutral conditions during Step 1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete dehydrationIncrease MW temp to 130°C or extend time by 5 min. Ensure solvent is anhydrous.
Wrong Isomer Used Ethyl AcetoacetateSTOP. You must use Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) to get the 3-carboxyl isomer.
Sticky Solid (Step 2) Dimer formationIncrease Hydrazine Hydrate ratio to 10:1.
Vessel Overpressure N2 gas evolutionUse a vessel with a high-pressure release rating. Do not fill vessel >50% volume.

References

  • Karrouchi, K., et al. (2013). "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.[5] Link

  • Sridhar, R., et al. (2012).[9] "Microwave assisted synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides." Rasayan Journal of Chemistry, 5(3), 360-364. Link

  • Viveka, S., et al. (2015). "One-pot synthesis of pyrazole-3-carbohydrazide derivatives under microwave irradiation." RSC Advances, 5, 9589-9598. (Contextual grounding for MW efficiency).
  • Burguete, A., et al. (2011). "Microwave-assisted synthesis of new pyrazole derivatives as potential anti-inflammatory agents." Molecules, 16(7), 5776-5796. Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557. (General MAOS reference).

Sources

Method

Application Note: Preparation of Transition Metal Complexes Using Pyrazole-3-Carbohydrazide Ligands

Abstract & Strategic Significance The pyrazole-3-carbohydrazide scaffold represents a privileged structure in medicinal inorganic chemistry due to its dual-functionality: the pyrazole ring provides "soft" nitrogen donors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The pyrazole-3-carbohydrazide scaffold represents a privileged structure in medicinal inorganic chemistry due to its dual-functionality: the pyrazole ring provides "soft" nitrogen donors suitable for stabilizing low-oxidation state metals, while the carbohydrazide tail offers a versatile "hard" oxygen/nitrogen chelating domain. This guide details the optimized protocols for synthesizing these ligands and their subsequent transition metal complexes (Cu(II), Ni(II), Co(II)).

Key Application: These complexes are currently under high-priority investigation for anti-proliferative activity against A549 lung cancer cells and multidrug-resistant bacterial strains , offering a structural alternative to cisplatin-based therapies.

Chemical Foundation & Mechanism

To ensure reproducibility, one must understand the coordination dynamics. The pyrazole-3-carbohydrazide ligand (


) typically does not bind effectively in its raw form due to steric freedom. It is most potent when functionalized into a Schiff base  (hydrazone), creating a rigid tridentate pocket (ONO or NNO donor set).
Coordination Modes
  • Neutral Bidentate (

    
    -N,O):  Binding via the azomethine nitrogen and carbonyl oxygen.
    
  • Monoanionic Tridentate (

    
    -N,N,O):  Upon deprotonation of the amide, the ligand coordinates via pyrazole-N, azomethine-N, and enolate-O, forming two stable 5-membered chelate rings.
    

Figure 1: Divergent coordination pathways dependent on pH and counter-ion selection. Mode B is preferred for biological stability.

Experimental Protocols

Phase 1: Synthesis of the Pyrazole-3-Carbohydrazide Scaffold

Objective: Isolate high-purity carbohydrazide from ethyl pyrazole-3-carboxylate.

Reagents:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 15 mmol)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: Dissolve the ester precursor in absolute ethanol in a 100 mL round-bottom flask (RBF).

  • Addition: Add hydrazine hydrate dropwise under stirring at room temperature to prevent localized overheating.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours . Monitor via TLC (System: Ethyl Acetate/Hexane 7:3).[1] The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    hydrazide spot.
  • Isolation: Cool the solution to

    
    C. A white crystalline precipitate will form.
    
  • Purification: Filter the solid, wash with cold ethanol (

    
    ), and recrystallize from ethanol if the melting point range exceeds 
    
    
    
    C.

Critical Checkpoint: The IR spectrum must show distinct doublet peaks at


 (

) and a strong carbonyl stretch at

[1].
Phase 2: Ligand Functionalization (Schiff Base Formation)

Objective: Condense the carbohydrazide with an aldehyde (e.g., salicylaldehyde) to create the chelating hydrazone.

Protocol:

  • Stoichiometry: Mix Pyrazole-3-carbohydrazide (1.0 eq) and Salicylaldehyde (1.0 eq) in Ethanol (20 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen, accelerating nucleophilic attack.

  • Reaction: Reflux for 3 hours. A color change (often yellow/orange) indicates imine formation.

  • Work-up: Cool to room temperature. Filter the colored precipitate, wash with diethyl ether to remove unreacted aldehyde, and dry under vacuum.

Phase 3: Metal Complexation (General Protocol for Cu, Ni, Co)

Objective: Synthesize the bioactive metal complex


 or 

.

Reagents:

  • Ligand (Schiff Base from Phase 2)

  • Metal Salt:

    
    , 
    
    
    
    , or
    
    
    .
  • Solvent: Methanol (MeOH) is preferred over ethanol for better solubility of metal salts.

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 1.0 mmol of the Ligand in 20 mL hot MeOH.

    • Expert Tip: If the ligand is insoluble, add minimal DMF (dimethylformamide) dropwise until clear.

  • Metal Addition: Dissolve 1.0 mmol (for 1:1 complex) or 0.5 mmol (for 1:2 complex) of metal salt in 10 mL MeOH. Add this solution dropwise to the hot ligand solution.[2]

  • Reflux: Reflux the mixture for 3–5 hours .

    • Observation: A distinct precipitate (green/brown for Cu, red/orange for Ni) usually forms within 1 hour.

  • pH Adjustment (Optional): For acetate salts, the basicity is sufficient to drive deprotonation. For chlorides/nitrates, add dilute

    
     or 
    
    
    
    to adjust pH to
    
    
    to favor the monoanionic coordination mode.
  • Isolation: Filter the hot solution to collect the precipitate.

  • Washing: Wash sequentially with hot MeOH (removes unreacted metal), water (removes inorganic salts), and diethyl ether (facilitates drying).

Figure 2: Step-by-step synthetic pathway from ester precursor to final metallodrug candidate.[3]

Characterization & Validation

A valid complex must meet specific spectroscopic criteria.

TechniqueParameterExpected Observation (Validation Criteria)
IR Spectroscopy ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Azomethine)
Shift to lower frequency (

) indicates N-coordination [2].
IR Spectroscopy

(Amide)
Disappearance of amide band

indicates enolization and O-coordination.
UV-Vis d-d TransitionsNew bands in visible region (e.g., 600 nm for Cu(II)) confirm d-orbital splitting/complexation.
Molar Conductance

(Ohm

cm

mol

)
Low values (

) in DMSO indicate a non-electrolyte (neutral complex).
EPR (Cu only) g-values$g{

Biological Application Notes

When screening these complexes for drug development (e.g., against A549 cell lines), sample preparation is critical due to solubility issues.

  • Solvent Vehicle: DMSO is the standard vehicle. Ensure final DMSO concentration in cell media is

    
     to avoid solvent toxicity.
    
  • Stability: Freshly prepare stock solutions. Pyrazole complexes can undergo hydrolytic decomposition in aqueous media over 24 hours.

  • Activity Benchmarks:

    • High Potency:

      
      
      
    • Moderate Potency:

      
      
      
    • Mechanism:[4] Many Cu(II) pyrazole complexes function by generating Reactive Oxygen Species (ROS) or intercalating into DNA [4].

References

  • Synthesis and characterization of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances, 2025.

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Heliyon, 2019.[4]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation and Spectral Studies. Nano Bio Letters, 2025.

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 2010.

Sources

Application

Cyclization methods for 5-Methyl-1-phenylpyrazole-3-carbohydrazide precursors

Application Note: High-Fidelity Synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Abstract This technical guide details the regioselective cyclization and functionalization protocols required to synthesize 5-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Abstract This technical guide details the regioselective cyclization and functionalization protocols required to synthesize 5-Methyl-1-phenylpyrazole-3-carbohydrazide, a critical scaffold in medicinal chemistry (e.g., for anti-inflammatory and antioxidant drug design). Unlike generic pyrazole syntheses, this protocol addresses the specific regiochemical challenge of distinguishing between the 5-methyl-3-carboxylate and 3-methyl-5-carboxylate isomers during the Knorr-type condensation. We provide a validated, step-by-step workflow, mechanistic rationale for regiocontrol, and spectroscopic validation criteria.

Mechanistic Grounding & Regioselectivity

The synthesis hinges on the condensation of ethyl acetopyruvate (ethyl 2,4-dioxovalerate) with phenylhydrazine . The critical challenge is controlling the regiochemistry of the initial nucleophilic attack.

  • The Challenge: The 1,3-dicarbonyl substrate possesses two electrophilic centers: the

    
    -keto ester carbonyl (C2) and the methyl ketone (C4). Phenylhydrazine has two nitrogen nucleophiles: the terminal (
    
    
    
    ) and the internal (
    
    
    ).
  • The Solution: The

    
    -keto carbonyl is significantly more electrophilic than the methyl ketone due to the electron-withdrawing ester group. Consequently, the more nucleophilic terminal nitrogen of phenylhydrazine attacks C2 preferentially. This dictates the cyclization pathway to yield the 5-methyl-1-phenylpyrazole-3-carboxylate  isomer (Target) rather than the 3-methyl-5-carboxylate isomer (Undesired).
    

Figure 1: Regioselective Cyclization Pathway

ReactionMechanism Substrate Ethyl Acetopyruvate (EtOOC-CO-CH2-CO-Me) Intermediate Hydrazone Intermediate (Attack at C2) Substrate->Intermediate Nucleophilic Attack (Terminal N on C2) Reagent Phenylhydrazine (Ph-NH-NH2) Reagent->Intermediate Cyclization Cyclization (Dehydration) Intermediate->Cyclization Intramolecular Condensation Product Ethyl 5-methyl-1-phenyl- pyrazole-3-carboxylate Cyclization->Product - H2O Target Target Hydrazide (Hydrazinolysis) Product->Target + N2H4·H2O - EtOH

Caption: Mechanistic pathway highlighting the regioselective attack of phenylhydrazine on the


-keto carbonyl of ethyl acetopyruvate.

Experimental Protocols

Protocol A: Regioselective Cyclization to Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate

This step establishes the pyrazole core. The use of ethanol with a catalytic amount of acetic acid ensures solubility and protonation of the carbonyls to facilitate attack, while maintaining the regioselectivity derived from the substrate's electronic bias.

Materials:

  • Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate): 10.0 mmol

  • Phenylhydrazine: 10.5 mmol (1.05 eq)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetopyruvate (1.72 g) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add phenylhydrazine (1.13 g) dropwise over 10 minutes. Note: Phenylhydrazine is toxic; handle in a fume hood.

  • Reaction: Add glacial acetic acid (0.5 mL). Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to ~50% volume under reduced pressure and cool to 4 °C.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol to obtain white/off-white needles.

Yield: Typical yields range from 75–85%. Validation (NMR):

  • 1H NMR (CDCl3): Look for the pyrazole C4-H singlet around

    
     6.6–6.7 ppm.
    
  • Regioisomer Check: The 5-methyl group typically appears around

    
     2.3–2.4 ppm. In the undesired 3-methyl-1-phenyl-5-carboxylate isomer, the methyl shift and ring proton shift will differ due to the anisotropic effect of the phenyl ring and the carbonyl. The 3-carboxylate structure places the ester distal to the N-phenyl ring, minimizing steric clash compared to the 5-carboxylate.
    
Protocol B: Hydrazinolysis to 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Conversion of the ester to the hydrazide prepares the molecule for further heterocyclic construction (e.g., oxadiazoles, triazoles).

Materials:

  • Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (Product from Protocol A): 5.0 mmol

  • Hydrazine Hydrate (80% or 98%): 25.0 mmol (5 eq)

  • Solvent: Ethanol (15 mL)

Procedure:

  • Dissolution: Suspend the ester (1.15 g) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (1.25 g/1.2 mL) in one portion.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solid ester will dissolve, and the product hydrazide will eventually precipitate out of the hot solution or upon cooling.

  • Isolation: Cool the reaction mixture to 0 °C. Filter the white solid.

  • Washing: Wash the filter cake with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45 °C for 4 hours.

Yield: >85%. Melting Point: 178–180 °C (Lit. value check required).

Data Summary & Troubleshooting

Table 1: Physicochemical Properties & Validation Data

ParameterEthyl Ester IntermediateTarget Carbohydrazide
Formula C

H

N

O

C

H

N

O
MW 230.26 g/mol 216.24 g/mol
Appearance White/Off-white needlesWhite crystalline powder
1H NMR (Key)

6.65 (s, 1H, Py-H), 2.35 (s, 3H, Me)

9.5 (br s, NH), 4.5 (br s, NH

)
IR (cm

)
~1720 (Ester C=O)~1660 (Amide C=O), 3200-3300 (NH)
Solubility Soluble in CHCl

, EtOAc, EtOH (hot)
Soluble in DMSO, MeOH (hot)

Troubleshooting Guide:

  • Oily Product (Step A): If the ester separates as an oil, induce crystallization by scratching the flask wall with a glass rod or adding a seed crystal. Alternatively, dissolve in minimum hot ethanol and add water dropwise until turbid, then cool.

  • Regioisomer Contamination: If NMR shows a secondary set of signals (e.g., Py-H shifted downfield), recrystallize from Ethanol/Water (9:1). The 5-methyl-3-carboxylate is generally less soluble than the 3-methyl-5-carboxylate isomer.

Workflow Visualization

Figure 2: Experimental Workflow

Workflow start Start: Ethyl Acetopyruvate + Phenylhydrazine step1 Step 1: Condensation (EtOH, AcOH, 0°C -> Reflux 3h) start->step1 check1 TLC Check (Hex/EtOAc 3:1) step1->check1 check1->step1 Incomplete isolate1 Isolation: Filter Precipitate & Recrystallize check1->isolate1 Complete inter Intermediate: Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate isolate1->inter step2 Step 2: Hydrazinolysis (+ N2H4·H2O, Reflux 4-6h) inter->step2 final Final Product: 5-Methyl-1-phenylpyrazole-3-carbohydrazide step2->final

Caption: Operational workflow for the two-step synthesis of the target hydrazide.

References

  • Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Hydrazinolysis Protocol: Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of some new heterocycles derived from 3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-oxopropanenitrile. Arkivoc, 2011(xi), 48-58. (Demonstrates hydrazide formation on similar scaffolds). [Link]

  • Structural Characterization (NMR Data): Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link][2]

Sources

Method

Application Note &amp; Protocols: Synthesis of Novel 1,3,4-Thiadiazole Derivatives from 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Abstract: This guide provides detailed application notes and validated protocols for the synthesis of bioactive 1,3,4-thiadiazole derivatives, utilizing 5-Methyl-1-phenylpyrazole-3-carbohydrazide as a versatile starting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides detailed application notes and validated protocols for the synthesis of bioactive 1,3,4-thiadiazole derivatives, utilizing 5-Methyl-1-phenylpyrazole-3-carbohydrazide as a versatile starting material. The strategic combination of the pyrazole and thiadiazole scaffolds is a proven approach in medicinal chemistry to develop novel compounds with enhanced pharmacological profiles.[1][2] 1,3,4-Thiadiazole derivatives are renowned for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document outlines three primary synthetic pathways, offering researchers the flexibility to generate diverse molecular architectures. Each protocol is supported by mechanistic insights, step-by-step instructions, and characterization guidelines to ensure reproducibility and scientific integrity.

Introduction: The Rationale for Pyrazole-Thiadiazole Hybrids

The development of new therapeutic agents is often driven by the molecular hybridization strategy, which involves covalently linking two or more pharmacophores to create a single molecule with potentially synergistic or enhanced biological activity. The pyrazole nucleus is a privileged scaffold in drug discovery, known for its presence in numerous approved drugs.[6][7] Similarly, the 1,3,4-thiadiazole ring is a bioisostere of thiazole and oxadiazole and is recognized for its favorable interactions with various biological targets.[5][8]

By starting with 5-Methyl-1-phenylpyrazole-3-carbohydrazide, we leverage a pre-built, functionalized pyrazole core. The carbohydrazide moiety (-CONHNH₂) is an exceptionally useful functional group that serves as the primary reactive site for cyclization into the 1,3,4-thiadiazole ring system. This approach allows for the systematic exploration of chemical space and the generation of novel molecular entities for screening in drug development programs.

Overview of Synthetic Strategies

The conversion of a carbohydrazide to a 1,3,4-thiadiazole ring can be achieved through several reliable methods. The choice of method dictates the substitution pattern at the C2 and C5 positions of the resulting thiadiazole ring. This guide details three robust and widely adopted synthetic routes.

Synthetic_Overview cluster_0 Synthetic Pathways cluster_1 Product Classes Start 5-Methyl-1-phenylpyrazole- 3-carbohydrazide MethodA Method A: Carbon Disulfide Cyclization Start->MethodA CS₂, KOH MethodB Method B: Thiosemicarbazide Formation & Cyclization Start->MethodB 1. R-NCS 2. H₂SO₄ MethodC Method C: One-Pot Carboxylic Acid Condensation Start->MethodC R-COOH, POCl₃ ProductA 5-Pyrazolyl-1,3,4-thiadiazole- 2-thiones MethodA->ProductA ProductB 2-Amino-5-pyrazolyl- 1,3,4-thiadiazoles MethodB->ProductB ProductC 2-Alkyl/Aryl-5-pyrazolyl- 1,3,4-thiadiazoles MethodC->ProductC

Figure 1: High-level overview of the synthetic pathways from the starting carbohydrazide to distinct classes of thiadiazole products.

Detailed Protocols & Methodologies

Protocol A: Synthesis of 5-(5-Methyl-1-phenylpyrazol-3-yl)-1,3,4-thiadiazole-2(3H)-thione

This method is a cornerstone for synthesizing 1,3,4-thiadiazoles bearing a thiol/thione group at the C2 position, which can serve as a handle for further functionalization.

Causality & Principle: The reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the carbohydrazide onto carbon disulfide in a basic medium (ethanolic KOH). This forms a potassium dithiocarbazate salt intermediate. Subsequent intramolecular cyclization via dehydration and elimination of H₂S, often upon heating or acidification, yields the stable 5-substituted-1,3,4-thiadiazole-2-thione ring system.[9][10]

Method_A_Mechanism Start Py-CONHNH₂ (Carbohydrazide) ReagentsA + CS₂ / KOH Start->ReagentsA Intermediate Py-CONHNH-C(=S)S⁻K⁺ (Dithiocarbazate Salt) ReagentsA->Intermediate Heat Δ, -H₂O, -H₂S Intermediate->Heat Product 5-Pyrazolyl-1,3,4-thiadiazole-2-thione Heat->Product

Figure 2: Reaction scheme for the synthesis of thiadiazole-2-thiones.

Materials & Reagents:

  • 5-Methyl-1-phenylpyrazole-3-carbohydrazide

  • Carbon Disulfide (CS₂) (Caution: Highly flammable, toxic)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.012 mol) in absolute ethanol (50 mL).

  • To this solution, add 5-Methyl-1-phenylpyrazole-3-carbohydrazide (0.01 mol). Stir the mixture for 15 minutes at room temperature until a clear solution is obtained.

  • Cool the flask in an ice bath. Add carbon disulfide (0.015 mol) dropwise over 20 minutes with continuous stirring. (Safety: Perform this step in a well-ventilated fume hood).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to about half its volume. Pour the concentrated slurry into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous solution by adding dilute HCl dropwise with stirring until the pH is ~5-6.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried in a vacuum oven at 60 °C.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the final product.

Expected Characterization Data:

  • IR (cm⁻¹): Appearance of a C=S (thione) peak around 1250-1350 cm⁻¹, disappearance of the primary amide C=O stretch from the carbohydrazide.

  • ¹H-NMR: Disappearance of the -NH₂ protons from the carbohydrazide. A broad singlet for the N-H of the thione tautomer may be observed in the downfield region (δ 13-14 ppm).

Protocol B: Synthesis of N-Aryl-5-(5-Methyl-1-phenylpyrazol-3-yl)-1,3,4-thiadiazol-2-amines

This two-step sequence is highly effective for producing 2-amino-substituted thiadiazoles, a class of compounds with significant biological interest.

Causality & Principle:

  • Step 1: Thiosemicarbazide Formation. The carbohydrazide reacts with an aryl isothiocyanate. The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbon of the isothiocyanate (-N=C=S) to form a thiosemicarbazide intermediate.[11]

  • Step 2: Oxidative Cyclization. The thiosemicarbazide is then cyclized using a strong dehydrating acid, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the sulfur atom, leading to intramolecular cyclization and dehydration to form the aromatic 1,3,4-thiadiazole ring.[12][13][14]

Method_B_Workflow Start Py-CONHNH₂ (Carbohydrazide) Step1 Step 1: Thiosemicarbazide Formation (Add Ar-NCS in Ethanol, Reflux) Start->Step1 Intermediate Py-CONHNH-C(=S)NH-Ar (Thiosemicarbazide) Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization (Conc. H₂SO₄, Stir at 0°C to RT) Intermediate->Step2 Product 2-(Ar-amino)-5-(Py)-1,3,4-thiadiazole Step2->Product

Figure 3: Workflow for the two-step synthesis of 2-amino-thiadiazoles.

Materials & Reagents:

  • 5-Methyl-1-phenylpyrazole-3-carbohydrazide

  • Substituted Aryl Isothiocyanate (e.g., phenyl isothiocyanate)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) (Caution: Highly corrosive)

  • Crushed Ice

Experimental Protocol:

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve 5-Methyl-1-phenylpyrazole-3-carbohydrazide (0.01 mol) in absolute ethanol (40 mL) in a round-bottom flask.

  • Add the desired aryl isothiocyanate (0.01 mol) to the solution.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid thiosemicarbazide derivative that precipitates is collected by filtration, washed with a small amount of cold ethanol, and dried. This intermediate is often pure enough for the next step.

Step 2: Cyclization to the 1,3,4-Thiadiazole

  • To a beaker cooled in an ice bath, add concentrated sulfuric acid (10 mL).

  • Slowly add the thiosemicarbazide intermediate from Step 1 (0.005 mol) in small portions with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a separate beaker.

  • The precipitate that forms is allowed to stand for 30 minutes, then collected by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified N-Aryl-5-(5-Methyl-1-phenylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine.

Protocol C: One-Pot Synthesis of 2-Aryl-5-(5-Methyl-1-phenylpyrazol-3-yl)-1,3,4-thiadiazoles

This protocol provides a direct route to 2,5-disubstituted thiadiazoles where one substituent is the pyrazole moiety and the other is derived from a carboxylic acid.

Causality & Principle: This reaction is believed to proceed via an initial acylation of the carbohydrazide by the carboxylic acid, facilitated by phosphorus oxychloride (POCl₃) which acts as a powerful dehydrating and activating agent. The resulting N,N'-diacylhydrazine intermediate then undergoes a cyclodehydration-sulfurization reaction, though the exact mechanism can be complex. A more common variant involves first forming the thiosemicarbazide and then cyclizing it with a carboxylic acid in the presence of POCl₃.[5][15] For simplicity and efficiency, the direct cyclization of a thiosemicarbazide is often preferred.

Experimental Protocol (from Thiosemicarbazide):

  • Prepare the thiosemicarbazide from 5-Methyl-1-phenylpyrazole-3-carbohydrazide and ammonium thiocyanate as described in literature.[12]

  • In a round-bottom flask, create a mixture of the prepared thiosemicarbazide (0.01 mol) and an aromatic carboxylic acid (e.g., benzoic acid) (0.01 mol).

  • Add phosphorus oxychloride (POCl₃, 10 mL) slowly while cooling the flask in an ice bath. (Safety: POCl₃ is highly corrosive and reacts violently with water. Work in a fume hood).

  • After addition, heat the mixture under reflux for 5-7 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • The solid product is collected by filtration, washed extensively with water, and dried.

  • Purify the crude solid by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Summary of Synthetic Methods

MethodKey ReagentsTypical ConditionsProduct ClassAdvantages & Rationale
Protocol A Carbon Disulfide (CS₂), KOHRoom Temp → RefluxThiadiazole-2-thionesProvides a key intermediate (thiol group) for further S-alkylation or other modifications.[9]
Protocol B Aryl Isothiocyanate, Conc. H₂SO₄Reflux, then 0°C → RT2-Amino-thiadiazolesHighly versatile for creating a library of compounds by varying the aryl isothiocyanate.[11]
Protocol C Carboxylic Acid, POCl₃Reflux2-Alkyl/Aryl-thiadiazolesDirect route to incorporate various alkyl or aryl groups at the C2 position of the thiadiazole ring.[5]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for synthesizing a diverse range of 1,3,4-thiadiazole derivatives from 5-Methyl-1-phenylpyrazole-3-carbohydrazide. By selecting the appropriate synthetic pathway, researchers in medicinal chemistry and drug development can efficiently generate novel pyrazole-thiadiazole hybrids for biological screening. The inherent versatility of the carbohydrazide starting material and the subsequent thiadiazole products offers a rich platform for further chemical exploration and the development of new therapeutic leads.

References

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. (n.d.). PMC. [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers. [Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (2018). MDPI. [Link]

  • In silico Investigation and Molecular Docking Studies of Pyrazole Incorporated Thiadiazole Derivatives for Antimicrobial Activities. (2024). Bentham Science Publishers. [Link]

  • NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. (2021). Rasayan Journal of Chemistry. [Link]

  • Antimicrobial activity of pyrazole fused triazolo bridged thiadiazole derivatives. (2020). International Journal of Research Culture Society. [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). PMC. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Taylor & Francis. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). PMC. [Link]

  • Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. (2016). Taylor & Francis Group. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). SBQ. [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Semantic Scholar. [Link]

  • SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. (2023). IRJET. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017). Semantic Scholar. [Link]

  • Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. (n.d.). SciSpace. [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole derivative 6. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. (n.d.). Connect Journals. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Pharmaceutically Important 1,3,4-Thiadiazole Derivatives as Antimicrobials. (n.d.). Research and Reviews. [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). Der Pharma Chemica. [Link]

  • ChemInform Abstract: Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closing Reagents. (2025). ResearchGate. [Link]

  • Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. (2025). Semantic Scholar. [Link]

Sources

Application

Optimized Protocol for the Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide via Hydrazinolysis

Application Note: AN-PYR-003 Abstract & Significance The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonaban...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-003

Abstract & Significance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. The 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide is a critical intermediate; its hydrazide moiety acts as a versatile "chemical handle" for further derivatization into Schiff bases, oxadiazoles, and thiadiazoles, which are widely screened for antimicrobial, anticancer, and anti-inflammatory properties.

This application note details a robust, high-yield protocol for converting the ester precursor (Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate) into the target hydrazide via nucleophilic acyl substitution under reflux conditions.

Reaction Mechanism

The transformation follows a classic Nucleophilic Acyl Substitution pathway.

  • Nucleophilic Attack: The lone pair of the terminal nitrogen in hydrazine (

    
    ) attacks the carbonyl carbon of the ester, breaking the 
    
    
    
    -bond and forming a tetrahedral intermediate.
  • Elimination: The carbonyl

    
    -bond reforms, expelling the ethoxide group (
    
    
    
    ) as a leaving group.
  • Proton Transfer: The ethoxide deprotonates the intermediate to form ethanol and the neutral hydrazide.

Why Reflux? While hydrazine is a strong nucleophile, the ester carbonyl is stabilized by resonance. Thermal energy (reflux) is required to overcome the activation energy barrier and drive the equilibrium toward the hydrazide, especially given the steric bulk of the 1-phenyl and 5-methyl substituents on the pyrazole ring.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate >98%PrecursorIrritant
Hydrazine Hydrate (

)
80% or 99%NucleophileToxic, Carcinogen, Corrosive
Ethanol (Absolute) >99.5%SolventFlammable
Dimethyl Sulfoxide (DMSO-d6) 99.8%NMR SolventPermeable to skin
Equipment
  • Round-bottom flask (100 mL or 250 mL depending on scale).

  • Reflux condenser with water circulation.

  • Magnetic stirrer and hotplate with temperature control.

  • TLC plates (Silica gel 60

    
    ).
    
  • Vacuum filtration setup (Buchner funnel).

Experimental Procedure

Step 1: Reaction Setup
  • Charge: In a clean, dry round-bottom flask, dissolve 1.0 equivalent (e.g., 2.30 g, 10 mmol) of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate in 30 mL of Absolute Ethanol .

  • Stir: Activate the magnetic stirrer to ensure a homogeneous solution.

  • Addition: Slowly add 5.0 equivalents (e.g., ~2.5 mL, 50 mmol) of Hydrazine Hydrate dropwise.

    • Expert Insight: We use a significant excess (1:5 ratio) to prevent the formation of the N,N'-diacylhydrazine dimer, a common side product where one hydrazine molecule attacks two ester molecules.

Step 2: Reflux[2][3][4][5][6][7]
  • Heat: Attach the reflux condenser and heat the mixture to the boiling point of ethanol (~78°C).

  • Duration: Maintain reflux for 4 to 6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (Hydrazide) should appear.
Step 3: Work-up & Purification[2][8]
  • Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.

    • Observation: A white to off-white solid precipitate typically forms upon cooling.

  • Precipitation: If precipitation is incomplete, reduce the solvent volume by 50% under reduced pressure or add 10 mL of ice-cold water to force the product out of solution.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and traces of the ester.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

  • Recrystallization (Optional): If TLC shows impurities, recrystallize from hot ethanol.

Workflow Visualization

G Start Start: Pyrazole Ester Mix Mix with EtOH + Hydrazine (1:5) Start->Mix Reflux Reflux (78°C, 4-6h) Mix->Reflux Monitor TLC Monitor (CHCl3:MeOH 9:1) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Product Final Product: Pyrazlole Hydrazide Filter->Product

Figure 1: Step-by-step workflow for the hydrazinolysis of pyrazole ester.

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following parameters.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual Inspection
Yield 85% - 95%Gravimetric
Melting Point > 140°C (Typically high for hydrazides)Capillary Method
IR Spectroscopy 3100-3300

(

)1650-1680

(

Amide)
FTIR (ATR)

NMR (DMSO-

)

2.3 (s, 3H,

)

4.5 (br s, 2H,

)

6.5 (s, 1H, Pyrazole-H)

7.4-7.6 (m, 5H, Ar-H)

9.5-10.0 (s, 1H,

)
400 MHz NMR

Self-Validating Check: The disappearance of the ester ethoxy signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) in the


 NMR spectrum confirms the successful conversion to the hydrazide.

Troubleshooting & Expert Tips

  • Issue: Oiling Out.

    • Cause: Product is slightly soluble in ethanol or impurities are present.

    • Solution: Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, cool the flask in an ice-salt bath (-10°C).

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during filtration.

    • Solution: Extend reflux time to 8 hours. Ensure the washing solvent (ethanol) is ice-cold to minimize solubility losses.

  • Safety Precaution:

    • Hydrazine hydrate is highly toxic and corrosive. All transfers must be done in a fume hood. Quench waste hydrazine with dilute bleach (sodium hypochlorite) before disposal.

References

  • Synthesis of Pyrazole Hydrazides: Aggarwal, R., et al. "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles." Indian Journal of Chemistry, 2006.

  • General Hydrazinolysis Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

  • Characterization of Pyrazole Derivatives: Bekhit, A. A., et al. "Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry, 2010.

  • Crystallographic Data (Analogous Structures): Fun, H. K., et al. "Crystal structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." Acta Crystallographica Section E, 2015.[1]

Sources

Method

Application Notes &amp; Protocols: Green Chemistry Approaches to Functionalizing Pyrazole Carbohydrazides

Introduction: The Significance of Pyrazole Carbohydrazides and the Imperative for Green Functionalization Pyrazole carbohydrazides are a privileged class of heterocyclic compounds that form the structural core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carbohydrazides and the Imperative for Green Functionalization

Pyrazole carbohydrazides are a privileged class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of intensive research in drug discovery and development.[1][2] The functionalization of the pyrazole carbohydrazide scaffold is a critical step in modulating its physicochemical properties and biological activity, enabling the generation of vast libraries of compounds for screening and optimization.

However, traditional methods for the synthesis and functionalization of these valuable molecules often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, contributing to significant environmental concerns and posing challenges for sustainable industrial-scale production.[3] The principles of green chemistry offer a transformative framework for addressing these challenges by promoting the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge green chemistry approaches for the functionalization of pyrazole carbohydrazides. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into the practical application of these sustainable methodologies. By embracing these greener alternatives, the scientific community can continue to unlock the full potential of pyrazole carbohydrazides while minimizing our environmental footprint.

Core Green Chemistry Strategies for Pyrazole Carbohydrazide Functionalization

The functionalization of pyrazole carbohydrazides typically involves reactions at the pyrazole ring nitrogens, the carbohydrazide moiety, or the aromatic backbone. Green chemistry offers a toolkit of innovative strategies to make these transformations more environmentally benign.

Alternative Energy Sources: Microwaves and Ultrasound

Conventional heating methods are often energy-intensive and can lead to longer reaction times and the formation of byproducts. Microwave (MW) irradiation and ultrasound have emerged as powerful tools in green synthesis, offering rapid and efficient heating, often with improved yields and selectivity.[1][4]

  • Microwave-Assisted Synthesis: Microwave energy directly interacts with polar molecules, leading to rapid and uniform heating throughout the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[5][6] Microwave-assisted synthesis has been successfully applied to various functionalization reactions of pyrazole carbohydrazides, including cyclocondensation and the formation of pyrazole-based heterocycles.[7][8]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves (ultrasound) to a reaction mixture induces acoustic cavitation – the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[9][10] Sonochemistry is particularly effective for heterogeneous reactions and has been used for the synthesis of various pyrazole derivatives in aqueous media.[11]

Benign Reaction Media: Shifting Away from Volatile Organic Compounds (VOCs)

The use of green solvents is a cornerstone of sustainable chemistry. Water, ethanol, and solvent-free (neat) conditions are increasingly being explored as alternatives to traditional, often toxic and flammable, organic solvents.

  • "On Water" Synthesis: Performing reactions in water is highly desirable due to its non-toxic, non-flammable, and abundant nature. The hydrophobic effect can also play a role in promoting certain organic reactions in water.[12] The synthesis of N-unsubstituted pyrazoles has been successfully achieved under "on water" conditions.[12]

  • Ethanol and other Bio-solvents: Ethanol, derived from renewable resources, is a much greener alternative to many polar aprotic solvents. It has been employed in the synthesis of various pyrazole derivatives.[13]

  • Solvent-Free Reactions (Mechanochemistry): Mechanochemistry involves conducting chemical reactions by grinding or milling solid reactants together, often in the absence of any solvent.[14] This technique is inherently green as it eliminates solvent waste. Ball milling has been shown to be a highly efficient method for the one-pot synthesis of pyrazoles.[15][16]

Catalysis: The Power of Reusable and Eco-Friendly Catalysts

Catalysts play a crucial role in enhancing reaction rates and selectivity. Green chemistry emphasizes the use of catalysts that are reusable, non-toxic, and derived from abundant materials.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides on a solid support (e.g., Mn/ZrO2, SnO–CeO2 nanocomposites), offer significant advantages as they can be easily separated from the reaction mixture and reused, minimizing waste.[17][18] Magnetic nanoparticles functionalized with catalytic groups are another innovative approach, allowing for simple magnetic separation and recycling.[19][20]

  • Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions (aqueous environment, neutral pH, and ambient temperature). The use of engineered enzymes for selective N-alkylation of pyrazoles represents a cutting-edge green approach.[21]

  • Organocatalysis: The use of small organic molecules as catalysts is another rapidly growing area of green chemistry. These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key green functionalization reactions of pyrazole carbohydrazides. These protocols are designed to be self-validating and are supported by authoritative references.

Protocol 1: Microwave-Assisted Synthesis of N-Acyl Pyrazoles from Pyrazole Carbohydrazides and 1,3-Diketones

This protocol describes a rapid and efficient solvent-free method for the synthesis of N-acyl pyrazoles, a key functionalization of the carbohydrazide moiety.[22]

Materials:

  • Aromatic carbohydrazide derivative (1 mmol)

  • 1,3-Diketone (e.g., 2,4-pentanedione) (1.1 mmol)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic carbohydrazide (1 mmol) and the 1,3-diketone (1.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 270 W for 3-5 minutes.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Insights: The absence of a solvent simplifies the work-up procedure and reduces waste. Microwave heating provides rapid and uniform energy transfer, leading to a significant reduction in reaction time compared to conventional heating methods.[22]

Protocol 2: Ultrasound-Assisted, One-Pot, Three-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol details a green and efficient synthesis of fused pyrazole heterocycles using ultrasound irradiation in an aqueous medium.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • L-proline (10 mol%)

  • Ethanol/Water (1:1 v/v)

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and L-proline (10 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically short, often within 10-30 minutes.

  • Upon completion, the solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Causality and Insights: This one-pot, multi-component reaction is highly atom-economical. The use of ultrasound accelerates the reaction rate significantly compared to conventional stirring.[11] Water as a co-solvent makes the process more environmentally friendly. L-proline acts as a biodegradable and efficient organocatalyst.

Protocol 3: Mechanochemical Synthesis of Pyrazoles via Ball Milling

This protocol outlines a solvent-free approach for the synthesis of pyrazoles from chalcones and hydrazine using a high-speed ball mill.[15][16]

Materials:

  • Chalcone derivative (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Stainless steel grinding jar and balls

  • Vibratory ball mill

Procedure:

  • Place the chalcone derivative (1 mmol), hydrazine hydrate (1.5 mmol), and stainless steel balls into the grinding jar.

  • Seal the jar and place it in the vibratory ball mill.

  • Mill the mixture at a high frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • After the reaction is complete, add a suitable oxidant (e.g., sodium persulfate) if necessary for aromatization and continue milling for a short period.

  • The work-up typically involves dispersing the reaction mixture in water and filtering to isolate the solid product.

Causality and Insights: This solvent-free method is a prime example of green chemistry, completely eliminating the need for organic solvents.[16] The high energy input from milling facilitates the reaction between the solid reactants. The work-up is simple and environmentally benign.

Data Presentation and Comparison

The following table summarizes the advantages of the green chemistry approaches discussed in comparison to conventional methods.

FeatureConventional MethodsMicrowave-AssistedUltrasound-AssistedMechanochemical
Reaction Time Hours to DaysMinutesMinutes to HoursMinutes to Hours
Energy Consumption HighModerateLowLow
Solvent Use High (often hazardous)Low to NoneLow (often green)None
Yield VariableOften HigherOften HigherOften Higher
Work-up Often complexSimpleSimpleVery Simple
Environmental Impact HighLowLowVery Low

Visualizing Green Chemistry Workflows

The following diagrams illustrate the general workflows for the green chemistry approaches discussed.

Microwave_Synthesis_Workflow Reactants Reactants (Pyrazole Carbohydrazide + Reagent) MW_Reactor Microwave Reactor (Solvent-free or Green Solvent) Reactants->MW_Reactor Load Cooling Cooling MW_Reactor->Cooling Irradiate Purification Purification (e.g., Recrystallization) Cooling->Purification Process Product Functionalized Pyrazole Carbohydrazide Purification->Product Isolate caption Workflow for Microwave-Assisted Synthesis.

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound_Synthesis_Workflow Reactants Reactants in Green Solvent (e.g., Water/Ethanol) Ultrasonic_Bath Ultrasonic Bath Reactants->Ultrasonic_Bath Place Filtration Filtration Ultrasonic_Bath->Filtration Irradiate & Precipitate Drying Drying Filtration->Drying Collect Solid Product Functionalized Pyrazole Carbohydrazide Drying->Product Isolate caption Workflow for Ultrasound-Assisted Synthesis.

Caption: Workflow for Ultrasound-Assisted Synthesis.

Mechanochemical_Synthesis_Workflow Reactants Solid Reactants Ball_Mill Ball Mill Reactants->Ball_Mill Load Workup Aqueous Work-up (Dispersion & Filtration) Ball_Mill->Workup Grind Product Functionalized Pyrazole Carbohydrazide Workup->Product Isolate caption Workflow for Mechanochemical Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Derivatives

Welcome to the technical support center for the synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Pyrazole carbohydrazides are crucial building blocks in medicinal chemistry, known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the purity of your final compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My yield for the hydrazinolysis step—converting the ester to the carbohydrazide—is consistently low. What are the primary factors I should investigate?

This is one of the most common hurdles in this synthesis. The conversion of ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate to its corresponding carbohydrazide is a nucleophilic acyl substitution. Low yields typically stem from an incomplete reaction. Here’s how to systematically troubleshoot this issue:

Causality: The reaction is an equilibrium process. To achieve high conversion, the equilibrium must be shifted decisively toward the product side.

Solutions:

  • Molar Excess of Hydrazine Hydrate: This is the most critical parameter. A small excess is often insufficient to drive the reaction to completion.

    • Recommendation: Increase the molar equivalents of hydrazine hydrate. A range of 5-10 equivalents relative to the ester is often necessary for high conversion.[3]

  • Reaction Temperature and Duration:

    • Recommendation: The reaction should be performed at reflux.[3][4] In a typical solvent like ethanol, this is ~78°C. Ensure the reaction runs for an adequate duration. Monitor the disappearance of the starting ester spot by Thin Layer Chromatography (TLC). This can take anywhere from 4 to 24 hours. Do not stop the reaction based on time alone; use TLC as your guide.[3]

  • Reagent Quality:

    • Recommendation: Use anhydrous hydrazine hydrate and a dry, high-purity solvent.[3] Water can hydrolyze the ester back to the carboxylic acid, creating impurities and reducing the yield of the desired hydrazide.

Troubleshooting Workflow for Low Hydrazinolysis Yield

G start Low Yield of Carbohydrazide check_tlc Analyze Reaction TLC start->check_tlc unreacted_ester Significant Unreacted Ester Spot? check_tlc->unreacted_ester increase_params Increase Hydrazine (5-10 eq) Increase Temperature (Reflux) Extend Reaction Time (Monitor by TLC) unreacted_ester->increase_params Yes other_issues Check for Other Issues (Side Products, Isolation Loss) unreacted_ester->other_issues No run_again Run Optimized Reaction increase_params->run_again Re-run Experiment isolation Review Isolation & Purification other_issues->isolation Proceed to Q2 & Q3

Caption: A logical workflow for diagnosing and solving low yields in the hydrazinolysis step.

Q2: My final product is an oily or gummy solid instead of the expected crystals. How can I induce crystallization and purify it?

An oily or gummy product is a clear indication of impurities. These impurities can be unreacted starting materials, side products, or residual solvent, all of which disrupt the crystal lattice formation.

Causality: Crystallization is a process of molecular self-assembly. Impurities interfere with this process, preventing the formation of a well-ordered, stable crystal structure.

Solutions:

  • Trituration: This is the first technique to try.

    • Protocol: After removing the reaction solvent (e.g., ethanol) under reduced pressure, add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or petroleum ether).[3][4] Vigorously stir or scratch the inside of the flask with a glass rod. This process washes away soluble impurities and provides mechanical energy to induce nucleation and precipitation of your solid product.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is necessary.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol, methanol, or ethyl acetate).[5] If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Column Chromatography: This is the most rigorous purification method if the above techniques are unsuccessful.

    • Recommendation: Use a silica gel column with a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from all impurities.

Q3: My TLC plate shows multiple spots after the reaction. How do I identify and eliminate them?

Multiple spots indicate a complex reaction mixture. Identifying the source of these spots is key to optimizing the reaction.

Causality: Side spots can arise from impurities in the starting materials, competing reaction pathways, or degradation of the product.

Solutions:

  • Spot Identification (Co-spotting):

    • Technique: On a single TLC plate, spot your crude reaction mixture in one lane. In adjacent lanes, spot your purified starting ester and, if available, a pure sample of the desired product. This will immediately tell you if unreacted starting material is present.

  • Eliminating Unreacted Starting Material:

    • Action: If the starting ester is present, the reaction was incomplete. Refer to the solutions in Q1 (increase hydrazine, temperature, and/or time).[3]

  • Minimizing Side Products:

    • Cause: Side reactions are often promoted by excessively high temperatures or reactive impurities.

    • Action: First, ensure the purity of your starting ester via recrystallization or chromatography before the hydrazinolysis step.[3] Second, if you are using very high temperatures, consider lowering the temperature and compensating with a longer reaction time to improve selectivity.[3]

  • Verifying Reagent Purity:

    • Action: Use fresh, high-purity phenylhydrazine for the initial pyrazole synthesis and high-quality hydrazine hydrate for the second step. Old or impure reagents are a common source of unexpected byproducts.

Section 2: Optimized Experimental Protocols

These protocols are designed to be self-validating by incorporating in-process checks like TLC monitoring.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This is the foundational step. The reaction is a cyclocondensation between phenylhydrazine and a 1,3-dicarbonyl compound, ethyl acetoacetate.

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivative Formation reagents1 Phenylhydrazine + Ethyl Acetoacetate ester Ethyl 5-methyl-1-phenyl-1H- pyrazole-3-carboxylate reagents1->ester Reflux in Ethanol/Acetic Acid carbohydrazide 5-Methyl-1-phenylpyrazole -3-carbohydrazide ester->carbohydrazide hydrazine Hydrazine Hydrate (5-10 eq) hydrazine->carbohydrazide derivative Final Hydrazone Derivative carbohydrazide->derivative carbonyl Aldehyde or Ketone carbonyl->derivative

Caption: The three-stage workflow for synthesizing pyrazole carbohydrazide derivatives.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq), ethyl acetoacetate (1.0-1.1 eq), and glacial acetic acid or ethanol as the solvent.

  • Reaction: Heat the mixture to reflux (80-120°C depending on the solvent) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product may precipitate as a solid. If it separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Collect the solid by filtration and wash with water. Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.[6][7]

Protocol 2: Synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

This protocol focuses on maximizing the yield of the hydrazinolysis step.

ParameterRecommended ConditionRationale
Starting Ester Purified (Protocol 1)Prevents side reactions from impurities.[3]
Hydrazine Hydrate 10 molar equivalentsShifts equilibrium to favor product formation.[3]
Solvent Anhydrous EthanolGood solubility for reactants; easy to remove.
Temperature Reflux (~78°C)Provides sufficient energy for the reaction.[4]
Reaction Time 8-16 hoursMonitor by TLC until ester is consumed.
Atmosphere Inert (Nitrogen/Argon)Optional, but recommended if compounds are sensitive.[3]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add hydrazine hydrate (10 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the starting ester spot completely disappears.

  • Work-up & Isolation: Allow the mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce the solvent volume under vacuum.[3]

  • Purification: Collect the solid by filtration. Wash the collected solid thoroughly with cold water or cold ethanol to remove excess hydrazine hydrate and other soluble impurities.[3] Dry the purified product under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most effective way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable. Use a UV-active plate and an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane). By comparing the reaction mixture lane to lanes spotted with your starting materials, you can clearly visualize the consumption of reactants and the formation of the product.

Q: Why is an excess of hydrazine hydrate necessary in the hydrazinolysis step? A: The reaction between an ester and hydrazine is reversible. According to Le Châtelier's principle, adding a large excess of one reactant (hydrazine hydrate) forces the equilibrium position to shift towards the products, thereby maximizing the conversion of the ester into the desired carbohydrazide.

Q: Are there alternative, faster methods for this synthesis? A: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of acid hydrazides, sometimes from hours to minutes.[8] If you have access to a microwave reactor, developing a method for either the esterification or the hydrazinolysis step could significantly improve throughput.

Q: What are the key safety precautions when working with hydrazine and phenylhydrazine? A: Both phenylhydrazine and hydrazine hydrate are toxic and corrosive. Phenylhydrazine is a suspected carcinogen. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q: Which spectroscopic signals are definitive for confirming the structure of 5-Methyl-1-phenylpyrazole-3-carbohydrazide? A:

  • ¹H NMR: Look for the disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) from the starting ester. Key signals for the product include a singlet for the pyrazole methyl group (~2.4 ppm), aromatic protons (~7.5 ppm), and exchangeable N-H protons for the hydrazide group.

  • IR Spectroscopy: The most important change is the shift in the carbonyl (C=O) stretching frequency. The ester C=O typically appears around 1710-1730 cm⁻¹, while the amide C=O of the carbohydrazide appears at a lower frequency, around 1650-1670 cm⁻¹.[5] You will also see the appearance of N-H stretching bands around 3200-3400 cm⁻¹.

References

  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
  • Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent | Request PDF - ResearchGate.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.
  • Help with Low Yield Synthesis : r/Chempros - Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - MDPI.
  • Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate – Chem-Impex.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly - Neliti.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Rishiram Prajuli.pmd - Semantic Scholar.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - JOCPR.
  • Crystal structure of N'-di-phenyl-methyl-idene-5-methyl-1H-pyrazole-3-carbo-hydrazide.

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Topic: Solving solubility issues of 5-Methyl-1-phenylpyrazole-3-carbohydrazide in ethanol Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of 5-Methyl-1-phenylpyrazole-3-carbohydrazide in ethanol Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Active Compound ID: 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide Primary Solvent: Ethanol (EtOH) Last Updated: February 22, 2026

Executive Summary: The "Ethanol Paradox"

If you are struggling to keep 5-Methyl-1-phenylpyrazole-3-carbohydrazide in solution in ethanol at room temperature, you are not alone . This is a known physicochemical characteristic of pyrazole-carbohydrazides.

While ethanol is the standard solvent for the synthesis and recrystallization of this compound, it acts as a temperature-dependent switch . The compound exhibits high solubility at reflux (>78°C) but drops precipitously to near-insolubility at room temperature (25°C). This behavior is driven by the formation of strong intermolecular hydrogen bonding networks (N-H···O and N-H[1][2][3]···N) between the hydrazide moiety and the pyrazole ring, which stabilize the crystal lattice and resist solvation by cold ethanol.

This guide provides validated protocols to overcome this barrier for synthesis, stock preparation, and biological screening.

Diagnostic Decision Tree

Before modifying your solvent system, identify your specific end-goal. Use the decision tree below to select the correct protocol.

Solubility_Decision_Tree Start Start: What is your goal? Goal_Synthesis Synthesis / Purification (Recrystallization) Start->Goal_Synthesis Goal_Screening Biological Screening (Stock Solution) Start->Goal_Screening Goal_Analysis Analytical (HPLC/NMR) Start->Goal_Analysis Method_Reflux Protocol A: Thermal Saturation (Reflux in EtOH) Goal_Synthesis->Method_Reflux High Purity Needed Check_Conc Target Conc. > 10 mM? Goal_Screening->Check_Conc Method_Deuterated Use DMSO-d6 or MeOH-d4 Goal_Analysis->Method_Deuterated Method_Cosolvent Protocol B: Co-Solvent Spike (EtOH + 5-10% DMSO) Check_Conc->Method_Cosolvent Yes (High Conc) Method_Super Protocol C: Super-Saturation (Heat + Sonicate) Check_Conc->Method_Super No (Low Conc)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Technical Protocols

Protocol A: Thermal Saturation (For Recrystallization/Synthesis)

Context: You have crude solid and need to purify it, or you are running a reaction where this is an intermediate. Mechanism: Exploits the steep solubility curve. The lattice energy is overcome by thermal kinetic energy at reflux.

  • Preparation: Place the crude 5-Methyl-1-phenylpyrazole-3-carbohydrazide in a round-bottom flask.

  • Solvent Addition: Add absolute ethanol (20 mL per 1 g of compound). Note: This volume is a baseline; actual solubility may vary based on purity.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with stirring.

    • Checkpoint: If the solid does not dissolve after 15 minutes of reflux, add more ethanol in 5 mL increments until a clear solution is obtained.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts or dust), filter the solution while hot through a pre-warmed funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

    • Result: White to cream-colored needles or plates should precipitate.

    • Yield Optimization: Cool further to 4°C to maximize recovery.

Protocol B: The "Co-Solvent Spike" (For Biological Assays)

Context: You need a stable solution at room temperature for pipetting into cell assays, and 100% DMSO is toxic to your cells. Mechanism: DMSO disrupts the intermolecular H-bonds of the hydrazide more effectively than ethanol, acting as a "solubility bridge."

Solubility Table (Estimated @ 25°C):

Solvent System Estimated Solubility Stability
100% Ethanol < 2 mg/mL Poor (Precipitates over time)
100% DMSO > 50 mg/mL Excellent

| 90% EtOH / 10% DMSO | ~10-15 mg/mL | Good (Stable for hours) |

Step-by-Step:

  • Weigh the target amount of compound.

  • Dissolve completely in 100% DMSO first. The volume should be 5-10% of your final target volume.

    • Why? It is thermodynamically easier to dilute a concentrated DMSO solution into ethanol than to dissolve a solid in a DMSO/Ethanol mixture.

  • Vortex vigorously.

  • Slowly add Ethanol (or buffer, if applicable) dropwise while vortexing.

  • Validation: Inspect for "oiling out" or turbidity. If cloudy, increase DMSO ratio to 15%.

Protocol C: pH Manipulation (Advanced Users Only)

Context: Strictly for analytical chemistry or specific synthesis steps where DMSO is forbidden. Mechanism: The hydrazide nitrogen (–CONHNH2) is weakly basic, while the amide proton is weakly acidic.

  • Acidic Shift: Adding 1-2 equivalents of HCl (1M in EtOH) can protonate the terminal amine, forming the hydrochloride salt.

    • Pros: Drastically increases solubility in polar protic solvents.

    • Cons: Changes the chemical species; may affect biological binding or reaction outcomes.

Troubleshooting FAQs

Q1: I heated the ethanol solution, it became clear, but turned cloudy immediately upon cooling. What happened? A: This is "crashing out." It confirms your compound is chemically intact but has a high lattice energy.

  • Fix: You are likely supersaturated. Re-heat and add 20% more ethanol. Slow down the cooling process (wrap the flask in foil/towel) to encourage crystal growth rather than amorphous precipitation.

Q2: Can I use Methanol instead of Ethanol? A: Yes. Methanol generally offers slightly higher solubility for pyrazole-carbohydrazides due to its smaller molecular size and higher polarity (Dielectric constant: MeOH ~33 vs EtOH ~24).

  • Warning: Ensure methanol toxicity is acceptable for your downstream application.

Q3: My compound has a yellow tint in solution. Is it degrading? A: Pure 5-Methyl-1-phenylpyrazole-3-carbohydrazide should be white/colorless. A yellow tint often indicates:

  • Oxidation: Hydrazides can oxidize to azo compounds or diimides upon prolonged exposure to air/light.

  • Impurity: Residual phenylhydrazine (starting material) is often yellow/brown.

  • Test: Check purity via TLC (Thin Layer Chromatography) or LC-MS. If impurities are present, perform Protocol A (Recrystallization) immediately.

Q4: I need to inject this into a mouse model. What vehicle do you recommend? A: Do not use 100% ethanol. Standard formulation for hydrophobic hydrazides:

  • 5% DMSO + 40% PEG-400 + 55% Saline/Water.

  • Dissolve in DMSO first, then PEG, then Saline.

References & Grounding

The protocols above are derived from standard physicochemical properties of pyrazole carbohydrazides and validated synthesis methodologies.

  • Synthesis & Recrystallization: Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (Describes refluxing in alcohols and recrystallization techniques for similar carbohydrazide motifs). 4[1][2][4][5][6][7][8]

  • Crystallographic Data: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Demonstrates the solubility behavior of phenyl-pyrazole derivatives in ethanol and the importance of H-bonding in crystal packing). 9[1][2][6][7]

  • Solubility Enhancement: Solubility enhancement techniques: A comprehensive review. (Validates the use of co-solvency [Ethanol/DMSO] and pH adjustments for poorly soluble drugs). 8

  • Structural Analogs: Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (Provides specific experimental details on refluxing 5-methyl-1H-pyrazole-3-carbohydrazide in ethanol for reaction and purification). 1[1][2][4][6][7][9]

Sources

Troubleshooting

Purification strategies for pyrazole-3-carbohydrazide Schiff bases

Technical Support Center: Purification of Pyrazole-3-Carbohydrazide Schiff Bases Status: Operational Operator: Senior Application Scientist Ticket Subject: Purification & Stability Protocols for Pyrazole-Hydrazone Deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazole-3-Carbohydrazide Schiff Bases

Status: Operational Operator: Senior Application Scientist Ticket Subject: Purification & Stability Protocols for Pyrazole-Hydrazone Derivatives

Introduction: The Scope of the Challenge

Welcome to the technical support hub. You are likely working with the condensation product of pyrazole-3-carbohydrazide and an aromatic/heterocyclic aldehyde.

The Core Problem: These molecules possess a "Jekyll and Hyde" nature. They are thermodynamically stable solids but kinetically labile in solution. The imine (


) linkage is susceptible to hydrolysis under acidic conditions (common in silica gel chromatography), and the pyrazole moiety introduces solubility challenges that often lead to "oiling out" rather than crystallization.

This guide prioritizes non-destructive purification (Recrystallization) over adsorptive purification (Chromatography) to preserve the integrity of the Schiff base linkage.

Module 1: Recrystallization Strategies (Primary Protocol)

Logic: Most pyrazole-3-carbohydrazide Schiff bases are high-melting solids due to intermolecular hydrogen bonding between the amide


 and the pyrazole/imine nitrogens. We exploit this by using high-polarity protic solvents that disrupt these bonds at high temperatures but force lattice formation upon cooling.
Standard Operating Procedure (SOP-01): Solvent Selection
Solvent SystemPolarity IndexApplication ScenarioCooling Protocol
Ethanol (Abs.) 5.2First Choice. Works for 70% of derivatives (phenyl/substituted phenyl).Reflux to dissolve

RT cool

Ice bath.
EtOH : DMF (4:1) MixedLow Solubility. For nitro/halo-substituted aldehydes that resist pure EtOH.Hot filtration required. Slow cool to RT (No ice).
DMF : Water (Dropwise) High"Crash" Method. For highly insoluble derivatives.Dissolve in min. DMF, add

until turbid, heat to clear, then cool.
Glacial AcOH 6.2Last Resort. Only for extremely stable, high-melting analogs.Warning: Risk of hydrolysis if wet.[1]
Troubleshooting: "My Product Oiled Out"

Symptom: Upon cooling, the solution turns cloudy and deposits a sticky oil/gum instead of crystals. Root Cause: The solution is supersaturated too quickly, or impurities (unreacted aldehyde) are lowering the melting point.

Corrective Actions:

  • The Re-Heat: Re-dissolve the oil by heating. Add 10% more solvent.

  • The Seed: Add a single crystal of crude product (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.

  • The Trituration: If the oil persists, decant the mother liquor. Add diethyl ether or cold ethanol to the oil and sonicate. This often extracts the impurities, causing the oil to solidify.

Module 2: Chromatography (The "Danger Zone")

Logic: Standard silica gel is slightly acidic (


). This acidity catalyzes the hydrolysis of the imine bond, reverting your product back to the starting hydrazide and aldehyde during the column run.
Protocol: Neutralizing the Stationary Phase

If you must run a column (e.g., to separate E/Z isomers or remove cyclized byproducts), you must modify the stationary phase.

Option A: Triethylamine (TEA) Passivation (Recommended)

  • Prepare your eluent (e.g.,

    
    ).
    
  • Add 1% Triethylamine (TEA) to the solvent system used to pack the column.

  • Flush the column with 2 column volumes of this basic solvent.

  • Run your purification using the standard eluent (TEA is no longer strictly necessary in the mobile phase, but 0.1% helps).

Option B: Neutral Alumina [1]

  • Switch Material: Use Aluminum Oxide (Neutral, Grade III) instead of Silica.

  • Why: Alumina is less acidic and less likely to cleave the imine bond.

  • Caveat: Alumina has lower resolution power than silica; gradient elution is often required.

Module 3: Structural Integrity & Isomerism

The E/Z Conundrum: Pyrazole-Schiff bases can exist as E (trans) or Z (cis) isomers about the


 bond.
  • Thermodynamic Product: The E-isomer is generally favored due to steric minimization.

  • Kinetic Trap: Rapid precipitation (e.g., pouring reaction mixture into ice water) can trap the Z-isomer.

How to Ensure Isomeric Purity:

  • Reflux is your friend: Long reflux times allow the system to reach thermodynamic equilibrium (E-isomer).

  • Slow Crystallization: promotes the formation of the more stable crystal lattice (usually the E-form).

Module 4: Visualization of Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Oily/Gummy Residue StateCheck->Oil No Precipitate Recryst Recrystallization (EtOH) Solid->Recryst Triturate Trituration (Ether/Cold EtOH) Oil->Triturate PurityCheck Purity Check (TLC) Recryst->PurityCheck Triturate->Solid Solidifies ColumnDecision Chromatography Required Triturate->ColumnDecision Remains Oil Pure Final Product PurityCheck->Pure Single Spot PurityCheck->ColumnDecision Multiple Spots Impure Impure SilicaType Select Stationary Phase ColumnDecision->SilicaType AcidSilica Std. Silica Gel (RISK: Hydrolysis) SilicaType->AcidSilica Avoid NeutSilica TEA-Neutralized Silica or Neutral Alumina SilicaType->NeutSilica Proceed NeutSilica->Pure

Figure 1: Decision matrix for purifying labile Schiff bases. Note the critical branch avoiding acidic silica.

Module 5: Validation (QC)

Once isolated, verify the structure using these specific markers.

TechniqueExpected SignalDiagnostic Value

-NMR
Singlet

8.0–9.5 ppm
Confirms Azomethine (

) proton. If absent, hydrolysis occurred.

-NMR
Broad Singlet

10.0–12.0 ppm
Confirms Amide (

). Disappearance of

peaks (approx 4-5 ppm).
FT-IR

Strong

stretch.[2] Differentiates from

(usually

).
Mass Spec

Essential to rule out the "Bis" product (if using dialdehydes) or dimers.

References

  • Synthesis and Recrystallization Protocols

    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases...
    • Source: RSC Advances (2015)
    • URL:[Link]

    • Relevance: Establishes Ethanol/DMF mixtures as primary recrystallization solvents for these specific ligands.
  • Chromatographic Stability

    • Title: Stability of Schiff bases on silica gel chrom
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

    • Relevance: Validates the use of Triethylamine (TEA) and Neutral Alumina to prevent hydrolysis on acidic silica.
  • Isomerization (E/Z)

    • Title: First Synthesis and Isolation of the E- and Z-Isomers of Some New Schiff Bases.
    • Source: Molecules (2010)
    • URL:[Link]

    • Relevance: Discusses the thermodynamic control required to isolate the stable E-isomer and the risks of acid-catalyzed isomeriz
  • General Synthesis of Pyrazole Derivatives

    • Title: Design and Spectral Studies of Novel Schiff Base derived
    • Source: Journal of Chemical and Pharmaceutical Research (2011)
    • URL:[Link]

    • Relevance: Provides standard reflux/precipitation protocols used as the baseline for the troubleshooting guide.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Carbohydrazide Cyclization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection for the cyclization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection for the cyclization of pyrazole carbohydrazide and related precursors. Instead of a rigid protocol, this resource provides a dynamic framework of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses the most common issues encountered during the cyclization of pyrazole carbohydrazide and its precursors. Each problem is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: My cyclization reaction is resulting in low to no yield of the desired pyrazole product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in pyrazole synthesis is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is crucial.

Primary Causes & Solutions:

  • Inappropriate Catalyst Selection: The nature of your starting materials dictates the optimal catalyst. The cyclization of a carbohydrazide to form a pyrazole ring, or more commonly the cyclization of precursors like 1,3-dicarbonyl compounds with hydrazine derivatives, is sensitive to the catalyst's acidic or basic properties.[1][2][3]

    • Acid Catalysis: For reactions involving 1,3-dicarbonyl compounds and hydrazines (a common route to pyrazoles), acid catalysts are frequently employed.[1][2] Acetic acid is a mild and often effective choice, promoting the initial condensation to a hydrazone intermediate.[1] For less reactive substrates, stronger acids like TsOH can be beneficial.[4] A solid-supported acid catalyst, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), offers advantages in terms of recyclability and ease of workup, particularly in solvent-free conditions.[5]

    • Base Catalysis: In some instances, particularly with specific substitution patterns or when starting from precursors like propargylic alcohols, base-mediated cyclization is more effective.[6]

    • Metal Catalysis: Transition metal catalysts, such as those based on copper, rhodium, or palladium, can facilitate pyrazole synthesis through various mechanisms, including oxidative coupling and cycloaddition reactions.[1][6] For example, Cu(I) salts have been shown to be effective in the aerobic cyclization of unsaturated hydrazones.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions require heating to overcome the activation energy barrier.[7] If the reaction is sluggish, consider increasing the temperature. However, be mindful that excessive heat can lead to degradation. A temperature optimization experiment is often necessary.[7]

    • Solvent: The solvent's polarity and boiling point are critical.[7][8] Polar protic solvents like ethanol are common, but for certain substrates, polar aprotic solvents such as DMF or DMAc can provide better solubility and enhance the reaction rate.[7] If starting materials have poor solubility, a solvent screening is recommended.[7]

  • Poor Quality of Starting Materials: Ensure your pyrazole carbohydrazide or other precursors are pure. Impurities can interfere with the catalyst or lead to side reactions.[9]

Troubleshooting Workflow:

G start Low/No Yield catalyst Verify Catalyst Choice (Acid, Base, or Metal) start->catalyst Is the catalyst appropriate for the substrate? catalyst->start No, screen catalysts conditions Optimize Reaction Conditions (Temperature & Solvent) catalyst->conditions Yes conditions->start No, optimize T & solvent materials Check Starting Material Purity conditions->materials Yes materials->start No, purify starting materials analysis Analyze Reaction Mixture (TLC, LC-MS) materials->analysis Yes outcome Improved Yield analysis->outcome Problem Identified & Resolved G start Pyrazole Carbohydrazide oxadiazole Target: 1,3,4-Oxadiazole start->oxadiazole triazole Target: Triazole start->triazole pocls Use POCl3 or I2/K2CO3 oxadiazole->pocls azide Convert to Pyrazolyl Azide triazole->azide product_oxa 1,3,4-Oxadiazole Product pocls->product_oxa cuaac Perform CuAAC with an Alkyne azide->cuaac product_tri Triazole Product cuaac->product_tri

Caption: Catalyst selection for secondary cyclizations of pyrazole carbohydrazide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed pyrazole synthesis from 1,3-dicarbonyls and hydrazines?

A1: The Knorr pyrazole synthesis is a classic method. [10]The generally accepted mechanism proceeds as follows:

  • Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with one of the nitrogen atoms of the hydrazine to form a hydrazone intermediate. This step is often catalyzed by a mild acid.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile and attacks the remaining carbonyl carbon, leading to a five-membered ring intermediate.

  • Dehydration: The resulting heterocyclic intermediate readily loses a molecule of water (dehydration) to form the aromatic pyrazole ring.

Q2: Are there any "green" or sustainable catalyst options for pyrazole synthesis?

A2: Yes, green chemistry approaches are gaining traction. Options include:

  • Solid-Supported Catalysts: As mentioned, catalysts like SBPASA are recyclable and can be used in solvent-free conditions. [5]* Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.

  • Ultrasonic Irradiation: Sonication can also accelerate the reaction. [11]* Water as a Solvent: In some cases, water can be used as a green and non-toxic solvent. [11] Q3: How do I monitor the progress of my pyrazole cyclization reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. [7]By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Reactants: Add the hydrazine derivative (1.0 - 1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., 3-5 drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography. [10]

Protocol 2: General Procedure for POCl₃-Mediated Cyclization to a 1,3,4-Oxadiazole
  • Setup: In a round-bottom flask, suspend the pyrazole carbohydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it onto crushed ice with stirring. The product will often precipitate and can be collected by filtration. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) before disposal. Purify the product as needed. [12] Disclaimer: These protocols are general guidelines. The optimal conditions may vary depending on the specific substrates used. Always perform a small-scale test reaction to optimize conditions before scaling up.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024).
  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications - PMC. (n.d.).
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem. (n.d.).
  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (2024).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024).
  • Synthesis of new pyrazolot[1][4][13]riazines by cyclative cleavage of pyrazolyltriazenes - PMC. (n.d.). Retrieved from

  • Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018).
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021).
  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).

Sources

Troubleshooting

Troubleshooting low purity in 5-Methyl-1-phenylpyrazole-3-carbohydrazide synthesis

Topic: Troubleshooting Low Purity in 5-Methyl-1-phenylpyrazole-3-carbohydrazide Synthesis Document ID: TSC-PYR-005 Role: Senior Application Scientist Status: Active Guide Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in 5-Methyl-1-phenylpyrazole-3-carbohydrazide Synthesis Document ID: TSC-PYR-005 Role: Senior Application Scientist Status: Active Guide

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering purity issues with 5-Methyl-1-phenylpyrazole-3-carbohydrazide .

This compound is a critical scaffold in medicinal chemistry, often synthesized via a two-step sequence: the Knorr-type condensation of phenylhydrazine with ethyl acetopyruvate, followed by hydrazinolysis. Low purity in this synthesis is rarely due to a single factor; it is usually a convergence of regioisomeric contamination during the ring formation and incomplete hydrazinolysis or oxidation during workup.

This guide moves beyond basic recipes to address the mechanistic failure points causing your low yields and impure spectra.

Part 1: Diagnostic Hub

Before altering your protocol, match your observations to the likely root cause using the matrix below.

Table 1: Symptom-to-Cause Troubleshooting Matrix
ObservationDiagnostic SignalProbable Root Cause
Melting Point Depression Broad range (>2°C) or significantly lower than lit. value (e.g., <170°C).Regioisomer Contamination (3-methyl vs. 5-methyl isomer) or Bis-hydrazide formation.
NMR: Extra Singlet Additional singlet near

2.3–2.5 ppm (Methyl) or split aromatic signals.
Regioisomerism : Formation of 1-phenyl-3-methylpyrazole-5-carbohydrazide.
NMR: Ethyl Signals Presence of quartet (

4.[1]2) and triplet (

1.3).[1]
Incomplete Hydrazinolysis : Residual ester starting material.
Color: Yellow/Brown Product is off-white to dark yellow/brown instead of white.Oxidation : Phenylhydrazine residues oxidized to diazenium species or azo-tars.
Solubility Issues Product insoluble in hot ethanol but soluble in DMSO.Bis-hydrazide Formation : Cross-linking of two ester molecules by one hydrazine.

Part 2: The Regioselectivity Trap (Step 1)

The Issue: The most common source of "unremovable" impurities is the formation of the wrong isomer during the initial condensation of phenylhydrazine with ethyl acetopyruvate.

The Chemistry: Ethyl acetopyruvate contains two electrophilic carbonyl centers: the acetyl group (C4) and the


-keto ester (C2) .
  • Target Pathway (Path A): The terminal nitrogen of phenylhydrazine (

    
    ) attacks the acetyl group  (most reactive ketone). The internal nitrogen then cyclizes onto the 
    
    
    
    -keto ester. Result: 5-Methyl-3-carboxylate (Target).
  • Impurity Pathway (Path B): The terminal nitrogen attacks the

    
    -keto ester. Result:  3-Methyl-5-carboxylate (Impurity).
    
Visualizing the Pathway

Regioselectivity Start Phenylhydrazine + Ethyl Acetopyruvate PathA Path A (Kinetic): NH2 attacks Acetyl (C4) Start->PathA PathB Path B (Impurity): NH2 attacks α-Keto (C2) Start->PathB Avoid InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB ProdA Target Ester: Ethyl 5-methyl-1-phenyl pyrazole-3-carboxylate InterA->ProdA ProdB Impurity Ester: Ethyl 3-methyl-1-phenyl pyrazole-5-carboxylate InterB->ProdB

Figure 1: Competing regiochemical pathways in the Knorr-type condensation. Path A yields the desired 5-methyl scaffold.

FAQ: How do I ensure Path A?

Q: My NMR shows a 10% impurity of the isomer. Can I separate it later? A: Isomeric separation of the hydrazides is notoriously difficult due to similar solubility profiles. You must fix this at the ester stage .

Corrective Protocol:

  • Solvent Control: Perform the reaction in Ethanol containing catalytic Acetic Acid (or HCl). Acid catalysis activates the acetyl ketone over the ester carbonyl, favoring Path A.

  • Temperature: Maintain a controlled reflux. Room temperature stirring often leads to incomplete cyclization or mixed isomers.

  • Purification of Ester: Do not proceed to hydrazinolysis with crude ester. Recrystallize the ester from Ethanol/Water (9:1) until the isomeric impurity is undetectable by NMR.

Part 3: The Hydrazinolysis Challenge (Step 2)

The Issue: Converting the ester to the hydrazide seems simple, but it is prone to bis-hydrazide formation (two pyrazole rings linked by one hydrazine unit) or trapped hydrazine salts .

FAQ: Why is my yield >100% or the melting point incorrect?

A: You likely have trapped Hydrazine Hydrate or solvent in the crystal lattice.

Corrective Protocol:

  • Stoichiometry: Use a large excess of Hydrazine Hydrate (5–10 equivalents).

    • Why? If hydrazine is limiting, the newly formed hydrazide product (

      
      ) acts as a nucleophile and attacks another molecule of ester, forming the dimer (
      
      
      
      ). Excess hydrazine suppresses this by statistically favoring the hydrazine attack.
  • Workup:

    • After reflux, cool to room temperature.[2]

    • Pour into ice water.

    • Critical Wash: Wash the precipitate copiously with cold water (to remove excess hydrazine) and then cold ethanol (to remove unreacted ester).

Part 4: Oxidation & Color Removal

The Issue: Phenylhydrazine derivatives are sensitive to air oxidation, turning the product yellow or brown (diazenium/azo impurities).

FAQ: My product is brown. How do I fix it?

A: A colored product indicates trace oxidation products which can catalyze further decomposition.

Corrective Protocol:

  • Prevention: Run both the ester synthesis and the hydrazinolysis under an inert atmosphere (Nitrogen or Argon balloon ).

  • Remediation (Recrystallization):

    • Dissolve the crude hydrazide in boiling Ethanol .

    • If colored: Add Activated Charcoal (5-10% w/w), boil for 5 minutes, and filter hot through Celite.

    • Allow to crystallize slowly.

Part 5: Optimized Experimental Protocol

This protocol integrates the troubleshooting steps above into a validated workflow.

Step 1: Synthesis of Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
  • Setup: 250 mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.

  • Reagents:

    • Ethyl Acetopyruvate: 10.0 mmol

    • Phenylhydrazine: 10.5 mmol (slight excess)

    • Solvent: Ethanol (30 mL) + Glacial Acetic Acid (3 drops).

  • Procedure:

    • Dissolve Ethyl Acetopyruvate in Ethanol.

    • Add Phenylhydrazine dropwise at room temperature (Exothermic!).

    • Heat to Reflux for 3 hours .

    • Cool to RT. The ester often precipitates. If not, concentrate to 50% volume and chill.

  • QC Check:

    
    H NMR. Look for the singlet of the 5-methyl group. Ensure no isomeric methyl peak is present.
    
Step 2: Hydrazinolysis to 5-Methyl-1-phenylpyrazole-3-carbohydrazide
  • Setup: 100 mL RBF with reflux condenser.

  • Reagents:

    • Pure Ester (from Step 1): 5.0 mmol

    • Hydrazine Hydrate (80% or 98%): 25.0 mmol (5 eq ).

    • Solvent: Ethanol (15 mL).

  • Procedure:

    • Mix Ester and Ethanol.[3] Add Hydrazine Hydrate.[1][4]

    • Reflux for 4–6 hours . (Monitor by TLC: Ethyl Acetate/Hexane 1:1. Ester spot should disappear; Hydrazide stays at baseline).

    • Cool to room temperature.[2][5]

    • Pour mixture into Ice Water (50 mL) with stirring.

    • Filter the white precipitate.[2]

  • Purification:

    • Wash filter cake with Water (

      
       mL) to remove hydrazine.
      
    • Wash with cold Ethanol (

      
       mL).
      
    • Recrystallization: Dissolve in minimum boiling Ethanol. Cool slowly.

Table 2: Physical Data for Validation
ParameterExpected ValueNotes
Appearance White crystalline solidYellow indicates oxidation.
Melting Point 178–180 °C (approx)Sharp range (<2°C) indicates high purity.
Solubility Soluble in DMSO, DMF, Hot EtOHInsoluble in Water, Hexane.

References

  • Knorr Pyrazole Synthesis Mechanism: Knorr, L. (1883).[4][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6]

  • Regioselectivity of Phenylhydrazine with 1,3-Dicarbonyls: Elguero, J., et al. (2002). Pyrazoles.[1][2][3][4][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Synthesis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide Derivatives: Aggarwal, R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1-Heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles. Journal of Chemical Sciences. (Contextual reference for pyrazole hydrazide workups).

  • Purification Protocols for Carbohydrazides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. It is designed to offer pract...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the successful purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 5-Methyl-1-phenylpyrazole-3-carbohydrazide?

The primary challenge lies in selecting an appropriate solvent system that effectively dissolves the compound at a higher temperature while allowing for the formation of well-defined crystals upon cooling, leaving impurities behind in the solution. The polarity of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, influenced by the pyrazole ring, phenyl group, and the carbohydrazide functional group, dictates its solubility in various solvents.

Q2: Which solvents are recommended for the recrystallization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide?

While a specific, universally optimal solvent for this exact compound is not extensively documented, based on the recrystallization of structurally similar pyrazole derivatives and carbohydrazides, the following solvents and solvent systems are excellent starting points for screening:

  • Ethanol: Ethanol is a polar protic solvent that has been successfully used for the recrystallization of various pyrazole derivatives, including a structurally related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to obtain single crystals suitable for X-ray diffraction.[2][3] It has also been used in the synthesis and purification of other pyrazole-carbohydrazide derivatives.[4][5]

  • Aqueous Ethanol (Ethanol/Water): A mixture of ethanol and water can be a powerful solvent system. The addition of water, a highly polar solvent, can decrease the solubility of the compound at lower temperatures, which is beneficial for achieving a higher recovery of pure crystals. This system is frequently employed for recrystallizing polar compounds like pyrazine carbohydrazide.[6]

  • Dimethylformamide (DMF): For compounds that are sparingly soluble in common alcohols, a more polar aprotic solvent like DMF can be effective. It was successfully used to obtain single crystals of (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide.[4] However, its high boiling point requires careful handling during the removal of residual solvent from the purified crystals.

  • Methanol/Acetone or Methanol/Ethyl Acetate: Mixed solvent systems can provide a fine-tuned solubility profile. For instance, a mixture of methanol and acetone or methanol and ethyl acetate has been used for the recrystallization of 1-phenyl-3-methyl-5-pyrazolone.[7]

Q3: How do I perform a solvent selection test?

A systematic approach to solvent selection is crucial for a successful recrystallization.[1]

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude 5-Methyl-1-phenylpyrazole-3-carbohydrazide into a small test tube.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[8]

  • A suitable solvent is one that dissolves the compound when hot but yields a good quantity of crystals upon cooling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
The compound does not dissolve even in a large volume of hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. For example, if ethanol is not working, try aqueous ethanol or DMF.
The compound dissolves in the solvent at room temperature. The solvent is too polar or has a very similar polarity to the compound.Try a less polar solvent or a two-solvent system where the compound is soluble in the first solvent and insoluble in the second.[8]
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the cooling process was too rapid.Concentrate the solution by boiling off some of the solvent.[8] Allow the solution to cool more slowly. Try inducing crystallization by scratching the inner wall of the flask or adding a seed crystal.
An oil forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present.Use a lower-boiling point solvent. Try a different solvent system. If impurities are the issue, consider a preliminary purification step like column chromatography.
Low recovery of the purified compound. The compound is still significantly soluble in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Colored impurities remain in the crystals. The colored impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.55A good starting point for many pyrazole derivatives.[2][4][5]
Water10080.1Can be used in combination with a miscible organic solvent like ethanol to decrease solubility upon cooling.[6]
Dimethylformamide (DMF)15336.7A highly polar aprotic solvent, useful for less soluble compounds.[4] High boiling point can make removal difficult.
Methanol64.732.7A polar protic solvent, often used in mixed solvent systems.[7]
Acetone5620.7A polar aprotic solvent, commonly used as a co-solvent.
Ethyl Acetate77.16.02A moderately polar solvent, can be used in mixed solvent systems.

Diagram 1: Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection Recrystallization Solvent Selection Workflow start Start: Crude 5-Methyl-1-phenylpyrazole-3-carbohydrazide solubility_test Perform Solvent Screening (e.g., Ethanol, Aq. Ethanol, DMF) start->solubility_test dissolves_hot Does it dissolve in hot solvent? solubility_test->dissolves_hot insoluble_cold Does it crystallize upon cooling? dissolves_hot->insoluble_cold Yes try_another Try a different solvent or mixed solvent system dissolves_hot->try_another No good_solvent Optimal Solvent Found Proceed with Bulk Recrystallization insoluble_cold->good_solvent Yes troubleshoot Troubleshoot: - Use less solvent - Induce crystallization insoluble_cold->troubleshoot No try_another->solubility_test troubleshoot->good_solvent

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline. The choice of solvent and specific volumes should be determined by the preliminary solvent screening tests.

  • Dissolution: Place the crude 5-Methyl-1-phenylpyrazole-3-carbohydrazide in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate to the boiling point of the solvent.[8] Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

References

  • Benchchem. Pyrazine Carbohydrazide Synthesis: Technical Support Center.

  • University of Alberta. RECRYSTALLISATION.

  • Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252.

  • Özdemir, N., Ceylan, Ş., & Büyükgüngör, O. (2007). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563.

  • University of California, Los Angeles. Recrystallization.

  • Chem-Impex. 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide.

  • University of Colorado Boulder. Recrystallization.

  • Google Patents. US4496761A - Process for making carbohydrazide.

  • Karrouchi, K., et al. (2014). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 5), o533–o534.

  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.

  • BLDpharm. 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide.

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid.

  • ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

Troubleshooting

Controlling side reactions in pyrazole carbohydrazide condensation

Welcome to the technical support center for pyrazole carbohydrazide condensation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole carbohydrazide condensation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole-based hydrazones. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you control your reactions and maximize the yield and purity of your target compounds.

Introduction: The Importance of Controlling Condensation Reactions

The condensation of pyrazole carbohydrazides with aldehydes and ketones is a fundamental transformation for generating a diverse array of bioactive molecules. The resulting pyrazole-hydrazone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. However, the seemingly straightforward nature of this reaction can be deceptive. Several competing side reactions can occur, leading to reduced yields, complex purification challenges, and, in some cases, misinterpretation of biological data due to unidentified impurities.

This guide provides a structured approach to troubleshooting these side reactions, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I have a low yield of the desired hydrazone. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Insufficient Activation of the Carbonyl Group: The electrophilicity of the aldehyde or ketone is crucial for the initial nucleophilic attack by the carbohydrazide. Sterically hindered or electron-rich carbonyls can be sluggish to react.

  • Reduced Nucleophilicity of the Carbohydrazide: While generally good nucleophiles, the reactivity of the terminal nitrogen of the carbohydrazide can be diminished by steric hindrance on the pyrazole ring or by operating under excessively acidic conditions, which protonates the hydrazine nitrogen.

  • Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Most condensations of this type require heating (refluxing in solvents like ethanol) to proceed at a reasonable rate.

  • Reversibility of the Reaction: Hydrazone formation is a reversible process. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product.

Q2: I am observing a significant amount of an insoluble white solid that is not my desired product. What could it be?

A2: This is a classic indicator of side product formation. The most likely culprits are:

  • Symmetrical Azine Formation: This side product arises from the reaction of two molecules of the pyrazole carbohydrazide with one molecule of the aldehyde or ketone.

  • 1,3,4-Oxadiazole Formation: Under certain conditions, particularly with acid catalysis and heat, the carbohydrazide can undergo intramolecular cyclization and dehydration to form a stable 1,3,4-oxadiazole ring.

Q3: How can I effectively remove unreacted pyrazole carbohydrazide from my final product?

A3: Unreacted pyrazole carbohydrazide can often co-purify with the desired hydrazone due to similar polarities. Here are some strategies:

  • Recrystallization: If there is a sufficient difference in solubility between the starting material and the product, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the more polar carbohydrazide from the less polar hydrazone product. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often successful.

  • Acid-Base Extraction: While less common, exploiting the basicity of the unreacted hydrazide for an acid wash could be attempted, although the hydrazone product may also have some basic character.

Troubleshooting Guide: Identification and Control of Key Side Reactions

This section provides a detailed analysis of the most common side reactions, their mechanisms, and actionable strategies for their suppression.

Side Reaction 1: 1,3,4-Oxadiazole Formation

The intramolecular cyclization of the carbohydrazide moiety to form a 2,5-disubstituted 1,3,4-oxadiazole is a significant competing pathway, especially under acidic conditions.[1][2]

The reaction is typically initiated by protonation of the carbonyl oxygen of the carbohydrazide, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the stable, aromatic 1,3,4-oxadiazole ring.[3]

G cluster_0 Pyrazole Carbohydrazide cluster_1 Protonation cluster_2 Intramolecular Attack cluster_3 Dehydration PC Pyrazole-C(O)NHNH2 PC_H Pyrazole-C(O-H+)NHNH2 PC->PC_H H+ Tetrahedral Tetrahedral Intermediate PC_H->Tetrahedral Cyclization Oxadiazole 1,3,4-Oxadiazole Tetrahedral->Oxadiazole -H2O

Caption: Mechanism of 1,3,4-Oxadiazole Formation.

Problem Cause Solution & Explanation
Significant 1,3,4-oxadiazole peak observed in NMR/MS. Excessive Acid Catalyst: Strong acids or high concentrations of acid catalysts promote the protonation step, accelerating oxadiazole formation.Reduce or eliminate the acid catalyst. Often, a few drops of glacial acetic acid are sufficient.[4] For sensitive substrates, the reaction may proceed without any added acid, albeit at a slower rate.
Product mixture shows a major component with a mass corresponding to the dehydrated starting material. High Reaction Temperature: Elevated temperatures provide the activation energy for the dehydration step of the cyclization.Lower the reaction temperature. If the condensation is sluggish at lower temperatures, consider extending the reaction time instead of increasing the heat.
Oxadiazole formation is prevalent even with minimal acid and moderate temperature. Use of Dehydrating Agents: If a dehydrating agent is used to drive the condensation, it can also facilitate the intramolecular cyclization.Avoid strong dehydrating agents. If water removal is necessary, consider physical methods like a Dean-Stark trap if the solvent system is appropriate.
Side Reaction 2: Symmetrical Azine Formation

The formation of a symmetrical azine, where two carbohydrazide molecules condense with one aldehyde or ketone, is another common side reaction, particularly when the carbohydrazide is in excess or the carbonyl compound is highly reactive.

Azine formation is a two-step process. First, one molecule of the carbohydrazide condenses with the carbonyl compound to form the desired hydrazone. If an excess of the carbohydrazide is present and reactive, the terminal nitrogen of a second carbohydrazide molecule can attack the imine carbon of the initially formed hydrazone. This is then followed by the elimination of hydrazine to form the symmetrical azine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Azine Formation PC Pyrazole-C(O)NHNH2 Hydrazone Pyrazole-C(O)NHN=CHR PC->Hydrazone Aldehyde R-CHO Aldehyde->Hydrazone Azine Pyrazole-C(O)N=N-C(R)=N-N(O)C-Pyrazole Hydrazone->Azine PC2 Pyrazole-C(O)NHNH2 PC2->Azine

Caption: General pathway for Azine Formation.

Problem Cause Solution & Explanation
A high molecular weight impurity is observed, corresponding to a 2:1 adduct of carbohydrazide to the carbonyl compound. Incorrect Stoichiometry: Using an excess of the pyrazole carbohydrazide relative to the aldehyde or ketone drives the equilibrium towards azine formation.Use a slight excess (1.1 to 1.2 equivalents) of the aldehyde or ketone. This ensures that the carbohydrazide is the limiting reagent, minimizing the chance of a second addition to the initially formed hydrazone.
Azine formation is still observed even with adjusted stoichiometry. Highly Reactive Carbonyl Compound: Unhindered and electron-deficient aldehydes are particularly susceptible to forming azines.Control the rate of addition. Add the pyrazole carbohydrazide solution dropwise to the solution of the aldehyde or ketone at a controlled temperature. This maintains a low instantaneous concentration of the carbohydrazide.
The reaction mixture becomes very thick and difficult to stir, and the isolated solid is predominantly the azine. Rapid Precipitation of the Azine: Symmetrical azines are often highly crystalline and less soluble than the corresponding hydrazones, causing them to precipitate from the reaction mixture and drive the equilibrium towards their formation.Choose a solvent in which the azine has higher solubility. This will keep it in solution and allow the equilibrium to be controlled by stoichiometry and reaction conditions.

Experimental Protocols

Protocol 1: Standard Condensation of Pyrazole-3-carbohydrazide with an Aldehyde

This protocol is a general starting point and may require optimization based on the specific substrates used.

Materials:

  • Pyrazole-3-carbohydrazide (1.0 eq)

  • Aldehyde (1.1 eq)

  • Ethanol (or other suitable alcohol)

  • Glacial Acetic Acid (catalytic, e.g., 2-3 drops)

Procedure:

  • Dissolve the pyrazole-3-carbohydrazide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Purification of Pyrazole Hydrazone from Unreacted Starting Materials and Side Products

Method: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate).

    • The less polar azine side product will typically elute first.

    • The desired hydrazone will elute next.

    • The more polar unreacted carbohydrazide and 1,3,4-oxadiazole will elute last or remain on the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole hydrazone.

Identification of Side Products by Spectroscopy

Accurate identification of side products is critical for effective troubleshooting. The following table provides typical spectroscopic handles for the desired product and common side products.

Compound Type ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) IR (KBr) Key Bands (cm⁻¹)
Desired Hydrazone ~11.0-12.0 (s, 1H, -CONH-), ~8.0-8.5 (s, 1H, -N=CH-), Pyrazole and aryl protons in their respective regions.[5]~3200-3300 (N-H stretch), ~1650-1680 (C=O stretch, amide I), ~1600-1620 (C=N stretch).[5]
1,3,4-Oxadiazole Absence of -CONH- and -N=CH- protons. Signals for the pyrazole ring and the substituent from the original carbohydrazide will be present.Absence of N-H stretch. Strong C=N stretch around 1610. Characteristic oxadiazole ring vibrations.
Symmetrical Azine Absence of a distinct -CONH- proton. A sharp singlet for the two equivalent -N=CH- protons.[6][7] A symmetrical pattern for the two pyrazole and aryl moieties.Absence of N-H stretch. Strong C=N stretch around 1610-1630.[6]

References

  • Perdicchia, D. (2023). Ionic hydrogenation of azines: An efficient synthesis of 1,2-dialkylhydrazines. Tetrahedron, 139, 133432.
  • Yusof, M. S. M., et al. (2020). One Step Synthesis of Symmetrical Amino Azine Derivatives Using Hydrazine Hydrate as a Reagent.
  • Simeonov, S. P., et al. (2014). One-pot solvent-free synthesis of symmetrical azines under microwave irradiation.
  • Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2473.
  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1-6.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Telvekar, V. N. (2012). A novel and facile synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Synlett, 23(12), 1970-1972.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019).
  • Abdel-Wahab, B. F., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers.
  • El-Sayed, H. A., et al. (2000).
  • Li, J. L., et al. (2023). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal, 29(45), e202300898.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2019). Chemical Science, 10(3), 843-848.

Sources

Optimization

Enhancing stability of 5-Methyl-1-phenylpyrazole-3-carbohydrazide in solution

Executive Summary & Compound Profile 5-Methyl-1-phenylpyrazole-3-carbohydrazide is a functionalized heterocycle frequently used as a building block in drug discovery (e.g., for anti-inflammatory or antimicrobial agents)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methyl-1-phenylpyrazole-3-carbohydrazide is a functionalized heterocycle frequently used as a building block in drug discovery (e.g., for anti-inflammatory or antimicrobial agents) and as a chelating ligand. While the pyrazole core is robust, the carbohydrazide moiety (-CONHNH₂) is the "stability weak link."

This guide addresses the three primary degradation mechanisms: Oxidative Dehydrogenation , Hydrolytic Cleavage , and Condensation with Carbonyls .

Property Technical Specification
Functional Group Risk Hydrazide (Nucleophilic, Reducing Agent)
Major Instability Oxidation to diazenes (color change to pink/red)
Solubility Profile Low in neutral water; High in DMSO/DMF
Critical Avoidance Ketone solvents (Acetone, MEK)

Troubleshooting Guide (FAQ)

Q1: My colorless stock solution turned pink/reddish after 24 hours. Is it still usable?

Status: Likely Degraded. Root Cause: This is the hallmark sign of oxidative dehydrogenation . The hydrazide group (-CONHNH₂) has been oxidized to an azo/diazene intermediate (-CON=N-), which is often chromogenic. Mechanism: Trace transition metals (Cu²⁺, Fe³⁺) in buffers or dissolved oxygen accelerate this process. Corrective Action:

  • Discard the solution.

  • Prevention: Add 1 mM EDTA to aqueous buffers to chelate metal catalysts. Degas buffers to remove oxygen.

Q2: I see a white precipitate immediately upon diluting my DMSO stock into PBS.

Status: Solubility Crash. Root Cause: The 1-phenylpyrazole core is highly lipophilic. Rapid dilution into a high-salt, aqueous environment (like PBS) causes "salting out." Corrective Action:

  • Step-down Dilution: Predilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to the aqueous buffer.

  • Surfactant Support: Include 0.05% Tween-20 or Triton X-100 in the PBS to maintain micellar suspension.

Q3: Can I use Acetone or Methanol to clean glassware or dissolve the compound?

Status: CRITICAL ERROR (Acetone). Root Cause: Hydrazides are potent nucleophiles that react rapidly with ketones (like Acetone) to form hydrazones (Schiff bases). This reaction is often irreversible under physiological conditions. Corrective Action:

  • Strict Ban: Never use acetone.

  • Safe Solvents: Methanol and Ethanol are acceptable protic solvents, though DMSO is preferred for stock stability.

Q4: The compound loses activity in acidic media (pH < 4). Why?

Status: Hydrolytic Deactivation. Root Cause: While hydrazides are relatively stable at neutral pH, strong acid catalyzes the hydrolysis of the amide bond, cleaving the molecule into 5-methyl-1-phenylpyrazole-3-carboxylic acid and hydrazine . Corrective Action:

  • Maintain pH between 6.0 and 8.0 for long-term assays.

  • If acidic conditions are required, prepare solutions immediately prior to use.

Experimental Protocols & Methodologies

Protocol A: Preparation of Ultra-Stable Stock Solution (50 mM)

Use this protocol to maximize shelf-life (up to 6 months at -20°C).

  • Weighing: Weigh the solid compound in a humidity-controlled environment (hydrazides can be hygroscopic).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid water-containing DMSO.

  • Dissolution: Vortex until completely dissolved. If necessary, sonicate for 30 seconds at room temperature.

  • Inerting: Overlay the solution with Argon or Nitrogen gas to displace headspace oxygen.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

Protocol B: Aqueous Working Solution (for Biological Assays)

Use this for immediate application in cell culture or enzymatic assays.

  • Buffer Prep: Prepare PBS (pH 7.4).

  • Additives: Add EDTA (1 mM) to sequester metal ions.

  • Degassing: Sonicate the buffer under vacuum for 10 minutes to remove dissolved oxygen.

  • Dilution:

    • Take the DMSO stock (from Protocol A).

    • Dilute 1:1000 into the buffer while vortexing vigorously.

    • Final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity in cells.

Visualizing Degradation & Stability

Figure 1: Degradation Pathways of Aryl Pyrazole Carbohydrazides

This diagram illustrates the three "death pathways" for the molecule in solution.

DegradationPathways Compound 5-Methyl-1-phenylpyrazole- 3-carbohydrazide Oxidation Oxidation (Trace Metals/O2) Compound->Oxidation Air/Cu2+ Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis pH < 4 or > 9 Condensation Condensation (Ketones/Aldehydes) Compound->Condensation Acetone present Diazene Diazene/Azo Species (Pink/Red Color) Oxidation->Diazene Acid Carboxylic Acid + Hydrazine Hydrolysis->Acid Hydrazone Hydrazone (Schiff Base) Condensation->Hydrazone

Caption: Primary degradation routes. Oxidation is the most common cause of color change, while condensation occurs instantly in ketone solvents.

Figure 2: Solvent Selection Decision Tree

Follow this logic to prevent precipitation and side reactions.

SolventTree Start Select Solvent IsStock Is this a Stock Solution? Start->IsStock DMSO Use Anhydrous DMSO (Store -20°C) IsStock->DMSO Yes IsAssay Is this for an Assay? IsStock->IsAssay No HasKetone Does solvent contain Ketones (Acetone)? IsAssay->HasKetone Stop STOP! Irreversible Damage HasKetone->Stop Yes Aqueous Use PBS + 1mM EDTA HasKetone->Aqueous No

Caption: Decision matrix for solvent selection. Note the strict prohibition of ketones.

Summary Data Tables

Table 1: Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO Excellent Best for stock solutions (>50 mM). Hygroscopic; keep dry.
Ethanol Good Lower solubility than DMSO. Good for intermediate dilutions.
Water/PBS Poor Low solubility (< 1 mM). Requires predilution or surfactants.
Acetone Incompatible Forms hydrazones instantly. DO NOT USE.
DMF Good Alternative to DMSO, but higher toxicity for biological assays.
Table 2: Stability Half-Life Estimates (25°C)
ConditionEstimated t1/2Observation
DMSO (Anhydrous) > 1 YearStable if protected from light/moisture.
PBS (pH 7.4, no EDTA) 24 - 48 HoursSlow oxidation; solution may yellow.
PBS (pH 7.4 + EDTA) ~1 WeekEDTA inhibits metal-catalyzed oxidation.
Acidic Buffer (pH 2) < 6 HoursRapid hydrolysis to acid.

References

  • Phadnis, N., et al. (2024).[1] Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[1][2][3] The Journal of Organic Chemistry.

    • Relevance: Details the mechanism of hydrazide oxidation to diazenes and the role of oxidants.
  • Clay, K. L., et al. (1977). Metabolism of pyrazole.[4] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.[4]

    • Relevance: Establishes the metabolic stability and degradation p
  • Karrouchi, K., et al. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.[5] Acta Crystallographica Section E.

    • Relevance: Provides structural data and confirms the hydrogen bonding potential of the carbohydrazide group.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide Product Information.

    • Relevance: General physicochemical properties and handling safety for phenylpyrazole carbohydrazides.
  • Study.com. (n.d.). Hydrolysis of Carbohydrates: Definition & Examples.

    • Relevance: General mechanism of hydrolytic cleavage applicable to the amide-like bond in carbohydrazides.

Sources

Troubleshooting

Overcoming steric hindrance in 1-phenylpyrazole derivative synthesis

Topic: Overcoming Steric Hindrance in 1-Phenylpyrazole Derivative Synthesis Content Type: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals[1][2] Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-Phenylpyrazole Derivative Synthesis Content Type: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Status: Online | Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub. You are accessing the Steric Hindrance & Regioselectivity module.[2] This guide addresses the critical bottlenecks in synthesizing 1-phenylpyrazole derivatives—a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, factor Xa inhibitors).[1]

Below are the most frequent "support tickets" we receive regarding steric clashes and isomer control, accompanied by field-proven protocols and mechanistic insights.

Module 1: The "De Novo" Route (Cyclocondensation)

Context: Constructing the pyrazole ring from hydrazine and 1,3-dicarbonyl precursors (Knorr Synthesis).[2]

Ticket #101: "I’m getting a 50:50 mixture of regioisomers. How do I force a single isomer?"

User Issue:

"I am reacting phenylhydrazine with an unsymmetrical 1,3-diketone (R1 ≠ R2). I need the bulky R-group at position 5, but I'm getting a mix of 1,5- and 1,3-isomers."

The Technical Solution: Regioselectivity in the Knorr synthesis is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. Phenylhydrazine has two nucleophilic sites:


 (internal, less nucleophilic due to steric/electronic delocalization) and 

(terminal, more nucleophilic).[1][2]

To control this:

  • Solvent Switching (The Dipole Effect): Switch from protic solvents (EtOH/AcOH) to aprotic, polar solvents like N,N-dimethylacetamide (DMAc) or NMP .[1][2]

    • Mechanism:[1][2][3][4][5] In protic solvents, hydrogen bonding can activate both carbonyls indiscriminately.[1][2] In DMAc, the more electrophilic (less hindered) carbonyl is attacked selectively by the more nucleophilic

      
       of the hydrazine.[2]
      
  • The "Acid-Switch" Protocol:

    • Kinetic Control: Perform the reaction in neutral/basic conditions to favor the attack of the terminal

      
       on the least hindered carbonyl.
      
    • Thermodynamic Control: Use TFA (Trifluoroacetic acid) or HCl.[2] Strong acid protonates the hydrazine, altering the nucleophilicity profile and often reversing selectivity or allowing equilibration to the thermodynamic product.

Optimized Protocol (Regioselective Synthesis):

  • Reagents: Phenylhydrazine HCl (1.0 equiv), 1,3-Diketone (1.0 equiv).[1][2]

  • Solvent: DMAc (0.5 M concentration).[2]

  • Conditions: Stir at 25 °C for 16 h. (Avoid heating initially to maintain kinetic control).[2]

  • Workup: Dilute with water; the pyrazole often precipitates.[2]

Data: Solvent Influence on Regioselectivity

SolventConditionIsomer Ratio (1,5- : 1,3-substituted)Yield
EthanolReflux60 : 4085%
DMAc 25 °C 98 : 2 92%
TFAReflux15 : 8578%

Expert Insight: If your diketone is extremely hindered (e.g., containing a t-butyl group), the steric bulk will almost exclusively direct the initial attack to the distal carbonyl, locking the bulky group at the 3-position (away from the N-phenyl ring).

Module 2: The "Coupling" Route (Functionalization)

Context: Attaching a bulky phenyl ring to an existing pyrazole core via Metal-Catalyzed Cross-Coupling.[2]

Ticket #204: "My Ullmann coupling fails with ortho-substituted aryl halides."

User Issue:

"I am trying to couple 4-methylpyrazole with 2,6-dimethyliodobenzene. The reaction turns black and yields <5%. I suspect steric hindrance at the oxidative addition step."

The Technical Solution: Standard Ullmann conditions (CuI, K2CO3, DMF, 110°C) fail here because the bulky ortho-methyl groups prevent the formation of the active Cu(III) intermediate or the coordination of the pyrazole.

Troubleshooting Steps:

  • Ligand Selection is Critical: You must use a ligand that creates a spacious yet stable coordination sphere.[2]

    • Recommendation:trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or Tetramethyl-1,10-phenanthroline (Me4Phen) . These ligands accelerate the reaction by stabilizing the oxidative addition intermediate and preventing catalyst aggregation.

  • Switch to Cesium: Replace K2CO3 with Cs2CO3 . The "Cesium Effect" (higher solubility and larger cation size) aids in the deprotonation of the pyrazole in non-polar solvents.

  • Solvent: Switch to Dioxane or Toluene to allow higher temperatures (reflux) without the decomposition seen in DMF/DMSO at >120°C.[2]

High-Steric Ullmann Protocol:

  • Catalyst: CuI (10 mol%).[2][3]

  • Ligand: DMEDA (20 mol%) or 1,10-Phenanthroline (20 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: Anhydrous Dioxane (degassed).

  • Temp: 110–120 °C (Sealed tube).

Ticket #205: "Chan-Lam coupling works for simple phenyls but stalls with my hindered boronic acid."

User Issue:

"I want to use Chan-Lam (Cu(OAc)2, air) because it's milder, but my 2-isopropylphenylboronic acid doesn't react."

The Technical Solution: The Chan-Lam cycle involves a transmetallation step that is highly sensitive to sterics. A bulky boronic acid cannot easily approach the Cu(II)-pyrazole complex.[2]

The "Electro-Boost" Solution: Recent advances utilize Electrochemical Chan-Lam Coupling . By applying a constant current, you can oxidize Cu(I) to Cu(II)/Cu(III) more efficiently than ambient oxygen, driving the cycle even with hindered substrates.[1][2]

Alternative Chemical Workaround: If electrochemistry is unavailable, use the "Slow Addition" method with a specific activator:

  • Activator: Add Molecular Sieves (4Å) to remove water (which competes for coordination).

  • Co-oxidant: Use TEMPO (1.0 equiv) alongside oxygen to facilitate the Cu(II) regeneration.[2]

Module 3: Visualizing the Solutions
Workflow: Selecting the Right Synthetic Strategy

Use this logic flow to determine whether to build the ring (Cyclocondensation) or couple the ring (C-N Bond Formation) based on your specific steric constraints.

SynthesisStrategy Start Target: Sterically Hindered 1-Phenylpyrazole CheckSubst Where is the Steric Bulk? Start->CheckSubst Branch1 On the Phenyl Ring (e.g., 2,6-disubstituted) CheckSubst->Branch1 N-Aryl Bulk Branch2 On the Pyrazole C3/C5 (e.g., t-Butyl) CheckSubst->Branch2 C-Ring Bulk Ullmann Strategy A: C-N Coupling (Ullmann/Buchwald) Branch1->Ullmann If Pyrazole is simple Knorr Strategy B: Cyclocondensation (Knorr Synthesis) Branch1->Knorr If Pyrazole is complex RegioIssue Risk: Regioselectivity Issues Branch2->RegioIssue UllmannOpt Optimization: Use DMEDA Ligand + Cs2CO3 or Electrochemical Chan-Lam Ullmann->UllmannOpt SolventSol Solution: Use DMAc (Kinetic Control) or TFA (Thermodynamic Control) RegioIssue->SolventSol

Caption: Decision matrix for selecting the optimal synthetic pathway based on the location of steric hindrance.

Mechanism: Regioselectivity in Knorr Synthesis

Understanding why DMAc works is key to troubleshooting.[2]

KnorrMechanism Hydrazine Phenylhydrazine (Ph-NH-NH2) Attack Nucleophilic Attack Hydrazine->Attack Diketone Unsymmetrical 1,3-Diketone Diketone->Attack PathA Path A (Protic Solvent): Non-selective activation Mix of Isomers Attack->PathA EtOH PathB Path B (DMAc/Aprotic): Terminal NH2 attacks less hindered C=O Attack->PathB DMAc ResultA Mixture (1,3- and 1,5-) PathA->ResultA ResultB Single Regioisomer (1-Ph-5-Alkyl) PathB->ResultB

Caption: Mechanistic divergence driven by solvent choice in the condensation of hydrazine with 1,3-diketones.

References
  • Gosselin, F., et al. (2006).[1][2][6] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

    • Key Finding: Establishes DMAc as the superior solvent for regiocontrol at room temperature.[2]

  • Cristau, H. J., et al. (2004).[1][2] "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry.[2][4] [2]

    • Key Finding: Demonstrates the efficacy of oxime and diamine ligands in Ullmann coupling.
  • Qiao, J. X., & Lam, P. Y. S. (2011).[1][2] "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

    • Key Finding: Comprehensive review of Chan-Lam coupling limit
  • Antilla, J. C., et al. (2004).[1][2] "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.[2]

    • Key Finding: Foundational work on using diamine ligands (DMEDA) to overcome difficult couplings.[2]

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult MSDS for phenylhydrazine derivatives as they are potent sensitizers and potential carcinogens.

Sources

Optimization

Temperature optimization for hydrazide-aldehyde condensation reactions

Technical Support Center: Hydrazide-Aldehyde Condensations A Senior Application Scientist's Guide to Temperature Optimization Welcome to the technical support center for hydrazide-aldehyde condensation reactions. As a co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazide-Aldehyde Condensations

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for hydrazide-aldehyde condensation reactions. As a cornerstone of bioconjugation, drug delivery, and dynamic combinatorial chemistry, the formation of a stable hydrazone bond is a critical transformation. However, achieving high yields and purity is often a delicate balance of multiple parameters, with temperature being one of the most critical and frequently misunderstood variables.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying principles governing this reaction. Here, you will find field-proven insights, systematic optimization protocols, and detailed answers to common troubleshooting questions, all grounded in established chemical principles.

Core Principles: Temperature's Dual Role in Hydrazone Formation

The condensation of a hydrazide and an aldehyde to form a hydrazone is a reversible, two-step process. Understanding this mechanism is paramount to effective temperature optimization.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: This carbinolamine intermediate then eliminates a molecule of water to form the final C=N hydrazone bond. This dehydration step is often the rate-limiting step and is typically acid-catalyzed.[1]

Temperature influences this process in two primary ways:

  • Kinetics: According to the Arrhenius equation, increasing the temperature increases the rate of reaction. This is often desirable for sluggish transformations, especially with sterically hindered or electronically deactivated substrates.

  • Equilibrium: The overall reaction is an equilibrium. While the formation of the hydrazone is generally favored, the reverse reaction—hydrolysis—can become significant.[2][3] Elevated temperatures can accelerate hydrolysis, potentially lowering the final isolated yield.[2]

Therefore, temperature optimization is not simply about making the reaction faster; it's about finding the "sweet spot" that maximizes the rate of formation while minimizing the rate of hydrolysis and the formation of degradation byproducts.

ReactionMechanism Hydrazide R-C(O)NHNH₂ (Hydrazide) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Step 1: Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Aldehyde->Intermediate Product Hydrazone Product Intermediate->Product Step 2: Dehydration (Rate-Limiting, Temp-Sensitive) Water H₂O Intermediate->Water - H₂O

Caption: The two-step mechanism of hydrazone formation.

Systematic Protocol for Temperature Optimization

A systematic approach is crucial for efficiently determining the optimal reaction temperature. A temperature screening study using parallel reactions is the most effective method.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • Hydrazide and aldehyde starting materials

  • Anhydrous reaction solvent (e.g., Ethanol, THF, DMF)

  • Catalyst (if required, e.g., acetic acid)

  • Reaction vessels (e.g., vials with caps)

  • Heating/cooling blocks or baths capable of maintaining set temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C)

  • Stirring apparatus (e.g., magnetic stir plate and stir bars)

  • Analytical tools for monitoring (e.g., TLC plates, LC-MS)

Methodology:

  • Preparation: In separate, identical reaction vials, prepare the reaction mixture. To each vial, add the solvent, the limiting reagent (e.g., aldehyde), and the catalyst (if used).

  • Equilibration: Place each vial in its designated temperature-controlled unit (e.g., ice bath for 0 °C, stir plate for 25 °C, heating blocks for 50 °C and 80 °C). Allow the solutions to equilibrate to the target temperature for 10-15 minutes.

  • Initiation: Add the excess reagent (e.g., hydrazide, typically 1.1-1.5 equivalents) to each vial simultaneously to start the reactions.

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), take a small aliquot from each reaction. Analyze the progress by TLC or LC-MS.

    • On TLC: Note the consumption of the limiting starting material and the appearance of the product spot. Also, look for any new spots that could indicate side products.

    • On LC-MS: Quantify the percentage of starting material remaining and product formed. This provides the most accurate data on reaction conversion and purity.

  • Analysis & Selection: Compare the results across all temperatures.

    • The optimal temperature is the lowest temperature that achieves maximum conversion in a reasonable timeframe without significant side product formation.

    • If a high temperature (e.g., 80 °C) shows fast conversion but also multiple side products, a lower temperature is preferable.

    • If a low temperature (e.g., 25 °C) shows a clean reaction but is impractically slow, a moderate increase (e.g., 50 °C) may be optimal.

Safety First: When heating reactions, always use a stir mechanism to prevent bumping and ensure even heat distribution. Ensure the reaction is vented or equipped with a condenser to handle solvent vapors. Evaluate the thermal stability of all reactants and products before choosing a high temperature range.[4]

Troubleshooting Guide (Q&A)

Q1: My reaction is very slow or has stalled completely. Should I just increase the temperature?

Answer: While increasing the temperature is a logical first step to accelerate a slow reaction, it should be done methodically. A stalled reaction could be due to poor kinetics, which heat can overcome, or it could be an equilibrium issue.

  • Causality: The rate-limiting step, dehydration of the carbinolamine intermediate, has a significant activation energy barrier. Increasing thermal energy helps more molecules overcome this barrier. Some challenging substrates, like diaryl ketones, may require reflux conditions to form hydrazones effectively.[5]

  • Actionable Advice:

    • First, ensure your reagents are pure and your solvent is anhydrous, as water can inhibit the reaction.

    • Confirm that a catalyst (e.g., a few drops of acetic acid) is present if required, as catalysis is often more effective than temperature alone for accelerating the reaction.[6][7][8]

    • Increase the temperature incrementally (e.g., from room temperature to 50 °C). Monitor the reaction closely for the appearance of new, unwanted spots on a TLC plate. A study on one hydrazone formation found that increasing the temperature from ambient to 80 °C significantly enhanced the yield and reduced reaction time.[9]

    • If increasing the temperature leads to decomposition or side products before the main reaction proceeds, the issue may not be solvable by temperature alone. Consider using a more potent catalyst.[10][11]

Q2: I'm getting a good conversion rate, but my final yield is low and I see multiple side products. How can temperature be adjusted to fix this?

Answer: This is a classic sign that your reaction temperature is too high, leading to thermal degradation or kinetically favoring undesired reaction pathways.

  • Causality: The desired hydrazone product may be thermally labile. At high temperatures, it could be degrading, or it could be participating in subsequent, undesired reactions. Furthermore, high temperatures can promote side reactions of the starting materials, such as aldol condensation of the aldehyde.[12]

  • Actionable Advice:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). Many hydrazone formations proceed cleanly, albeit more slowly, at lower temperatures. This often provides a purer product, leading to a higher isolated yield after purification.

    • Kinetic vs. Thermodynamic Control: By lowering the temperature, you may favor the formation of the thermodynamically more stable product (the desired hydrazone) over kinetically favored but less stable side products.

    • Monitor Early and Often: When you lower the temperature, the reaction will be slower. Be patient and monitor the reaction over a longer period (e.g., 24-48 hours) to ensure it reaches completion.

Q3: The reaction works well at 60 °C, but when I try to scale it up, it fails. What's going wrong?

Answer: Heat transfer is not uniform across different scales. A small-scale vial in a heating block has very efficient heat transfer, while a large round-bottom flask does not.

  • Causality: In a large flask, the solution at the flask walls is heated more effectively than the solution in the center. This can create hot spots where the local temperature is much higher than your thermometer reading, leading to decomposition. Conversely, if the reaction itself is exothermic, a large volume can trap heat, causing a dangerous runaway reaction that might not be noticeable on a small scale.[13][14]

  • Actionable Advice:

    • Use an Oil Bath: For larger scale reactions, use an oil bath for more uniform heating compared to a heating mantle.[4]

    • Measure Internal Temperature: Place a thermocouple or thermometer directly into the reaction mixture, not just in the heating bath. This gives you the true temperature of the reaction.

    • Mechanical Stirring: For volumes over 100-200 mL, switch from a magnetic stir bar to an overhead mechanical stirrer. This ensures efficient mixing and uniform heat distribution.

    • Re-optimize: You may find that the optimal set temperature for a large-scale reaction is slightly lower than for a small-scale one to account for less efficient heat dissipation.

TroubleshootingWorkflow Start Problem Observed Problem1 Low Yield / Slow Rate Start->Problem1 Problem2 Impurity / Side Products Start->Problem2 Problem3 Scale-Up Failure Start->Problem3 Cause1 Cause: Poor Kinetics Problem1->Cause1 Cause2 Cause: Degradation / Unwanted Pathways Problem2->Cause2 Cause3 Cause: Inefficient Heat Transfer Problem3->Cause3 Solution1 Action: Increase Temp. Incrementally (e.g., RT → 50°C) Cause1->Solution1 Solution2 Action: Decrease Temp. (e.g., 50°C → RT or 0°C) Cause2->Solution2 Solution3 Action: Use Oil Bath & Measure Internal Temp. Cause3->Solution3

Caption: A decision workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a hydrazide-aldehyde condensation?

Answer: Room temperature (20-25 °C) is almost always a safe and effective starting point for initial experiments. Many simple hydrazones form readily under these conditions, especially with a mild acid catalyst. The table below provides general guidance.

Hydrazide TypeAldehyde TypeSuggested Starting Temperature Range (°C)Notes
Aryl HydrazideAromatic Aldehyde20 - 50 °CGenerally reactive. Heating may be required for electron-deficient systems.
Aryl HydrazideAliphatic Aldehyde0 - 25 °COften fast reactions; cooling may be needed to control exotherms or side reactions.
Acyl HydrazideAromatic Aldehyde25 - 60 °CAcyl hydrazides are less nucleophilic; may require gentle heating.
Acyl HydrazideAliphatic Aldehyde25 - 50 °CReactivity is moderate; room temperature is a good starting point.
Sterically HinderedSterically Hindered50 - 100 °C (Reflux)These reactions are often slow and require significant thermal energy.[5]

Q2: How does temperature affect the stability of the final hydrazone product?

Answer: The hydrazone bond is susceptible to hydrolysis, which is the reverse of the formation reaction. This hydrolysis is catalyzed by acid and accelerated by heat.[2][3][15] While many hydrazones are stable enough to be heated for short periods (e.g., to drive the reaction to completion), prolonged heating, especially in the presence of water and acid, can lead to significant product loss. In some applications, like drug delivery, this pH and temperature-sensitive cleavage is a desired feature.[16][17] However, for synthesis, it means that using excessive heat for too long can decrease your overall yield. Some highly stable hydrazone variants show no decomposition even after heating at 90 °C for over 10 hours.[18]

Q3: Are there alternatives to high temperatures for accelerating a slow reaction?

Answer: Absolutely. Before resorting to high temperatures, you should always consider catalysis. The hydrazone formation reaction is well-known to be catalyzed by acids. More recently, specific nucleophilic catalysts like aniline and its derivatives (e.g., anthranilic acids) have been shown to dramatically increase reaction rates, even at neutral pH and low reactant concentrations.[6][7][10][19] These catalysts operate by forming a more reactive intermediate with the aldehyde, which then reacts more quickly with the hydrazide. Using an effective catalyst can often allow the reaction to proceed efficiently at room temperature, avoiding the potential side reactions associated with heating.

References

  • Title: Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: PMC URL: [Link]

  • Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: Journal of the American Chemical Society URL: [Link]

  • Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: RSC Publishing URL: [Link]

  • Title: Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]

  • Title: PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Source: ResearchGate URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: PMC - NIH URL: [Link]

  • Title: Product Class 17: Hydrazones Source: Science of Synthesis URL: [Link]

  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: ACS Omega URL: [Link]

  • Title: Best Practices for Working with Chemical Reactions in the Lab Source: EHS Today URL: [Link]

  • Title: pH-sensitive hydrazone bond: Topics Source: Science.gov URL: [Link]

  • Title: Hydrazone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PMC URL: [Link]

  • Title: Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation Source: Master Organic Chemistry URL: [Link]

  • Title: Effect of temperature on the hydrazone formation Source: ResearchGate URL: [Link]

  • Title: The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals Source: PMC URL: [Link]

  • Title: Fact Sheet: Heating Reactions Source: PennEHRS - University of Pennsylvania URL: [Link]

  • Title: OC 431/13: Chemical reactor safety Source: HSE URL: [Link]

  • Title: Chemistry Aldol Condensation Source: SATHEE - IIT Kanpur URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Introduction In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a cornerstone of heterocyclic chemistry. Their diverse biological activities—ranging from anti-inflammatory to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a cornerstone of heterocyclic chemistry. Their diverse biological activities—ranging from anti-inflammatory to anticancer and herbicidal properties—make them a subject of intense research.[1][2] Within this class, 5-Methyl-1-phenylpyrazole-3-carbohydrazide stands as a key synthetic intermediate, a building block for more complex bioactive molecules and ligands. The unambiguous confirmation of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. We will dissect the predicted spectral data, grounded in established principles and comparative data from analogous structures. Furthermore, we will present a robust, self-validating experimental protocol for acquiring and interpreting these spectra, reflecting the best practices in the field. This document is designed for researchers and drug development professionals who require not just data, but a causal understanding of the analytical process.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals begins with a systematically numbered molecular structure. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of 5-Methyl-1-phenylpyrazole-3-carbohydrazide.

Predicted NMR Spectral Data

The following spectral predictions are based on the analysis of substituent effects, established chemical shift ranges for heterocyclic systems, and direct comparison with experimentally determined data for structurally related compounds.[3][4][5] The preferred solvent for analysis is DMSO-d₆, as its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, allowing for their observation as distinct, often broadened, signals.[6][7]

¹H NMR (400 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-NH₂ (Carbohydrazide)~4.6 (Broad)Singlet (br s)-Exchangeable with D₂O. Position and shape are highly dependent on concentration and temperature.
-CH₃ (C5-Methyl)~2.30Singlet (s)-Typical chemical shift for a methyl group on a pyrazole ring.[8]
H4 (Pyrazole Ring)~6.70Singlet (s)-The lone proton on the pyrazole ring, appears as a sharp singlet. Its chemical shift is influenced by the electronic nature of the substituents at C3 and C5.
H3', H5' (Phenyl Ring)~7.35Triplet (t)~7.4ortho-protons relative to the pyrazole ring.
H4' (Phenyl Ring)~7.50Triplet (t)~7.6meta-protons relative to the pyrazole ring.
H2', H6' (Phenyl Ring)~7.75Doublet (d)~7.8para-proton relative to the pyrazole ring.
-C(=O)NH- (Amide)~9.9 (Broad)Singlet (br s)-Exchangeable with D₂O. Significant downfield shift due to deshielding by the adjacent carbonyl group and intramolecular hydrogen bonding potential.
¹³C NMR (101 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₃ (C5-Methyl)~14.0A typical upfield signal for a methyl carbon attached to an sp² carbon.
C4 (Pyrazole Ring)~108.0Shielded carbon of the pyrazole ring. Its shift can be confirmed with a DEPT-135 experiment (positive signal).
C2', C6' (Phenyl Ring)~120.0Phenyl carbons ortho to the pyrazole substituent.
C4' (Phenyl Ring)~127.5Phenyl carbon para to the pyrazole substituent.
C3', C5' (Phenyl Ring)~129.5Phenyl carbons meta to the pyrazole substituent.
C1' (Phenyl Ring)~139.0Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. Signal will be less intense.
C5 (Pyrazole Ring)~142.0Quaternary carbon attached to the methyl group.
C3 (Pyrazole Ring)~149.0Quaternary carbon attached to the carbohydrazide group.
-C=O (Carbonyl)~162.0Characteristic downfield shift for a carbonyl carbon in an amide/hydrazide environment.

Comparative Analysis with Structurally Related Compounds

The predictive assignments are strongly supported by experimental data from the literature. For instance, the reported ¹H NMR spectrum of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide in DMSO-d₆ shows key signals at 2.19 ppm (-CH₃) and 6.46 ppm (pyrazole H4).[4] The slight upfield shift compared to our prediction can be attributed to the electronic and conformational effects of the bulky diphenylmethylidene substituent. Similarly, the amide proton (-CONH-) in this derivative appears at a very downfield position of 11.23 ppm, highlighting the strong deshielding effect of the carbonyl group.[4]

While NMR provides the carbon-hydrogen framework, a comprehensive analysis should be corroborated by other techniques.

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, providing a crucial piece of evidence for the overall molecular formula.

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups. Expected signals would include N-H stretches for the amine and amide groups (~3200-3400 cm⁻¹) and a strong C=O stretch for the carbonyl group (~1650 cm⁻¹).[4]

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust methodology for the acquisition and confirmation of the NMR spectra for 5-Methyl-1-phenylpyrazole-3-carbohydrazide.

Part 1: Sample Preparation
  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral interpretation. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: Use high-quality deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve the analyte and preserve N-H signals.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.

Part 2: NMR Data Acquisition

The following workflow outlines a series of experiments that not only provide the necessary data but also cross-validate the assignments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_validation Validation & Final Structure H1 ¹H NMR (Proton Spectrum) C13 ¹³C NMR (Carbon Spectrum) H1->C13 Initial Framework COSY ¹H-¹H COSY (Proton-Proton Coupling) H1->COSY Identify Spin Systems (e.g., Phenyl Ring) DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT Determine CHn HSQC ¹H-¹³C HSQC (Direct C-H Correlation) DEPT->HSQC Combine ¹H and ¹³C Data COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Quaternary Carbons Assign Assign All Signals HMBC->Assign Final Final Structure Confirmation Assign->Final Cross-Check All Data

Caption: A validated workflow for NMR structural elucidation.

  • ¹H NMR: Acquire a standard proton spectrum. This provides the initial information on chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ will appear as positive signals, while CH₂ will be negative. Quaternary carbons are absent. This validates the assignments for the methyl and pyrazole C4 carbons.

  • ¹H-¹H COSY: This 2D experiment reveals proton-proton coupling networks. It will show clear correlations between the adjacent protons on the phenyl ring (H2'/H3', H3'/H4', etc.), confirming their relative positions.

  • ¹H-¹³C HSQC: This experiment maps each proton directly to the carbon it is attached to. It will definitively link the proton signals of the methyl group and H4 to their respective carbon signals.

  • ¹H-¹³C HMBC: This is arguably the most powerful experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would validate the structure include:

    • The methyl protons (~2.30 ppm) to C5 and C4.

    • The pyrazole H4 proton (~6.70 ppm) to C3, C5, and the carbonyl carbon.

    • The phenyl H2'/H6' protons (~7.75 ppm) to C4' and the pyrazole C5.

    • The amide NH proton (~9.9 ppm) to the carbonyl carbon and C3 of the pyrazole ring.

Conclusion

The structural elucidation of 5-Methyl-1-phenylpyrazole-3-carbohydrazide via NMR spectroscopy is a systematic process. By leveraging predictive knowledge based on fundamental principles and comparative data, a clear and accurate interpretation of ¹H and ¹³C NMR spectra can be achieved. The true power of this analysis lies not in a single spectrum, but in a suite of 1D and 2D NMR experiments that form a self-validating analytical workflow. This comprehensive approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Connect Journals. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Baxendale Group - Durham University. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • nmr solvent studies: hydrazine as a solvent. Canadian Science Publishing. [Link]

  • 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. ResearchGate. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science. [Link]

  • Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. Semantic Scholar. [Link]

  • Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. ResearchGate. [Link]

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

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Comparative

FTIR Characterization Guide: 5-Methyl-1-phenylpyrazole-3-carbohydrazide

This guide details the FTIR characterization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide , a critical intermediate in the synthesis of bioactive Schiff bases and metal complexes. Executive Summary & Application Context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of 5-Methyl-1-phenylpyrazole-3-carbohydrazide , a critical intermediate in the synthesis of bioactive Schiff bases and metal complexes.

Executive Summary & Application Context

5-Methyl-1-phenylpyrazole-3-carbohydrazide (CAS: 948294-15-3) is a pyrazole derivative widely used in medicinal chemistry as a precursor for anti-inflammatory, antimicrobial, and anticancer agents.[1] Its primary application lies in its "butterfly" structure, where the carbohydrazide moiety (-CONHNH


) acts as a versatile linker for constructing larger molecular architectures (e.g., hydrazones).

Why This Guide? In synthetic workflows, this compound is generated from its ester precursor. The critical quality control step is verifying the complete conversion of the ester group to the hydrazide group . This guide provides a comparative spectral analysis to validate this transformation, distinguishing the product from its precursor and potential byproducts.

Comparative Spectral Analysis (The "Fingerprint" of Success)

The most effective way to confirm the identity of 5-Methyl-1-phenylpyrazole-3-carbohydrazide is to compare its FTIR spectrum against its synthetic precursor, Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate .

Table 1: Critical Peak Shifts (Precursor vs. Product)
Functional GroupVibration ModePrecursor (Ester)Product (Hydrazide) Diagnostic Shift
Carbonyl (C=O) Stretching1728 cm⁻¹ (Strong)1650–1680 cm⁻¹ (Strong)Red Shift (~60 cm⁻¹) : Ester C=O converts to Amide I C=O.
Amine (NH/NH₂) StretchingAbsent3100–3450 cm⁻¹ (Doublet/Broad)Appearance : Distinct -NH-NH₂ bands appear.
C-O-C Stretching1000–1300 cm⁻¹ (Strong)Absent/WeakDisappearance : Ester linkage is cleaved.
C=N (Pyrazole) Ring Stretch~1590 cm⁻¹1590–1620 cm⁻¹ Remains relatively stable; confirms ring integrity.
N-N StretchingN/A1020–1050 cm⁻¹ Appearance : Characteristic of hydrazide linkage.

Analyst Note: The disappearance of the sharp ester peak at 1728 cm⁻¹ is the primary indicator of reaction completion. If this peak remains, the product is contaminated with starting material.

Detailed Vibrational Assignment

Region 1: High Frequency (3000–3500 cm⁻¹)
  • NH/NH₂ Stretching (3100–3450 cm⁻¹): The hydrazide group introduces significant absorption here. You will typically observe a doublet or a broadened band corresponding to the asymmetric and symmetric stretching of the terminal primary amine (-NHH ) and the secondary amine (-N H-).

    • Interference: Water (moisture) can broaden this region. Ensure the sample is dried thoroughly (KBr pellet or ATR crystal).

  • Aromatic C-H (3050–3100 cm⁻¹): Weak, sharp peaks attributable to the 1-phenyl ring.

  • Aliphatic C-H (2900–2980 cm⁻¹): Stretching vibrations from the 5-methyl group.

Region 2: The Double Bond Region (1500–1750 cm⁻¹)
  • Amide I (C=O) (1650–1680 cm⁻¹): The carbonyl carbon is now part of a hydrazide. Resonance with the adjacent nitrogen lowers the bond order compared to the ester, shifting the peak to a lower wavenumber.

  • Amide II (N-H Bending) (~1540 cm⁻¹): Often coupled with C-N stretching; appears as a medium-intensity band.

  • C=N and C=C (Ring) (1590–1610 cm⁻¹): Characteristic "breathing" modes of the pyrazole and phenyl rings. The conjugation between the N1-phenyl and the pyrazole ring intensifies these bands.

Region 3: Fingerprint Region (<1500 cm⁻¹)
  • N-N Stretching (~1020–1050 cm⁻¹): A subtle but diagnostic peak for hydrazides.

  • Out-of-Plane Bending (690–760 cm⁻¹): Strong bands indicative of the monosubstituted phenyl ring at the N1 position. Typically, two peaks appear here (one ~690 cm⁻¹, one ~750 cm⁻¹).

Experimental Protocol: Synthesis & Verification

Objective: Synthesize 5-Methyl-1-phenylpyrazole-3-carbohydrazide and validate using FTIR.

Step 1: Synthesis Workflow
  • Reactants: Dissolve Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (10 mmol) in Ethanol (30 mL).

  • Reagent: Add Hydrazine Hydrate (99%, 50 mmol) dropwise. Excess hydrazine drives the equilibrium.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Ethyl acetate/Hexane).

  • Workup: Cool to room temperature. The hydrazide typically precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Step 2: FTIR Measurement Protocol
  • Technique: ATR (Attenuated Total Reflectance) is preferred for solid powders.

  • Background: Collect air background (32 scans).

  • Sample: Place ~5 mg of dried product on the Diamond/ZnSe crystal. Apply high pressure clamp.

  • Parameters: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–450 cm⁻¹.

Step 3: Decision Logic (Self-Validating)
  • Pass: Strong peak at ~1660 cm⁻¹, doublet at ~3300 cm⁻¹, NO peak at 1728 cm⁻¹.

  • Fail (Incomplete): Peaks at both 1660 cm⁻¹ and 1728 cm⁻¹. Action: Reflux longer.

  • Fail (Hydrolysis): Broad -OH peak (2500–3300 cm⁻¹) and C=O at ~1700 cm⁻¹ (Carboxylic acid formation).

Visualization: Synthesis & Spectral Logic

The following diagram illustrates the chemical transformation and the corresponding spectral shifts required for validation.

FTIR_Logic cluster_check FTIR Validation Checkpoints Ester Precursor: Ethyl Ester (C=O @ 1728 cm⁻¹) (No NH peaks) Reaction Reflux with H₂N-NH₂ Ester->Reaction Nucleophilic Substitution Check1 Check 1728 cm⁻¹ (Must Disappear) Ester->Check1 Hydrazide Target: Carbohydrazide (C=O @ 1660 cm⁻¹) (NH Doublet @ 3300 cm⁻¹) Reaction->Hydrazide Formation of -CONHNH₂ SchiffBase Derivative: Hydrazone (C=N @ 1600-1620 cm⁻¹) (NH shifts/disappears) Hydrazide->SchiffBase Condensation with Aldehyde (Application) Hydrazide->Check1 Absence confirms purity Check2 Check 3100-3400 cm⁻¹ (Must Appear) Hydrazide->Check2 Presence confirms identity

Caption: Logical workflow for synthesis verification. The disappearance of the ester carbonyl (1728 cm⁻¹) and appearance of hydrazide amine bands (3300 cm⁻¹) are the binary pass/fail criteria.

References

  • Karrouchi, K. et al. (2020). Synthesis, X-ray structure, vibrational spectroscopy... of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure.

    • Context: Provides vibrational assignments for the pyrazole-3-carbohydrazide scaffold and deriv
  • Kumar, R. et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals.

    • Context: Establishes the FTIR baseline for the ester precursor (C=O
  • NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

    • Context: Standard reference spectrum for the ethyl ester precursor.
  • PubChem. Compound Summary: 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide (CAS 948294-15-3).[2]

    • Context: Verification of chemical structure and identifiers.

Sources

Validation

A Senior Application Scientist's Guide to In Silico Antibacterial Screening: A Comparative Molecular Docking Study of 5-Methyl-1-phenylpyrazole-3-carbohydrazide versus Standard Antibiotics

Abstract The escalating crisis of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. In silico methods, particularly molecular docking, have emerged as powerful tools for the rapid and c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. In silico methods, particularly molecular docking, have emerged as powerful tools for the rapid and cost-effective screening of novel antimicrobial candidates. This guide provides an in-depth, comparative molecular docking analysis of a novel pyrazole derivative, 5-Methyl-1-phenylpyrazole-3-carbohydrazide, against two widely-used standard antibiotics, Ciprofloxacin and Amoxicillin. We elucidate the theoretical framework of molecular docking, provide a detailed, step-by-step protocol for its application, and present a comparative analysis of the binding affinities and interaction patterns of these compounds with their respective bacterial protein targets: DNA gyrase and Penicillin-Binding Protein (PBP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools in the quest for new antimicrobial agents.

Introduction: The Imperative for Novel Antibiotic Discovery

The relentless evolution of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new classes of antibiotics have slowed, creating a critical need for novel strategies to populate the drug discovery pipeline. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carbohydrazide moiety is also a well-established pharmacophore known to be a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities.[1] This guide focuses on a specific pyrazole carbohydrazide derivative, 5-Methyl-1-phenylpyrazole-3-carbohydrazide, as a representative candidate for in silico antibacterial screening.

To contextualize the potential of this novel compound, we will compare its predicted binding efficacy against two standard-of-care antibiotics with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[3][4][5][6][7]

  • Amoxicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to and inactivating Penicillin-Binding Proteins (PBPs).[8][9][10][11][12]

This comparative approach, grounded in the principles of molecular docking, allows for a preliminary assessment of the novel compound's potential as an antibacterial agent and provides a framework for further in vitro and in vivo validation.

The Scientific Foundation: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a binding energy score. A more negative binding energy typically indicates a more stable and favorable interaction.

The process is guided by scoring functions that evaluate the "goodness" of a given pose based on various energetic terms, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. This in silico approach provides invaluable insights into the molecular basis of drug-receptor interactions, guiding the design and optimization of new drug candidates.

Molecular_Docking_Workflow Figure 1: Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase receptor Receptor Preparation (e.g., PDB Structure) grid Grid Box Generation (Define Active Site) receptor->grid ligand Ligand Preparation (e.g., 2D/3D Structure) docking Molecular Docking (e.g., AutoDock Vina) ligand->docking grid->docking scoring Binding Energy Scoring (kcal/mol) docking->scoring visualization Pose Visualization & Interaction Analysis scoring->visualization

Caption: A high-level overview of the typical molecular docking process.

Detailed Experimental Protocols: A Step-by-Step Guide

This section provides a comprehensive, step-by-step protocol for performing a comparative molecular docking study. We will use AutoDock Vina, a widely-used open-source docking program, as the primary software tool.

Part A: In Silico Environment Setup
  • Software Installation:

    • AutoDock Vina: For performing the molecular docking.

    • MGLTools (including AutoDockTools): For preparing protein and ligand files.

    • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

    • Open Babel: For converting chemical file formats.

Part B: Macromolecule (Protein) Preparation
  • Source Protein Structures:

    • DNA Gyrase (for Ciprofloxacin docking): Obtain the crystal structure of E. coli DNA gyrase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6RKW .[13][14][15]

    • Penicillin-Binding Protein (for Amoxicillin docking): Obtain the crystal structure of a PBP from a relevant bacterium, for instance, E. coli PBP4 complexed with penicillin-G (PDB ID: 2EX8 ) or S. aureus PBP1 in complex with penicillin G (PDB ID: 7O4B ).[16][17]

  • Protein Preparation using AutoDockTools:

    • Load PDB file: Open the downloaded PDB file in AutoDockTools.

    • Remove Water Molecules: Water molecules can interfere with the docking process and are typically removed.

    • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Add Charges: Assign Gasteiger charges to the protein atoms.

    • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Part C: Ligand Preparation
  • Obtain Ligand Structures:

    • 5-Methyl-1-phenylpyrazole-3-carbohydrazide: Draw the 2D structure in a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Ciprofloxacin and Amoxicillin: Obtain their 3D structures from a chemical database like PubChem.

  • Ligand Preparation using AutoDockTools:

    • Load Ligand File: Open the 3D structure of the ligand.

    • Detect Root and Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save as PDBQT: Save the prepared ligand file in the PDBQT format.

Part D: Molecular Docking Simulation
  • Grid Box Generation:

    • Using AutoDockTools, define a grid box that encompasses the active site of the protein. The size and center of the grid box are critical parameters that dictate the search space for the ligand. For known targets, the grid box should be centered on the co-crystallized ligand's binding site.

  • Configuration of Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running the Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.

Part E: Post-Docking Analysis and Validation
  • Analyze Binding Affinity:

    • Examine the output file to identify the binding affinity (in kcal/mol) for the top-ranked binding pose.

  • Visualize and Interpret Interactions:

    • Use PyMOL or UCSF Chimera to visualize the predicted binding pose of the ligand within the protein's active site.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

  • Re-docking for Validation:

    • As a crucial validation step, re-dock the co-crystallized native ligand (if available in the original PDB file) into the protein's active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Results and Discussion: A Comparative In Silico Analysis

To provide a practical example, a hypothetical molecular docking experiment was performed following the protocols outlined above. The binding affinities of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, Ciprofloxacin, and Amoxicillin against their respective targets are summarized below.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)
Ciprofloxacin (Standard) E. coli DNA Gyrase6RKW-8.5
5-Methyl-1-phenylpyrazole-3-carbohydrazide E. coli DNA Gyrase6RKW-7.9
Amoxicillin (Standard) S. aureus PBP17O4B-6.8
5-Methyl-1-phenylpyrazole-3-carbohydrazide S. aureus PBP17O4B-7.2

Note: The binding affinity values presented are for illustrative purposes and may vary depending on the specific docking software, parameters, and force fields used.

Analysis of Interactions
  • Against DNA Gyrase: Ciprofloxacin, as expected, showed a strong binding affinity. The analysis of its docked pose would typically reveal key interactions with the GyrA subunit. Our hypothetical results show that 5-Methyl-1-phenylpyrazole-3-carbohydrazide also exhibits a promising binding affinity for DNA gyrase, suggesting it may interfere with DNA replication. Visualization of its binding pose would be necessary to identify the specific amino acid interactions and compare them to those of Ciprofloxacin.

  • Against Penicillin-Binding Protein (PBP): Interestingly, the hypothetical data suggests that 5-Methyl-1-phenylpyrazole-3-carbohydrazide has a slightly more favorable binding affinity for PBP1 than Amoxicillin. This indicates a potential for this novel compound to inhibit bacterial cell wall synthesis. A detailed examination of the docked pose would be crucial to determine if it forms key interactions within the transpeptidase active site, similar to how β-lactam antibiotics function.[11][18]

Ligand_Interaction_Diagram Figure 2: Hypothetical Ligand-Receptor Interactions cluster_ligand 5-Methyl-1-phenylpyrazole-3-carbohydrazide cluster_receptor Protein Active Site Residues ligand Pyrazole Core phenyl Phenyl Group residue2 Amino Acid 2 (e.g., Tyrosine) phenyl->residue2 Pi-Stacking carbohydrazide Carbohydrazide Moiety residue1 Amino Acid 1 (e.g., Aspartic Acid) carbohydrazide->residue1 H-Bond residue3 Amino Acid 3 (e.g., Serine) pyrazole pyrazole pyrazole->residue3 Hydrophobic

Caption: A conceptual diagram of potential interactions for the novel compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of a novel compound, 5-Methyl-1-phenylpyrazole-3-carbohydrazide, against standard antibiotics. The hypothetical results suggest that this pyrazole derivative may possess dual-target potential, with promising binding affinities for both DNA gyrase and Penicillin-Binding Protein.

It is crucial to emphasize that in silico studies are predictive and serve as a preliminary screening tool. The promising results from this molecular docking analysis warrant further investigation through in vitro antimicrobial susceptibility testing against a panel of bacterial strains. Subsequent in vivo studies would be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

The integration of computational methods like molecular docking into the early stages of drug discovery can significantly accelerate the identification of promising lead compounds, ultimately contributing to the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

  • RCSB PDB. 6RKW: CryoEM structure of the complete E. coli DNA Gyrase complex bound to a 130 bp DNA duplex. [Link]

  • RCSB PDB. 7O4B: Crystal structure of Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus in complex with penicillin G. [Link]

  • Molecules. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • Wikipedia. Penicillin-binding proteins. [Link]

  • RCSB PDB. 2EX8: Crystal structure of penicillin binding protein 4 (dacB) from Escherichia coli, complexed with penicillin-G. [Link]

  • Review of Clinical Pharmacology and Pharmacokinetics. Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. [Link]

  • ResearchGate. Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW.... [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Springer Protocols. Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. [Link]

  • RCSB PDB. 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. [Link]

  • PEXACY International Journal of Pharmaceutical Science. Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. [Link]

  • RCSB PDB. 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. [Link]

  • RCSB PDB. 1MWT: Structure of penicillin G acyl-Penicillin binding protein 2a from methicillin resistant Staphylococcus aureus strain 27r at 2.45 A resolution. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications?. [Link]

  • Gene Expression. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin Lactate?. [Link]

  • Patsnap Synapse. What is the mechanism of Amoxicillin Sodium?. [Link]

  • RCSB PDB. 6BSR: Crystal structure of penicillin-binding protein 4 (PBP4) from Enterococcus faecalis in the benzylpenicillin bound form. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: Amoxicillin. [Link]

  • YouTube. Amoxicillin | Bacterial Targets, Mechanism of Action, Adverse Effects | Antibiotic Lesson. [Link]

  • Protein Data Bank Japan. 6rks - E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion - Summary. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • Journal of Molecular Structure. Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryliden. [Link]

  • Frontiers. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • Journal of Applied Pharmaceutical Science. View of Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. [Link]

  • ResearchGate. Design and molecular docking studies of novel antimicrobial peptides using autodock molecular docking software. [Link]

  • World Scientific. Molecular Docking and Ligand-Binding Analysis of Amidine Derivatives Targeting Pseudomonas aeruginosa and Escherichia coli Bacterial Strains: An In Silico Approach. [Link]

  • ResearchGate. Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF. [Link]

  • DSpace@MIT. Benchmarking AlphaFold‐enabled molecular docking predictions for antibiotic discovery. [Link]

  • National Center for Biotechnology Information. Extraction and comparison of the interactions of tetracycline antibiotics by different types of cyclodextrins using molecular docking studies. [Link]

  • ACS Omega. Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. [Link]

  • National Center for Biotechnology Information. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrazole Carbohydrazides

Introduction: The Analytical Imperative of Pyrazole Carbohydrazides In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] When...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Pyrazole Carbohydrazides

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] When functionalized with a carbohydrazide moiety, these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] For drug development professionals, the unambiguous structural confirmation of these molecules and the identification of their metabolites are not just regulatory hurdles but critical steps in understanding their mechanism of action and safety profile.

Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[3] However, the interpretation of mass spectra is a nuanced process. The fragmentation patterns of pyrazole carbohydrazides are a composite of the distinct yet interacting chemistries of the pyrazole ring and the carbohydrazide linker. This guide provides an in-depth comparison of their fragmentation behaviors under various mass spectrometric conditions, grounded in mechanistic principles and supported by experimental data, to empower researchers in their structural elucidation workflows.

Choosing the Right Tool: Ionization Methodologies

The initial ionization event dictates the entire fragmentation cascade. The choice between "hard" and "soft" ionization techniques is the first and most critical experimental decision.

  • Electron Impact (EI) Ionization: A high-energy, "hard" technique that is well-suited for volatile and thermally stable compounds. EI induces extensive fragmentation, creating a complex but highly reproducible fingerprint that is valuable for library matching. However, for many larger, more polar pyrazole carbohydrazides, the molecular ion may be weak or entirely absent, complicating initial structural assessment. The fragmentation is often initiated by a radical site.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for the polar, and often thermally labile, molecules typical in drug discovery pipelines. ESI generates intact protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. These precursor ions are perfect for tandem mass spectrometry (MS/MS), where controlled collision-induced dissociation (CID) is used to generate structurally informative product ions.[5][6] This guide will focus primarily on ESI-MS/MS, as it represents the most common workflow in modern pharmaceutical analysis.

Positive Ion ESI-MS/MS: A Tale of Two Moieties

Upon CID of the protonated precursor [M+H]+, fragmentation pathways are directed by the most basic sites, typically the nitrogens of the pyrazole ring or the carbohydrazide group. The resulting product ions are a direct reflection of the molecule's inherent bond strengths and the stability of the resulting fragments.

The fragmentation can be broadly categorized into two competing pathways: cleavage initiated at the carbohydrazide chain and fragmentation of the pyrazole ring system.

Pathway A: Cleavage of the Carbohydrazide Linker

The flexible and polar carbohydrazide chain is often the first point of fragmentation. The most common cleavages observed are:

  • Amide Bond Cleavage (C-N): Scission of the bond between the pyrazole ring and the carbonyl group yields a pyrazole-containing ion and a neutral loss of the carbohydrazide fragment.

  • N-N Bond Cleavage: The hydrazide N-N bond is relatively weak and its cleavage is a characteristic fragmentation route. This can result in the formation of a pyrazole-acylium ion via the loss of diazene (N₂H₂) or related species.

  • Carbonyl-Nitrogen Bond Cleavage (CO-NH): This cleavage, often accompanied by a hydrogen rearrangement, leads to the formation of a pyrazole carboxamide ion and the loss of ammonia.

The interplay of these cleavages provides a detailed map of the carbohydrazide structure.

cluster_main General Positive-Ion Fragmentation of a Pyrazole Carbohydrazide cluster_pathA Pathway A: Carbohydrazide Cleavage cluster_pathB Pathway B: Pyrazole Ring Fragmentation M [M+H]+ Precursor Ion A1 Loss of NH2NH2 (N-N Cleavage) M->A1  -H4N2 A2 Loss of CONHNH2 (Amide C-N Cleavage) M->A2  -CH3N2O B1 Initial Ring Opening M->B1 High Energy CID B2 Loss of R-CN (Characteristic Ring Fragment) B1->B2 Rearrangement

Caption: Competing fragmentation pathways for a protonated pyrazole carbohydrazide.

Pathway B: Fragmentation of the Pyrazole Heterocycle

The aromatic pyrazole ring is generally more stable than the side chain. However, under sufficient collision energy, it undergoes characteristic fragmentation. The behavior of the pyrazole ring itself upon electron impact has been well-studied, and these principles apply to ESI-MS/MS fragments.[7][8] The most diagnostic fragmentation involves the cleavage of the weak N-N bond, followed by rearrangement and elimination of a nitrile species (R-CN), where R is a substituent on the ring.[8] This pathway is often observed in the MS³ spectra of fragments that retain the pyrazole ring.

Comparative Analysis: The Critical Role of Substituents

The true power of MS in structural elucidation comes from predicting how chemical modifications will alter fragmentation patterns. Substituents on the pyrazole ring dramatically influence which fragmentation pathways are favored by altering the electron density and charge localization within the molecule.

Substituent Type on Pyrazole RingPredicted Effect on FragmentationDominant Fragmentation PathwayKey Diagnostic Ions
Unsubstituted (H) Baseline fragmentation with competition between pathways.Mixed (Pathway A & B)Pyrazole-acylium ion, Pyrazole ring ion.
Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃)Stabilizes positive charge on the pyrazole ring.Pathway B (Ring Fragmentation)Ions resulting from nitrile loss (e.g., [M+H - RCN]+). The charge is preferentially retained by the heterocycle.
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl)Destabilizes positive charge on the pyrazole ring; charge is more likely to reside on the carbohydrazide moiety.Pathway A (Carbohydrazide Cleavage)Ions resulting from cleavage of the N-N or C-N bonds of the side chain.

This predictive power is invaluable for distinguishing between isomers, a common challenge in drug synthesis and metabolite identification.

Negative Ion ESI-MS/MS: Unmasking Unique Rearrangements

Switching to negative ion mode opens up entirely different fragmentation channels, often involving intramolecular rearrangements. For deprotonated diacylhydrazine derivatives, a class structurally related to pyrazole carbohydrazides, studies have shown that the main fragmentation channel is not a simple bond cleavage.[9] Instead, it involves a gas-phase rearrangement where a carbonyl oxygen attacks another carbonyl carbon, leading to the formation of a stable carboxylate anion.[9]

This type of rearrangement is a powerful diagnostic tool. If a pyrazole carbohydrazide, upon CID in negative mode, expels the pyrazole moiety to form a [R-CO2]- ion, it strongly supports the connectivity and structure of the molecule.

cluster_neg Negative-Ion Mode Intramolecular Rearrangement M_H [M-H]- Deprotonated Precursor TS Intramolecular Nucleophilic Attack (Transition State) M_H->TS Collision Energy P1 [Pyrazole-CO2]- Carboxylate Anion Fragment TS->P1 P2 Neutral Loss TS->P2

Caption: Proposed rearrangement mechanism in negative ion mode ESI-MS/MS.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data

Acquiring clean, interpretable spectra is paramount. This protocol outlines a robust method for the analysis of pyrazole carbohydrazides using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Objective: To prepare a clean sample at an appropriate concentration for ESI-MS.
  • Protocol:
  • Accurately weigh approximately 1 mg of the pyrazole carbohydrazide standard.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
  • Causality: Using a high-purity solvent and diluting the sample prevents ion suppression and non-linear detector response, ensuring data integrity.

2. Liquid Chromatography:

  • Objective: To separate the analyte from impurities and deliver it consistently to the mass spectrometer.
  • Protocol:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • Causality: Formic acid acts as a proton source, promoting the formation of [M+H]+ ions for robust analysis in positive ion mode. The gradient elution ensures that compounds with varying polarities are effectively separated and eluted as sharp peaks.

3. Mass Spectrometry:

  • Objective: To acquire a high-resolution survey scan (MS1) to confirm the precursor mass and detailed product ion scans (MS2) for structural confirmation.
  • Protocol:
  • Ionization Mode: ESI Positive and/or Negative.
  • MS1 Scan Range: m/z 100-1000.
  • MS2 Acquisition: Data-Dependent Acquisition (DDA). Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
  • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) or a collision energy spread. This ensures that both low-energy (side chain) and high-energy (ring) fragmentations are captured in a single run.
  • Resolution: Set the analyzer to high resolution (>10,000 FWHM) to enable accurate mass measurements for formula determination.[6][10]
  • Causality: High-resolution accurate mass (HRAM) data allows for the calculation of elemental compositions, drastically reducing ambiguity. Using stepped collision energy is a self-validating approach that provides a comprehensive fragmentation profile, confirming the structure with higher confidence than a single energy level.

Conclusion

The mass spectrometric fragmentation of pyrazole carbohydrazides is a predictable process governed by fundamental chemical principles. By understanding the competing fragmentation pathways of the pyrazole ring and the carbohydrazide linker, and by appreciating the profound influence of substituents, researchers can transform a complex spectrum into a definitive structural assignment. The strategic choice of ionization mode and the implementation of robust, self-validating experimental protocols are key to unlocking the rich structural information encoded in the mass-to-charge ratio of these pharmaceutically vital molecules.

References

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  • Price, N. P., et al. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(1), 173-178.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • de Bruyn, T., et al. (2020). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Molecular Pharmaceutics, 17(11), 4247-4257.
  • (No Title). (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.
  • (No Title). (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate.
  • B-Rao, C., & D-M, D. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Letters in Drug Design & Discovery, 11(1), 108-115.
  • (No Title). (n.d.). Pyrazole-containing marketed drugs. ResearchGate.
  • Bajrami, B. (n.d.). Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group.
  • (No Title). (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Singh, A., & Sharma, P. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 779-795.
  • (No Title). (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate.
  • Ma, S., & Chowdhury, S. K. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 2(4), 124.
  • Botor, C. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4569.
  • (No Title). (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.
  • (No Title). (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Munir, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908.
  • Scigelova, M., & Makarov, A. (2006). High-Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis, 2(1), 1-10.
  • Tucci, M., et al. (2022). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. International Journal of Molecular Sciences, 23(19), 11842.
  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5857.
  • (No Title). (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing.

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of Pyrazole-3-Carbohydrazide Derivatives

[1] Executive Summary The pyrazole-3-carbohydrazide scaffold has emerged as a privileged structure in the fight against multidrug-resistant (MDR) pathogens. Unlike traditional azoles which primarily target ergosterol syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole-3-carbohydrazide scaffold has emerged as a privileged structure in the fight against multidrug-resistant (MDR) pathogens. Unlike traditional azoles which primarily target ergosterol synthesis (fungi), these derivatives exhibit a dual-mode of action in bacteria, primarily targeting DNA Gyrase (GyrB subunit) and Topoisomerase IV .

This guide objectively compares the antimicrobial performance of N-substituted and C-substituted pyrazole-3-carbohydrazide derivatives against standard-of-care antibiotics (Ciprofloxacin) and antifungals (Fluconazole). Experimental data indicates that derivatives bearing electron-withdrawing groups (EWGs) at the para-position of the N1-phenyl ring consistently outperform unsubstituted analogs, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL against MRSA.

Chemical Framework & Structure-Activity Relationship (SAR)

To understand the efficacy differences, one must analyze the pharmacophore. The pyrazole-3-carbohydrazide core functions as a rigid linker that orients hydrogen-bond donors/acceptors into the ATP-binding pocket of bacterial DNA gyrase.

Key SAR Determinants
  • N1-Position (The Anchor): Substitution here dictates lipophilicity and membrane permeability.

    • Insight: Phenyl rings with EWGs (e.g., 4-NO₂, 4-Cl) enhance potency by increasing the acidity of the system and improving hydrophobic interactions within the enzyme pocket.

  • C3-Carbohydrazide Linker (The Warhead): This is the critical hydrogen-bonding motif.

    • Insight: Condensation with aldehydes to form Schiff bases (hydrazones) significantly boosts activity compared to the free hydrazide, likely due to additional π-stacking interactions provided by the hydrazone aryl group.

  • C5-Position (Steric Gate): Bulky groups here can cause steric clashes, often reducing potency unless the group is planar (e.g., a furan or thiophene ring).

Diagram 1: Synthesis & SAR Workflow

This diagram illustrates the standard synthetic route and the critical points for structural modification.

SynthesisSAR cluster_sar SAR Optimization Points node_start Precursor (Diketo Ester) node_step1 Cyclization (with Hydrazine) node_start->node_step1 Reflux/EtOH node_core Pyrazole-3-Ester Scaffold node_step1->node_core node_step2 Hydrazinolysis node_core->node_step2 NH2NH2 node_hydrazide Pyrazole-3- Carbohydrazide node_step2->node_hydrazide node_step3 Condensation (Aldehydes/Ketones) node_hydrazide->node_step3 Acid Cat. node_final Target Schiff Base (High Potency) node_step3->node_final Formation of -CONHN=CH-

Caption: Synthetic pathway transforming diketo esters into bioactive Schiff base derivatives. The final condensation step is critical for expanding the pharmacophore.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from multiple high-impact studies (see References [1][2][4]). The values represent the Minimum Inhibitory Concentration (MIC) in µg/mL.[1][2] Lower values indicate higher potency.

Table 1: Antibacterial Activity vs. Standards

Note: "Derivative A" represents an N1-(4-chlorophenyl) pyrazole-Schiff base; "Derivative B" represents an unsubstituted N1-H analog.

OrganismStrain TypeDerivative A (EWG-Modified)Derivative B (Unsubstituted)Ciprofloxacin (Std)Performance Verdict
S. aureus Gram (+)0.39 - 1.56 12.5 - 50.00.5 - 1.0Superior/Equal
B. subtilis Gram (+)0.78 - 3.1225.0 - 50.00.25 - 0.5Comparable
E. coli Gram (-)3.12 - 6.25>1000.01 - 0.5Moderate
P. aeruginosa Gram (-)6.25 - 12.5>1000.5 - 1.0Weak
Table 2: Antifungal Activity vs. Standards

Target: Candida albicans

Compound ClassMIC (µg/mL)Relative Potency
Pyrazole-Thiazole Hybrids12.5 - 25.0Moderate
Pyrazole-Coumarin Hybrids6.25 - 12.5Good
Fluconazole (Std) 1.0 - 2.0 Superior

Analysis:

  • Gram-Positive Selectivity: Pyrazole-3-carbohydrazides show exceptional potency against Gram-positive bacteria, often rivaling fluoroquinolones. The cell wall structure of Gram-negatives (LPS layer) remains a permeability barrier for many of these lipophilic derivatives.

  • Hybridization: When the carbohydrazide tail is linked to a Coumarin or Thiazole moiety, antifungal activity increases significantly, though rarely surpassing Fluconazole.

Mechanism of Action: DNA Gyrase Inhibition[4]

Unlike β-lactams (cell wall) or Tetracyclines (ribosome), these derivatives target bacterial DNA replication. Molecular docking studies confirm that the carbohydrazide carbonyl and the pyrazole nitrogens form a hydrogen-bond network with Asp73 and Arg136 in the ATP-binding site of the DNA Gyrase B subunit .

Diagram 2: Biological Pathway (Gyrase Inhibition)

This diagram maps the cascade from compound exposure to bacterial cell death.

MoA compound Pyrazole Derivative (Entry into Cell) target Target: DNA Gyrase (GyrB Subunit) compound->target Permeation binding Competitive Binding (ATP Pocket) target->binding H-Bonding (Asp73) inhibition Inhibition of ATP Hydrolysis binding->inhibition supercoiling Failure of DNA Supercoiling inhibition->supercoiling replication Replication Fork Arrest supercoiling->replication death Bacterial Cell Death (Bactericidal) replication->death

Caption: Mechanism of Action. The derivative competes with ATP, preventing the energy-dependent introduction of negative supercoils into DNA.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized based on CLSI guidelines.

A. Synthesis of Schiff Base Derivatives
  • Reactants: Dissolve equimolar amounts of pyrazole-3-carbohydrazide and the appropriate substituted benzaldehyde in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Solvent system: CHCl₃:MeOH 9:1).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.

B. Antimicrobial Assay (Broth Microdilution)

Why this method? Unlike disk diffusion, microdilution provides a quantitative MIC value essential for SAR analysis.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve derivative in DMSO (Stock 1 mg/mL). Critical: Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 100 µg/mL down to 0.19 µg/mL).

  • Incubation: Add bacterial suspension. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Sun, J., et al. (2013).[3] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Link

  • Tan, et al. (2022).[4] Antibacterial pyrazoles: tackling resistant bacteria.[1][2] PMC - NIH. Link

  • Hassan, et al. (2020).[4] Discovery of New Schiff Bases Tethered Pyrazole Moiety... as Dual Targeting DHFR/DNA Gyrase Inhibitors.[4][5] Molecules (MDPI). Link

  • Karrouchi, K., et al. (2013).[6] Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Comparative

Comparative Cytotoxicity Profiling: Pyrazole Derivatives vs. Standard Chemotherapeutics

Executive Summary: The Pyrazole Privilege In the landscape of antiproliferative drug discovery, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold." Unlike linear aliphatic chains, the pyrazole core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

In the landscape of antiproliferative drug discovery, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold." Unlike linear aliphatic chains, the pyrazole core offers a rigid planar structure that mimics the purine ring of ATP, allowing it to act as a competitive inhibitor for multiple kinase families (EGFR, VEGFR, CDK).

This guide provides a technical comparison of novel pyrazole derivatives against industry-standard chemotherapeutics (Cisplatin, Doxorubicin). It moves beyond basic IC50 reporting to analyze the Structure-Activity Relationship (SAR) driving these potencies and details a self-validating screening protocol to ensure data reproducibility.

Structural Basis & SAR Logic

The cytotoxicity of pyrazole derivatives is rarely non-specific; it is dictated by the substitution pattern at the N1, C3, and C5 positions.

  • The Pharmacophore: The N-N bond allows for specific hydrogen bonding with the hinge region of kinase domains.

  • Electron Modulation: Attaching electron-donating groups (EDGs) like methoxy (-OCH3) or halogens (F, Cl) to the phenyl rings attached to the pyrazole core significantly alters lipophilicity and binding affinity.

  • Fusion Strategy: Fusing the pyrazole ring with pyrimidines or thiazoles often creates "dual inhibitors" that target both proliferation (EGFR) and angiogenesis (VEGFR-2).

Visualizing the Mechanism (SAR)

The following diagram illustrates how specific substitutions on the pyrazole scaffold drive interaction with the ATP-binding pocket of target kinases (e.g., EGFR).

Pyrazole_SAR Scaffold Pyrazole Core (1,2-Diazole) Sub_N1 N1 Substitution (Aryl/Heteroaryl) Scaffold->Sub_N1 Sub_C3 C3 Substitution (Electron Donating Groups) Scaffold->Sub_C3 Sub_C5 C5 Substitution (Bulky Hydrophobic Groups) Scaffold->Sub_C5 Target ATP Binding Pocket (Kinase Domain) Effect_Solubility Modulates Solubility & Bioavailability Sub_N1->Effect_Solubility Effect_Hinge H-Bonding with Hinge Region (Glu/Met) Sub_C3->Effect_Hinge Effect_Selectivity Steric Fit & Selectivity Sub_C5->Effect_Selectivity Effect_Hinge->Target Competitive Inhibition Effect_Selectivity->Target

Figure 1: Structure-Activity Relationship (SAR) map detailing how pyrazole substitutions dictate kinase inhibition.

Comparative Efficacy Analysis

The following data aggregates recent high-impact studies comparing novel pyrazole derivatives against standard-of-care agents.

Table 1: IC50 Comparison (µM) Across Key Cancer Cell Lines[1]
Compound ClassDerivative IDTarget MechanismMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Ref. Standard Comparison
Fused Pyrazole Compound 50Dual EGFR/VEGFR-22.1 µM0.71 µM 0.71 µMSuperior to Erlotinib (10.6 µM)
Pyrazolyl-Thiazolidinone Compound 20COX-2 / EGFR0.78 µM 1.69 µMN/ASuperior to Doxorubicin (3.10 µM)
Diaryl-Pyrazole Compound 16Tubulin PolymerizationN/A2.8 µMN/AComparable to Cisplatin (3.3 µM)
Standard Cisplatin DNA Crosslinker~5.2 µM3.3 µM~4.5 µM(Baseline Control)
Standard Doxorubicin Topoisomerase II0.95 µM2.43 µM1.2 µM(Baseline Control)

Key Insight: While Cisplatin is a potent generalist, specific pyrazole derivatives (like Compound 20 and 50) demonstrate sub-micromolar potency in specific lines (HepG2, MCF-7). This suggests that pyrazoles are often more effective when the cancer subtype relies on specific kinase signaling pathways (e.g., EGFR overexpression in A549) rather than general DNA replication.

Validated Experimental Protocol: MTT Assay for Hydrophobic Scaffolds

Warning: Pyrazole derivatives are often highly lipophilic. Standard MTT protocols frequently fail due to precipitation or spectral interference. The following protocol includes specific "Senior Scientist" checkpoints to prevent false positives.

Phase 1: Preparation
  • Stock Solution: Dissolve pyrazole derivatives in 100% DMSO to create a 10 mM stock.

    • Checkpoint: Vortex for 60 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Serial Dilution: Dilute stock into culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Phase 2: Seeding & Incubation
  • Seeding Density:

    • Adherent cells (A549, MCF-7): 5,000–8,000 cells/well.

    • Reasoning: Over-confluence (>80%) induces contact inhibition, altering metabolic rates and skewing MTT reduction.

  • Treatment: Incubate cells with the compound for 48–72 hours.

Phase 3: The Readout (Critical Modification)

Standard protocols use DMSO to dissolve formazan.[2] For pyrazoles, Acidified Isopropanol is often superior to prevent protein precipitation.

  • Add MTT reagent (5 mg/mL in PBS) at 10% of well volume. Incubate 3–4 hours at 37°C.

  • Visualization Check: Inspect under a microscope.[3] You must see purple intracellular crystals.[3] If crystals are extracellular or jagged, the compound may be reducing the MTT chemically (False Positive).

  • Solubilize with Acidified Isopropanol (0.04 N HCl in isopropanol).

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

MTT_Workflow Start Cell Seeding (5k-8k/well) Treat Compound Treatment (48-72h) Start->Treat MTT_Add Add MTT Reagent (3-4h Incubation) Treat->MTT_Add Check Microscopic Check (Intracellular Crystals?) MTT_Add->Check Check->Treat No (Repeat/Adjust) Solubilize Solubilize (Acidified Isopropanol) Check->Solubilize Yes Read Read OD 570nm Solubilize->Read

Figure 2: Validated MTT screening workflow with critical microscopic checkpoint.

Expert Commentary: Limitations & Alternatives

While the MTT assay is the industry standard for high-throughput screening of pyrazoles, it measures metabolic activity (mitochondrial dehydrogenase) , not cell death directly.

  • The "Metabolic Spike" Artifact: Some pyrazole derivatives acting as EGFR inhibitors can cause a temporary increase in mitochondrial activity before cell death, leading to underestimation of cytotoxicity at early time points (24h).

  • Recommendation: Validate "Hit" compounds (IC50 < 5 µM) using the SRB Assay (Sulforhodamine B), which measures total protein mass and is independent of mitochondrial function.

References
  • Ghorbanpour, A. et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Link

  • Raksat, A. et al. (2024).[4] "Bioassay-Guided Isolation and Identification of Cytotoxic Compounds from Melaleuca quinquenervia Fruits." Journal of Natural Products. Link

  • Saleh, N. et al. (2020). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Link

  • Abcam Protocols. "MTT assay protocol for adherent cells." Abcam. Link

  • Ismail, N. et al. (2021). "Design, synthesis and antiproliferative activity of new arylazo-pyrazole derivatives." Bioorganic Chemistry. Link

Sources

Validation

A Comparative Guide to the Thermal Analysis of 5-Methyl-1-phenylpyrazole-3-carbohydrazide

This guide provides an in-depth technical comparison of the thermal properties of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, a heterocyclic compound of interest in pharmaceutical research. In the absence of publicly ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal properties of 5-Methyl-1-phenylpyrazole-3-carbohydrazide, a heterocyclic compound of interest in pharmaceutical research. In the absence of publicly available, direct thermal analysis data for this specific molecule, this guide establishes a predictive thermal profile based on closely related structural analogs. This profile is then benchmarked against Celecoxib, a well-characterized, commercially successful pyrazole-based active pharmaceutical ingredient (API).

The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding the thermal stability, purity, and solid-state behavior of this pyrazole carbohydrazide derivative. Such characterization is fundamental in preformulation studies to ensure the safety, efficacy, and quality of potential drug candidates.[1][2]

The Critical Role of Thermal Analysis in API Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in pharmaceutical development.[3] DSC measures the heat flow into or out of a sample as a function of temperature, revealing key transitions such as melting, crystallization, and glass transitions.[4][5] TGA measures changes in sample mass over time as temperature changes, providing critical data on thermal stability, decomposition pathways, and the presence of volatiles like moisture or residual solvents.[6]

When used in tandem, these methods provide a comprehensive thermal profile that is indispensable for:

  • Purity Assessment: The sharpness and onset of a melting endotherm in a DSC curve can indicate the purity of a crystalline compound.[1]

  • Stability and Degradation: TGA identifies the temperature at which a compound begins to degrade, a crucial parameter for determining handling, storage, and shelf-life conditions.[6][7][8]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of an API will exhibit unique thermal signatures, which DSC can effectively distinguish.[5]

  • Excipient Compatibility: Co-analysis of an API with pharmaceutical excipients can reveal potential interactions that might compromise the stability of the final drug product.[1][3]

Structural Comparison: Target Compound and Benchmark

The analysis focuses on two key molecules:

  • 5-Methyl-1-phenylpyrazole-3-carbohydrazide (Target Compound): A pyrazole derivative featuring a carbohydrazide functional group. The pyrazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[9][10][11] The carbohydrazide moiety is also a significant pharmacophore.[12][13]

  • Celecoxib (Benchmark Compound): A well-established nonsteroidal anti-inflammatory drug (NSAID) that contains a central pyrazole ring.[9] Its thermal properties are extensively documented, making it an ideal benchmark for comparison.[1][7][8][14][15]

The key structural difference lies in the substituent at the 3-position of the pyrazole ring: a carbohydrazide for the target compound versus a trifluoromethyl group and an adjacent sulfonamide-substituted phenyl ring for Celecoxib. This difference is expected to influence melting behavior, hydrogen bonding networks, and decomposition pathways.

Experimental Protocol: A Validated Approach for TGA/DSC Analysis

This section outlines a self-validating protocol for the simultaneous TGA/DSC analysis of a powdered pharmaceutical compound. The causality behind each step is explained to ensure scientific rigor.

Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DSC) is required. Instrument calibration for temperature, heat flow, and mass is critical and should be performed using certified standards (e.g., indium for temperature/enthalpy, certified weights for mass) prior to analysis.[16]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity, powdered sample into a clean, tared aluminum crucible. A small sample mass is sufficient and minimizes thermal gradients within the sample.

  • Crucible Sealing: Place a lid on the crucible. For analysis up to decomposition, a pierced lid is recommended to allow for the escape of evolved gases, preventing pressure buildup that could damage the instrument and distort the DSC signal.

  • Atmosphere Control: Place the sample crucible into the instrument furnace. Purge the furnace with a high-purity inert gas, typically dry nitrogen, at a constant flow rate of 30-50 mL/min.[1][16] An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed thermal events are inherent to the compound's stability rather than a reaction with air.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to ensure thermal uniformity.

    • Heating Ramp: Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.[8][15] This rate offers a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_output Data Output A Weigh 3-5 mg Sample B Place in Alumina Crucible A->B C Seal with Pierced Lid B->C D Place in TGA/DSC Furnace C->D E Purge with N2 (30 mL/min) D->E F Equilibrate at 30°C E->F G Heat to 400°C at 10°C/min F->G H Record Weight, Heat Flow G->H I TGA Curve (Weight % vs Temp) H->I J DSC Curve (Heat Flow vs Temp) H->J

Caption: Comparative logic using analogs to predict and benchmark thermal properties.

Conclusion and Future Recommendations

This guide establishes a robust, scientifically-grounded framework for evaluating the thermal properties of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. By leveraging data from close structural analogs and benchmarking against the well-known API Celecoxib, we predict that the target compound is a crystalline solid with a melting point around 175-185 °C and an onset of thermal decomposition near 200-220 °C. Its thermal stability is predicted to be lower than Celecoxib, a critical consideration for its development as a potential pharmaceutical agent.

It is imperative that this predictive analysis be confirmed by direct experimental TGA/DSC analysis of a synthesized and purified sample of 5-Methyl-1-phenylpyrazole-3-carbohydrazide. This experimental data will be essential for validating the predictions made herein and for proceeding with further preformulation activities, such as polymorph screening and excipient compatibility studies.

References

  • Grzybowska, K., Paluch, M., & Grzybowski, A. (2010). Molecular Dynamics and Physical Stability of Amorphous Anti-Inflammatory Drug: Celecoxib. Molecular Pharmaceutics, 7(5), 1479-1488. [Link]

  • Lestari, M., & Indriyani, R. (2025). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology, 18(3), 1234-1240. [Link]

  • Mohamed, G. G., El-Gamel, N. E. A., & El-Bindary, A. A. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Demir, S., & Akay, M. (2014). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. ResearchGate. [Link]

  • Akay, M., & Demir, S. (2010). Thermal behavior of drugs. Journal of Thermal Analysis and Calorimetry, 100(1), 183-188. [Link]

  • Kuramshina, A. I., et al. (2017). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. International Journal of Chemical Kinetics. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • ChemSrc. (n.d.). CARBOHYDRAZIDE. ChemSrc. [Link]

  • Viveka, S., et al. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research in Chemical Intermediates, 42, 4497–4511. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 137-142. [Link]

  • Kurzer, F. (1955). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 55(1), 95-196. [Link]

  • Stephenson, G. A., et al. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. [Link]

  • El-Menshawe, S. F., et al. (2014). Influence of Microcrystal Formulation on In Vivo Absorption of Celecoxib in Rats. ResearchGate. [Link]

  • Remenar, J. F., et al. (2011). Pharmaceutical co-crystal compositions of celecoxib.
  • Reddy, M. N., et al. (2004). Beta-cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo.
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  • Khan, M. F., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10255-10262. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1027-1053. [Link]

  • Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 890-892. [Link]

  • Foroughi, F., et al. (2022). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 19(1), 1-8.
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  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4786. [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18882-18889. [Link]

  • Bakir, M., et al. (2014). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

  • Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Sert, Y., et al. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652. [Link]

  • Talele, T. T. (2022). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

Sources

Comparative

Elemental Analysis Validation for 5-Methyl-1-phenylpyrazole-3-carbohydrazide: A Comparative Guide

Topic: Elemental Analysis Validation for 5-Methyl-1-phenylpyrazole-3-carbohydrazide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 5-Methyl-1-phenylpyrazole-3-carbohydrazide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of pyrazole-based pharmacophores, 5-Methyl-1-phenylpyrazole-3-carbohydrazide (


) serves as a critical scaffold. Validating its elemental composition is not merely a box-checking exercise; it is the primary gatekeeper for confirming bulk purity before biological screening.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk solvation or inorganic entrapment. This guide compares the industry "Gold Standard"—Classical Combustion Analysis (CHN) —against the modern, specificity-driven Quantitative NMR (qNMR) . We demonstrate that for hydrazide derivatives, which are prone to trapping hydrazine hydrate and solvents, a multi-method validation approach is required to distinguish between synthetic failure and simple solvation.

Theoretical Framework & Baseline Data

Before validating experimental data, we must establish the theoretical baseline for the anhydrous, pure compound.

Compound: 5-Methyl-1-phenylpyrazole-3-carbohydrazide Molecular Formula:


Molecular Weight:  216.24  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1261.10%
Hydrogen (H) 121.00812.105.59%
Nitrogen (N) 414.00756.0325.91%
Oxygen (O) 115.99916.007.40%

Critical Insight: The high nitrogen content (25.91%) makes this compound sensitive to trapped hydrazine (


, ~87% N) impurities. A positive deviation in Nitrogen >0.4% often signals trapped hydrazine rather than product purity.

Comparative Analysis: Combustion (CHN) vs. qNMR vs. HRMS

This section objectively compares the three dominant validation methodologies.

Method A: Classical Combustion Analysis (CHN)

The Historical Gold Standard

  • Mechanism: Flash combustion at >900°C; detection of

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity.
  • Pros: Measures bulk purity; sensitive to non-combustible impurities (inorganics) and trapped water/solvents.[1]

  • Cons: Non-specific. It cannot distinguish between the product and an isomer, or between product nitrogen and trapped hydrazine nitrogen. Requires ~2-5 mg of sample.

  • Verdict: Essential for confirming "Dry Weight" purity but insufficient for specificity.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Pros: Absolute specificity. Can quantify the exact mole % of trapped ethanol or hydrazine. Non-destructive.

  • Cons: Requires high-purity internal standards and precise weighing. Does not detect inorganic salts (unless they affect shimming).

  • Verdict: The superior method for "Assay Purity" and identifying why a CHN test failed.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Trap

  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.

  • Pros: Confirms molecular formula (

    
    ) with <5 ppm error.
    
  • Cons: Qualitative only. Ionization suppression means a 90% pure sample can look identical to a 99.9% pure sample.

  • Verdict: Use for Identification only, never for Purity validation.

Table 2: Performance Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS
Primary Utility Bulk Composition & Solvation CheckAbsolute Purity & Impurity IDMolecular Identity
Precision

absolute

relative
< 5 ppm mass error
Solvent Detection Indirect (Values deviate)Direct (Peaks visible/integrable)Poor (often lost in vacuum)
Sample Req. Destructive (2-5 mg)Non-destructive (10-20 mg)Minimal (< 1 mg)
Blind Spot Isomers; Trapped HydrazineInorganic SaltsBulk Purity

Experimental Protocols

Protocol 1: Sample Preparation for CHN Analysis (The "Drying" Variable)

Hydrazides are hydrogen-bond donors/acceptors and avidly trap solvents. Failure to dry is the #1 cause of EA failure.

  • Recrystallization: Purify crude 5-Methyl-1-phenylpyrazole-3-carbohydrazide using Ethanol/Water (reflux -> cool).

  • Initial Drying: Filter solids and air dry for 2 hours.

  • Vacuum Desiccation (Mandatory):

    • Place sample in a vacuum pistol or desiccator.

    • Agent: Phosphorus Pentoxide (

      
      ) is required (silica gel is too weak for hydrazides).
      
    • Condition: High vacuum (< 0.1 mbar) at 60°C for 12 hours.

    • Note: Do not exceed 80°C to avoid thermal decomposition of the hydrazide moiety.

  • Weighing: Weigh 2.0–3.0 mg into a tin capsule using a microbalance (readability 0.001 mg). Seal immediately to prevent moisture re-absorption.

Protocol 2: qNMR Validation (If CHN Fails)
  • Solvent: Dissolve 10 mg of sample in

    
     (ensures solubility of polar hydrazide).
    
  • Internal Standard: Add 5.0 mg of Maleic Acid (TraceCERT® grade).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 30 seconds (critical for full relaxation of protons).
      
    • Scans: 16–32.

  • Analysis: Integrate the Pyrazole-CH (

    
     ppm) against the Maleic Acid vinyl protons (
    
    
    
    ppm). Calculate purity using the molar ratio.

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the compound. It integrates CHN and qNMR to resolve common "Failed" results caused by solvation.

EA_Validation_Workflow Start Synthesized 5-Methyl-1-phenylpyrazole-3-carbohydrazide Drying Vacuum Dry (60°C, P2O5, 12h) Start->Drying CHN_Test Perform CHN Analysis Drying->CHN_Test Check_Result Compare with Theoretical (C: 61.10, H: 5.59, N: 25.91) CHN_Test->Check_Result Pass Pass: All elements within ±0.4% (Valid Bulk Purity) Check_Result->Pass Within Limits Fail Fail: Deviation > 0.4% Check_Result->Fail Outside Limits Diagnose Diagnose Failure Mode Fail->Diagnose Low_C_High_N Low %C, High %N (Suspect: Trapped Hydrazine) Diagnose->Low_C_High_N Low_C_Low_N Low %C, Low %N (Suspect: Trapped Water/Inorganics) Diagnose->Low_C_Low_N High_H High %H (Suspect: Trapped Ethanol) Diagnose->High_H qNMR Run qNMR (DMSO-d6) Identify Solvent/Impurity Low_C_High_N->qNMR Low_C_Low_N->qNMR High_H->qNMR Recalc Recalculate Theoretical for Solvate (e.g., 0.5 H2O) qNMR->Recalc Solvent Identified Final_Decision Does Recalculated Match? Recalc->Final_Decision Accept_Solvate Accept as Solvate (Report as hemihydrate) Final_Decision->Accept_Solvate Match Reject Reject Batch (Repurify) Final_Decision->Reject No Match

Caption: Logic flow for validating elemental composition, distinguishing between synthetic failure and benign solvation.

Data Interpretation Guide

When analyzing your results, use this reference table to interpret deviations. Hydrazides often form hemihydrates (


) or trap ethanol from recrystallization.
Table 3: Diagnostic Data Scenarios
Scenario% Carbon% Hydrogen% NitrogenInterpretationAction
Theoretical 61.10 5.59 25.91 Perfect Anhydrous Pass
Scenario A 60.955.6225.88All within

Pass (High Purity)
Scenario B 58.655.8024.88Low C, Low N, High HTrapped Water. Consistent with Hemihydrate (

).[2]
Scenario C 59.506.1024.50Low C, High H, Low NTrapped Ethanol. Common if recrystallized from EtOH.
Scenario D 55.005.0029.50 Very Low C, Very High N Trapped Hydrazine. Dangerous.

References

  • General Chapter <233> Elemental Impurities—Procedures . United States Pharmacopeia (USP). (2018).[3] Provides the framework for heavy metal validation, distinct from CHN analysis. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Establishes qNMR as the orthogonal validator to combustion analysis. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Details the protocol for internal standard selection (Maleic acid) in qNMR. Link

  • ICH Guideline Q3C (R8) . "Impurities: Guideline for Residual Solvents." International Council for Harmonisation. (2021). Defines limits for Ethanol and other solvents trapped in the hydrazide matrix. Link

Sources

Validation

Antioxidant Assay Comparison: Pyrazole Carbohydrazides vs. Ascorbic Acid

[1][2][3][4][5][6][7][8] Executive Summary This guide provides a technical comparison between Pyrazole Carbohydrazides (synthetic pharmacophores) and Ascorbic Acid (Vitamin C, the biological gold standard) in the context...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary

This guide provides a technical comparison between Pyrazole Carbohydrazides (synthetic pharmacophores) and Ascorbic Acid (Vitamin C, the biological gold standard) in the context of antioxidant potential. While Ascorbic Acid (AA) is ubiquitous due to its rapid electron donation capability, its application is often limited by poor lipophilicity and metabolic instability. Pyrazole carbohydrazides have emerged as potent alternatives, offering tunable lipophilicity and, in specific structural configurations (e.g., thienyl-derivatives), superior radical scavenging efficacy (IC50 < 0.3 µM) compared to AA.

This document details the mechanistic differences, experimental protocols, and quantitative performance metrics required for researchers to validate these synthetic alternatives.

Part 1: Chemical & Mechanistic Foundation

Structural Divergence and Stability

Ascorbic Acid (AA): Relies on the enediol structure on the lactone ring. It acts primarily via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . However, the lactone ring is susceptible to rapid hydrolysis and oxidation in aqueous environments, limiting its shelf-life and bioavailability in lipid-rich cellular compartments.

Pyrazole Carbohydrazides: These compounds utilize a nitrogen-rich heterocyclic core. The antioxidant mechanism is driven by the -NH-NH- (hydrazide) moiety and the pyrazole ring, which stabilize radical intermediates through resonance.

  • Key Advantage: The pyrazole ring is metabolically stable and allows for the attachment of lipophilic aryl groups, facilitating membrane permeability.

  • Mechanism: The hydrazide group acts as a hydrogen donor (HAT mechanism), quenching ROS (Reactive Oxygen Species) similar to the phenolic hydroxyls in AA.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features required for maximal antioxidant activity in pyrazole derivatives compared to the fragile active site of Ascorbic Acid.

SAR_Mechanism cluster_AA Ascorbic Acid (Standard) cluster_PZ Pyrazole Carbohydrazide (Target) AA_Node Enediol Group (High Reactivity, Low Stability) AA_Mech Rapid e- / H+ Donation AA_Node->AA_Mech AA_Limit Hydrophilic & Unstable AA_Mech->AA_Limit Core Pyrazole Core (Scaffold Stability) Activity Stabilized Radical Intermediate (Resonance Delocalization) Core->Activity Scaffold Hydrazide Carbohydrazide Linker (-NH-NH-) (Primary H-Donor Site) Hydrazide->Activity H-Transfer Substituents Electron Donating Groups (EDG) (-OH, -OMe on Phenyl ring) Substituents->Activity Enhances Electron Density Activity->AA_Mech Competitive/Superior Efficacy

Caption: SAR comparison showing the stability of the Pyrazole core vs. the reactive Enediol of AA.

Part 2: Experimental Framework (Self-Validating Protocols)

To objectively compare these compounds, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard due to its stability and operational simplicity.

Reagents & Preparation
  • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).

  • Positive Control (Ascorbic Acid): Prepare serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in Methanol. Note: AA degrades rapidly; prepare immediately before use.

  • Test Compounds (Pyrazole Carbohydrazides): Dissolve in DMSO (if solubility is an issue) and dilute with Methanol to match control concentrations.

Validated DPPH Assay Workflow

This protocol includes a "Blank Correction" step often missed in basic guides, ensuring that the color of the synthetic compound itself does not skew the absorbance reading.

DPPH_Protocol cluster_mix Reaction System Step1 Preparation Sample Test Sample (1 mL) Step1->Sample DPPH DPPH Solution (3 mL, 0.1 mM) Step1->DPPH Step2 Incubation Step3 Measurement Step2->Step3 30 min @ 25°C (Dark) Step4 Calculation Step3->Step4 Abs @ 517 nm Sample->Step2 Mix Vortex DPPH->Step2 Blank Methanol Blank (For Baseline) Correction Sample Color Blank (Sample + MeOH only) Correction->Step4 Subtract if colored

Caption: Step-by-step DPPH assay workflow including critical blank correction for colored synthetic compounds.

Calculation Logic

Calculate the Radical Scavenging Activity (RSA) using the following formula:



  • 
     : Absorbance of DPPH + Methanol.[1]
    
  • 
     : Absorbance of DPPH + Test Compound.
    
  • IC50 Determination : Plot % Inhibition (y-axis) vs. Concentration (x-axis). Use non-linear regression (Sigmoidal dose-response) to calculate the concentration required for 50% inhibition.

Part 3: Performance Comparison & Data Analysis

The following data aggregates findings from recent high-impact studies comparing specific pyrazole derivatives against Ascorbic Acid.

Quantitative Data (IC50 Values)

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeIC50 (DPPH)vs. Ascorbic AcidMechanism NoteSource
Thienyl-Pyrazole Compound 5g0.245 ± 0.01 µM 2x More Potent (AA IC50 = 0.483 µM)Stabilized by intramolecular H-bonds[1]
Thienyl-Pyrazole Compound 5h0.284 ± 0.02 µM 1.7x More Potent High electron density from thiophene ring[1]
Dihydropyrazole Compound 2b26 ± 2 µMLess Potent (AA IC50 = 13 µM*)Good HDAC6 inhibition; moderate antioxidant[2]
Pyrazoline Compound 6a20.47 µg/mLComparable (AA IC50 = 13.67 µg/mL)Free NH group enhances H-donor capacity[3]

*Note: Variations in AA IC50 values (e.g., 0.483 µM vs 13 µM) arise from differences in solvent systems and DPPH concentrations between labs. Always compare test compounds to the internal control within the same experiment.

Critical Analysis
  • Potency: Certain functionalized pyrazoles (specifically Thienyl-pyrazoles ) outperform Ascorbic Acid. The inclusion of electron-rich heteroatoms (Sulfur in thiophene) and electron-donating groups (Methoxy) significantly lowers the bond dissociation energy of the N-H group, facilitating faster radical quenching.

  • Kinetics: Ascorbic Acid typically shows "fast-burst" kinetics, reaching a plateau within seconds. Pyrazole derivatives often exhibit "slow-sustained" kinetics due to steric hindrance around the active hydrazide core. This makes them potentially more suitable for long-term oxidative stress protection in vivo.

  • Solubility:

    • Ascorbic Acid: Highly water-soluble (LogP ~ -1.85). Limited BBB (Blood-Brain Barrier) penetration without active transport.

    • Pyrazole Carbohydrazides: Lipophilic (LogP typically > 2.0). capable of passive diffusion across cell membranes, making them superior candidates for neuroprotective applications.

Part 4: Conclusion & Recommendations

For drug development professionals:

  • Use Ascorbic Acid as a process control to validate assay reactivity, but not as the sole benchmark for biological utility due to its poor stability.

  • Prioritize Pyrazole Carbohydrazides (specifically 3,5-diamino or thienyl-substituted variants) when targeting lipid peroxidation or CNS disorders.

  • Experimental Check: Always perform a "Sample Blank" (Compound + Methanol) when testing pyrazoles, as the conjugated systems can absorb at 517 nm, potentially masking antioxidant activity (false negative).

References

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of King Saud University - Science.

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs. Molecules.

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1-phenylpyrazole-3-carbohydrazide proper disposal procedures

Executive Summary: Operational Safety & Classification 5-Methyl-1-phenylpyrazole-3-carbohydrazide (Likely CAS: 948294-15-3 or related isomer 204260-39-9) presents a dual-hazard profile characteristic of functionalized py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Classification

5-Methyl-1-phenylpyrazole-3-carbohydrazide (Likely CAS: 948294-15-3 or related isomer 204260-39-9) presents a dual-hazard profile characteristic of functionalized pyrazoles: chemical reactivity (via the hydrazide moiety) and biological toxicity (characteristic of pharmacophores).[1][2]

As researchers, we often treat "disposal" as an afterthought. However, for hydrazide derivatives, improper waste stream segregation can lead to the formation of unstable diazo compounds or toxic hydrazine byproducts in waste drums.

Immediate Action Required:

  • Segregate: Strictly isolate from oxidizing agents (Nitric acid, Perchlorates) and aldehydes/ketones (to prevent hydrazone formation).[2]

  • Classify: Treat as RCRA Hazardous Waste (Toxic/Irritant). Do not dispose of via sanitary sewer.

  • Destruction: The gold standard for this compound is High-Temperature Incineration (off-site).[1][2]

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its failure modes.[3]

PropertySpecificationOperational Implication
Functional Group Carbohydrazide (-CONHNH₂)Reducing Agent. Can react exothermically with strong oxidizers, evolving Nitrogen gas (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) and potentially pressurizing waste containers.[2]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[2] Wet-wiping is required for cleanup.[1][2]
Solubility DMSO, Methanol (Moderate)Compatible with non-halogenated organic solvent waste streams.[2]
Combustion Releases NOx, COxDo not autoclave. Thermal destruction must occur in a scrubbed incinerator.[2]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Scientist's Note: While often not explicitly "P-listed" (acutely toxic) by the EPA, hydrazide derivatives possess structural alerts for mutagenicity.[2] Treat all unreacted solids as if they carry the toxicity profile of the parent hydrazine until proven otherwise.[2]

Waste Segregation Logic (Decision Tree)

The following workflow illustrates the critical decision points for segregating this compound to prevent cross-reactivity in waste storage.

SegregationLogic Start Waste Generation: 5-Methyl-1-phenylpyrazole-3-carbohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated HaloStream Halogenated Waste Stream (Code: F002/D019) Halogenated->HaloStream NonHaloStream Organic Combustible Stream (High BTU) NonHalogenated->NonHaloStream

Figure 1: Segregation logic preventing the mixing of hydrazides with incompatible oxidizers.[1][2]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Containment for off-site incineration.[1][2]

  • PPE Selection: Nitrile gloves (double-gloving recommended, >0.11mm thickness), safety goggles, and lab coat.[2] Use a particulate respirator (N95/P100) if handling open powders outside a fume hood.[2]

  • Primary Containment: Transfer the solid into a screw-cap glass or chemically resistant HDPE jar. Do not use metal containers if moisture is present, as hydrazides can corrode metals over time.[2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Methyl-1-phenylpyrazole-3-carbohydrazide" (95-100%).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2][4]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene).

  • Disposal Path: Deposit in the Solid Hazardous Waste drum.[2]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Safe integration into solvent waste streams.

  • Compatibility Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Chromic) or peroxides.[2]

    • Why? Hydrazides + Oxidizers = Exothermic gas evolution (

      
      ), leading to potential container rupture.[2]
      
  • Dilution: If the concentration is high (>10%), dilute with the carrier solvent (e.g., Methanol or DMSO) to reduce local reactivity hotspots in the waste drum.

  • Stream Selection:

    • If in DCM/Chloroform: Pour into Halogenated Waste .[2]

    • If in Methanol/Ethanol/DMSO: Pour into Non-Halogenated Organic Waste .[2]

  • Rinsing: Triple-rinse the original reaction vessel with acetone. Add the rinsate to the same solvent waste container.[2]

Spill Management & Emergency Response

In the event of a benchtop spill, speed and dust control are paramount.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Goggles, Double Nitrile, N95) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Absorption/Wiping Contain->Clean Liquid: Vermiculite Solid: Wet Wipe Disposal 5. Bag & Tag Clean->Disposal Do NOT sweep dry dust

Figure 2: Emergency response workflow emphasizing dust suppression.[1][2]

Spill Protocol Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>50g).[2]

  • Solid Spill: Do NOT dry sweep.[2] This generates dust.[2] Cover the powder with a paper towel dampened with water or ethanol, then scoop the damp mass into a waste bag.

  • Liquid Spill: Cover with an inert absorbent (Vermiculite or chemically treated pads).[2] Do not use sawdust (combustible).[2]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[2] Place all wipes and absorbents into the solid hazardous waste bin.

Regulatory & Compliance Context (US/Global)

RegulationClassificationRequirement
EPA (RCRA) Characteristic WasteLikely not "Listed" (P/U codes) unless specified by local variation.[1][2] Classify as Toxic/Reactive based on SDS.
DOT (Transport) Not Regulated (typ.)[2]If transporting pure bulk, check for "Environmentally Hazardous Substance, Solid, N.O.S."
Sewer Authority Prohibited Zero-discharge policy.[1][2] Hydrazides are toxic to aquatic microorganisms and disrupt wastewater treatment.[2]

Scientist's Advice on "Empty" Containers: Under RCRA (40 CFR 261.7), a container is "empty" only if all wastes have been removed that can be removed.[2]

  • Protocol: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (Methanol).[2]

  • Disposal: Deface the label. Recycle the glass only if your facility allows triple-rinsed chemical glass; otherwise, dispose of as solid lab trash.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10468352 (Related Isomer 4-carbohydrazide).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2][5] Retrieved from [Link][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Methyl-1-phenylpyrazole-3-carbohydrazide

Executive Summary: Beyond the SDS As a Senior Application Scientist, I advise treating 5-Methyl-1-phenylpyrazole-3-carbohydrazide not merely as a chemical building block, but as a potent nucleophile with biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

As a Senior Application Scientist, I advise treating 5-Methyl-1-phenylpyrazole-3-carbohydrazide not merely as a chemical building block, but as a potent nucleophile with biological activity . While the pyrazole ring confers thermal stability, the carbohydrazide moiety (


) is chemically reactive. It presents two specific risks often overlooked in standard Safety Data Sheets (SDS):
  • Sensitization: Hydrazide derivatives are known haptens; repeated dermal exposure can lead to allergic contact dermatitis.

  • Reactivity: The terminal amino group is nucleophilic and can react exothermically with strong oxidizers or electrophiles (e.g., acid chlorides, aldehydes) outside of controlled reaction vessels.

This guide prioritizes a "Defense in Depth" strategy, layering engineering controls with specific PPE to isolate the researcher from the compound.

Hazard Mechanism & Risk Assessment

Understanding the molecular structure dictates the safety protocol.

Functional GroupHazard CharacteristicPhysiological Risk
Hydrazide Moiety High Nucleophilicity / ReductantSensitizer: Potential for covalent binding to skin proteins. Irritant: Mucous membrane inflammation.
Pyrazole Ring Biologically Active ScaffoldSystemic Toxicity: Potential kinase inhibition or pharmacological activity if absorbed.
Physical State Crystalline SolidInhalation: Fine particulates can become airborne during weighing (electrostatic drift).

Personal Protective Equipment (PPE) Protocol

A. Dermal Protection (Critical)

Hydrazides can permeate standard latex gloves. You must prevent "micro-exposure"—small, unnoticed amounts contacting the skin over time.

  • Primary Barrier: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm).

  • Protocol: Double-Gloving is mandatory when handling solutions.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

    • Rationale: If the outer glove is splashed with solvent (e.g., DMSO/DMF), strip it immediately. The inner glove provides a clean barrier for doffing.

  • Body: Lab coat with snap closures (easier to remove in emergencies) and closed-toe composite or leather shoes.

B. Respiratory Protection[1][2][3][4][5]
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • PPE Supplement: If weighing outside a hood is unavoidable (not recommended), use a P100 or N95 particulate respirator .

    • Why: The solid powder is often electrostatic. Static charge can cause particles to "jump" from the spatula, creating an invisible aerosol cloud near the breathing zone.

C. Ocular Protection
  • Standard: ANSI Z87.1 compliant Safety Glasses with Side Shields .

  • High Risk: Use Chemical Splash Goggles if the compound is dissolved in volatile solvents or heated, to prevent vapor absorption or splash entry.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder is "fly-away."

  • Containment: Weigh into a tared vial or flask. Do not weigh on weighing paper; use a weighing boat with a funnel neck to minimize dust during transfer.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture settled dust.

Phase 2: Reaction Setup
  • Solvent Choice: Be aware that dissolving this compound in ketones (e.g., Acetone) will result in the formation of a hydrazone impurity over time. Use non-reactive solvents like DMSO, DMF, or Alcohols unless the reaction dictates otherwise.

  • Temperature: If heating is required, ensure the system is vented through a reflux condenser to prevent pressurization from hydrazine-like decomposition byproducts.

Phase 3: Disposal & Waste Management

Do not flush down the drain. Hydrazides are toxic to aquatic life.[1]

  • Solid Waste: Bag in a dedicated "Hazardous Solid" bag. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: Segregate into "Organic Waste - Nitrogen Containing."

    • Note: Do not mix with oxidizing waste (e.g., Nitric acid waste, Peroxides) to avoid exothermic reaction.[2]

Visualizations

Figure 1: PPE Decision Matrix

This logic flow determines the necessary protection level based on the physical state of the chemical.

PPE_Matrix Start Handling 5-Methyl-1-phenylpyrazole-3-carbohydrazide State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution Solution (Organic Solvent) State->Solution Reaction/Workup Resp_Solid Risk: Dust Inhalation Solid->Resp_Solid Resp_Sol Risk: Splash & Permeation Solution->Resp_Sol Action_Solid REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Nitrile Gloves (Single) Resp_Solid->Action_Solid Action_Sol REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves Resp_Sol->Action_Sol

Caption: Decision matrix for selecting PPE based on operational state (Solid vs. Solution).

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a laboratory spill.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major Clean_Solid 1. Dampen with H2O (prevent dust) 2. Scoop to HazWaste Minor->Clean_Solid Powder Clean_Liquid 1. Absorb with Vermiculite 2. Scoop to HazWaste 3. Wash surface with soap/H2O Minor->Clean_Liquid Solution Evacuate Evacuate Lab Call EHS Major->Evacuate

Caption: Step-by-step logic for containing and cleaning spills safely.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11660372, 5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole-3-carbohydrazide derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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